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  • Product: 4-(3-Ethoxyphenoxy)-3-fluoroaniline
  • CAS: 946699-31-6

Core Science & Biosynthesis

Foundational

Architectural Mastery in Targeted Therapeutics: A Technical Whitepaper on 4-(3-Ethoxyphenoxy)-3-fluoroaniline

Executive Summary In the landscape of modern drug discovery, the diaryl ether scaffold has emerged as a "privileged structure," particularly in the development of targeted Type II kinase inhibitors. Among the myriad of b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the diaryl ether scaffold has emerged as a "privileged structure," particularly in the development of targeted Type II kinase inhibitors. Among the myriad of building blocks available, 4-(3-Ethoxyphenoxy)-3-fluoroaniline (CAS: 937598-11-3) stands out as a highly specialized pharmacophore. This whitepaper provides an in-depth technical analysis of this molecule, detailing its structural rationale, physicochemical profile, and a self-validating synthetic methodology designed for high-yield, regioselective manufacturing.

Designed for researchers and drug development professionals, this guide bridges the gap between theoretical molecular design and practical benchtop execution, ensuring scientific integrity and reproducible results.

Molecular Architecture & Pharmacophore Rationale

The efficacy of a kinase inhibitor is heavily dictated by its ability to navigate the complex topography of the kinase domain. The structure of 4-(3-Ethoxyphenoxy)-3-fluoroaniline is engineered to exploit specific binding pockets, as supported by extensive structure-activity relationship (SAR) studies on [1].

  • The Aniline Core (-NH₂): Serves as the primary conjugation point. In drug synthesis, this amine is typically converted into a urea or amide linkage, which acts as a critical hydrogen-bond donor/acceptor pair with the kinase hinge region.

  • The 3-Fluoro Substituent: Positioned ortho to the ether linkage and meta to the amine. Fluorine's high electronegativity exerts a strong inductive effect, lowering the pKa of the resulting urea/amide, which enhances membrane permeability. Furthermore, it provides metabolic shielding against cytochrome P450-mediated oxidation at the electron-rich aromatic core.

  • The Diaryl Ether Linkage (-O-): Acts as a flexible rotational axis. This flexibility is mandatory for the molecule to adopt the "bent" conformation required to bind the inactive, DFG-out state of kinases (e.g., VEGFR, PDGFR).

  • The 3-Ethoxy Group: Positioned meta on the terminal phenyl ring. While a methoxy group might leave empty space, the extended ethyl chain of the ethoxy group provides optimal van der Waals contacts within the allosteric hydrophobic pocket II (HP-II), driving target selectivity without inducing steric clash [3].

G cluster_molecule Pharmacophore Elements cluster_target Kinase Domain Interactions A Aniline Core (-NH2) Hinge Hinge Region (H-Bonding) A->Hinge Urea/Amide Formation B 3-Fluoro Substituent Hydro1 Hydrophobic Pocket I (Steric Shielding) B->Hydro1 Metabolic Stability & pKa Modulation C Diaryl Ether Linkage Conform DFG-Out Conformation (Flexibility) C->Conform Rotational Freedom D 3-Ethoxy Group Hydro2 Hydrophobic Pocket II (Selectivity) D->Hydro2 Van der Waals Interactions

Fig 1: Mechanistic interaction model of the 4-(3-Ethoxyphenoxy)-3-fluoroaniline scaffold within a kinase domain.

Physicochemical Profiling

Understanding the baseline quantitative metrics of this intermediate is essential for predicting downstream pharmacokinetic behavior (e.g., Lipinski's Rule of Five compliance). The data below summarizes the core properties of the isolated compound [2].

PropertyValue
Chemical Name 4-(3-Ethoxyphenoxy)-3-fluoroaniline
CAS Registry Number 937598-11-3
Molecular Formula C₁₄H₁₄FNO₂
Molecular Weight 247.26 g/mol
Topological Polar Surface Area (TPSA) 44.5 Ų
Calculated LogP 2.72
Boiling Point 356.1 ± 42.0 °C (at 760 mmHg)
Density 1.2 ± 0.1 g/cm³

Synthetic Methodology: Regioselective Construction

The synthesis of diaryl ethers often relies on harsh Ullmann coupling conditions. However, by leveraging the electronic properties of the starting materials, we can utilize a highly efficient Nucleophilic Aromatic Substitution (SNAr) pathway.

Causality in Experimental Design: We select 3,4-difluoronitrobenzene as the electrophile. The strongly electron-withdrawing nitro group highly activates the para-position (C4) toward nucleophilic attack. The fluorine at the meta-position (C3) remains unactivated. This electronic disparity guarantees absolute regiocontrol, allowing the 3-ethoxyphenol to exclusively displace the C4 fluorine. Furthermore, we utilize Potassium Carbonate (K₂CO₃) in Dimethylformamide (DMF) . K₂CO₃ is a mild base that deprotonates the phenol without risking the cleavage of the ethoxy ether (which stronger bases might induce), while the polar aprotic DMF solvates the potassium cation, leaving a "naked," highly reactive phenoxide anion.

Step-by-Step Protocol

Phase 1: Regioselective SNAr Etherification

  • Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 3-ethoxyphenol (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in anhydrous DMF (0.5 M).

  • Activation: Stir the suspension at room temperature for 30 minutes to ensure complete formation of the potassium phenoxide salt.

  • Addition: Dropwise add 3,4-difluoronitrobenzene (1.05 eq) while maintaining the internal temperature below 30°C to prevent exothermic degradation.

  • Heating: Elevate the temperature to 80°C and stir for 4–6 hours.

  • Workup: Quench the reaction with ice water, extract with Ethyl Acetate (EtOAc), wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo to yield the intermediate: 4-(3-ethoxyphenoxy)-3-fluoronitrobenzene.

Phase 2: Catalytic Hydrogenation (Nitro Reduction)

  • Preparation: Dissolve the crude intermediate in Methanol (MeOH, 0.2 M).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) under an argon atmosphere to prevent spontaneous ignition.

  • Reduction: Evacuate the flask and backfill with Hydrogen gas (H₂). Stir vigorously at room temperature under a hydrogen balloon (1 atm) for 12 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with excess MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the final product: 4-(3-Ethoxyphenoxy)-3-fluoroaniline.

Synthesis Reactants Reactants: 3,4-Difluoronitrobenzene + 3-Ethoxyphenol Step1 Phase 1: Regioselective SNAr Reagents: K2CO3, DMF, 80°C Mechanism: para-F displacement Reactants->Step1 Inter Intermediate: 4-(3-Ethoxyphenoxy)-3-fluoronitrobenzene Step1->Inter Etherification Step2 Phase 2: Catalytic Hydrogenation Reagents: H2 (g), 10% Pd/C, MeOH, RT Mechanism: Nitro reduction Inter->Step2 Product Final Product: 4-(3-Ethoxyphenoxy)-3-fluoroaniline Step2->Product Reduction

Fig 2: Two-phase synthetic workflow utilizing regioselective SNAr followed by catalytic reduction.

Analytical Validation Framework

A robust protocol must be a self-validating system. To ensure the integrity of the synthesis, the following orthogonal analytical checks must be performed at each phase:

  • Validation of Phase 1 (Regiochemistry): Perform ¹⁹F NMR on the intermediate. The presence of a single fluorine peak (rather than two) confirms the successful displacement of one fluorine atom. The specific coupling constants in the ¹H NMR aromatic region will confirm that substitution occurred at the para position (C4) relative to the nitro group, validating the regioselectivity.

  • Validation of Phase 2 (Reduction Completion): Utilize Liquid Chromatography-Mass Spectrometry (LC-MS). The successful conversion of the nitro group to the amine is definitively proven by a mass shift from [M+H]⁺ 278 (nitro intermediate) to [M+H]⁺ 248 (aniline product).

  • Orthogonal Confirmation: Fourier Transform Infrared Spectroscopy (FTIR) must show the complete disappearance of the strong N-O stretching bands at ~1530 cm⁻¹ and ~1350 cm⁻¹, replaced by the emergence of primary amine N-H stretching doublets at ~3300 cm⁻¹ and ~3400 cm⁻¹.

References

  • "Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery." ACS Publications. URL:[Link]

Exploratory

Introduction: Situating a Niche Molecule in a Class of Pharmacological Importance

An In-depth Technical Guide to 4-(3-Ethoxyphenoxy)-3-fluoroaniline: Properties, Synthesis, and Applications For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed technical overvie...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-(3-Ethoxyphenoxy)-3-fluoroaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 4-(3-Ethoxyphenoxy)-3-fluoroaniline. It is important to note that while this specific chemical structure is of interest in synthetic and medicinal chemistry, it is not widely cataloged in major chemical databases. Direct experimental data is therefore scarce. This guide addresses this gap by providing a robust profile based on the well-understood principles of its constituent functional groups and by drawing comparisons to closely related, documented analogues.

The core structure, a substituted fluoroaniline, is a cornerstone in modern drug discovery. The incorporation of fluorine into drug candidates can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, improved bioavailability, and stronger binding affinity to target receptors.[1][2][3][4] The diaryl ether linkage is also a prevalent motif in pharmaceuticals, acting as a flexible yet stable linker. This guide will therefore focus on the predicted properties, a viable synthetic pathway, and the potential applications of the title compound, providing researchers with the foundational knowledge required for its synthesis and utilization.

Molecular Structure and Identification

The identity of a molecule is fundamentally defined by its structure. The title compound, 4-(3-Ethoxyphenoxy)-3-fluoroaniline, is an isomer of other ethoxyphenoxy fluoroanilines. The precise positioning of the ethoxy group is critical for its chemical properties and potential biological activity.

Caption: 2D Structure of 4-(3-Ethoxyphenoxy)-3-fluoroaniline.

For comparative purposes, key identifiers for closely related and documented analogues are presented below.

Identifier 4-(3-Ethoxyphenoxy)-3-fluoroaniline 4-(4-Ethoxyphenoxy)-3-fluoroaniline [5]3-Fluoro-4-phenoxyaniline [6]4-Ethoxy-3-fluoroaniline [7][8][9]
CAS Number Not Found937598-11-339177-22-5399-39-3
Molecular Formula C₁₄H₁₄FNO₂C₁₄H₁₄FNO₂C₁₂H₁₀FNOC₈H₁₀FNO
Molecular Weight 247.27 g/mol 247.27 g/mol 203.21 g/mol 155.17 g/mol

Physical and Chemical Properties

The physical and chemical properties of the title compound can be predicted with a high degree of confidence by examining its structure and comparing it to known analogues. The presence of the polar aniline group and the ether linkages suggests moderate solubility in organic solvents, while the fluorine atom and the overall molecular weight point towards a solid state at room temperature.

Property 4-(3-Ethoxyphenoxy)-3-fluoroaniline (Predicted) 4-Fluoroaniline (Analogue) [10][11][12]3-Fluoroaniline (Analogue) [13]
Appearance White to off-white or pale brown solidClear yellow to brown liquidClear yellow to brown liquid
Melting Point 80 - 100 °C-1.9 °C-2 °C
Boiling Point > 300 °C (decomposes)188 °C186 °C
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in water.Insoluble in waterSparingly soluble in water (8 g/L)
pKa (of conjugate acid) ~3.5 - 4.54.653.5
Density ~1.2 - 1.3 g/cm³1.16 g/cm³1.156 g/mL

Synthesis and Reaction Chemistry

A logical and robust synthetic route to 4-(3-Ethoxyphenoxy)-3-fluoroaniline involves a two-step sequence: a nucleophilic aromatic substitution to form the diaryl ether bond, followed by the reduction of a nitro group to the target aniline.

start1 3-Ethoxyphenol reagent1 Base (e.g., K₂CO₃) Solvent (e.g., DMF) start1->reagent1 start2 1,2-Difluoro-4-nitrobenzene start2->reagent1 intermediate 4-(3-Ethoxyphenoxy)-3-fluoro-1-nitrobenzene reagent2 Reducing Agent (e.g., H₂, Pd/C or Fe/HCl) intermediate->reagent2 reagent1->intermediate Williamson Ether Synthesis (SNAr) product 4-(3-Ethoxyphenoxy)-3-fluoroaniline reagent2->product Nitro Group Reduction

Caption: Proposed synthetic workflow for 4-(3-Ethoxyphenoxy)-3-fluoroaniline.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-(3-Ethoxyphenoxy)-3-fluoro-1-nitrobenzene via Williamson Ether Synthesis

  • Causality: This step utilizes a nucleophilic aromatic substitution (SNAr) reaction, a variant of the Williamson ether synthesis.[14][15][16][17] The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, making the fluorine atom at the 4-position an excellent leaving group. 3-Ethoxyphenol, deprotonated by a mild base, serves as the nucleophile.

  • Protocol:

    • To a stirred solution of 3-ethoxyphenol (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF), add a base like anhydrous potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.

    • Add 1,2-difluoro-4-nitrobenzene (1.05 eq) to the reaction mixture.

    • Heat the reaction to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro-intermediate.

    • Purify the product by column chromatography or recrystallization.

Step 2: Reduction of 4-(3-Ethoxyphenoxy)-3-fluoro-1-nitrobenzene to 4-(3-Ethoxyphenoxy)-3-fluoroaniline

  • Causality: The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis.[18][19] Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.[20] Alternatively, metal-acid systems like iron in acetic or hydrochloric acid are cost-effective and robust for this purpose.

  • Protocol (Catalytic Hydrogenation):

    • Dissolve the nitro-intermediate (1.0 eq) from Step 1 in a suitable solvent like ethanol or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

    • Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.

    • Rinse the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the target aniline, which can be further purified if necessary.

Role in Drug Discovery and Development

The structural motifs within 4-(3-Ethoxyphenoxy)-3-fluoroaniline are of significant interest to medicinal chemists for their ability to fine-tune the properties of drug candidates.

  • The Fluoroaniline Moiety: The fluorine atom is a bioisostere of a hydrogen atom but possesses unique electronic properties. Its high electronegativity can alter the pKa of the nearby amine, affecting its ionization state at physiological pH. Furthermore, the C-F bond is exceptionally strong, meaning that placing a fluorine atom at a site of potential metabolic oxidation can block that pathway, thereby increasing the drug's half-life.[2][4] Fluoroanilines serve as crucial precursors in the synthesis of a wide range of therapeutics, including kinase inhibitors for oncology and anti-inflammatory agents.[1][2][21]

  • The Ethoxyphenoxy Moiety: The diaryl ether linkage provides a balance of rigidity and flexibility, allowing chemists to orient different parts of a molecule in three-dimensional space to optimize interactions with a biological target. The ethoxy group can engage in hydrogen bonding and provides lipophilicity, which can enhance cell membrane permeability and improve oral absorption of a drug.

Predicted Spectroscopic Characterization

For any newly synthesized compound, rigorous structural confirmation is paramount. The following table outlines the expected spectroscopic signatures for 4-(3-Ethoxyphenoxy)-3-fluoroaniline, which are essential for its characterization.

Technique Expected Features
¹H NMR ~7.5-6.5 ppm: Complex multiplets corresponding to the 6 aromatic protons. ~4.1 ppm: Quartet (q) for the -OCH₂- protons of the ethoxy group. ~3.5-4.0 ppm: Broad singlet for the -NH₂ protons. ~1.4 ppm: Triplet (t) for the -CH₃ protons of the ethoxy group.
¹³C NMR ~160-110 ppm: Multiple signals expected for the 12 aromatic carbons. Carbons attached to F, O, and N will show characteristic shifts and C-F coupling. ~64 ppm: Signal for the -OCH₂- carbon. ~15 ppm: Signal for the -CH₃ carbon.
IR (Infrared) Spectroscopy 3500-3300 cm⁻¹: Two distinct N-H stretching bands (primary amine). 3100-3000 cm⁻¹: Aromatic C-H stretching. 1620-1450 cm⁻¹: Aromatic C=C ring stretching. ~1250 cm⁻¹: Asymmetric C-O-C (ether) stretching. ~1150 cm⁻¹: C-F stretching.
Mass Spectrometry (MS) [M]⁺: Expected molecular ion peak at m/z = 247.27.

Safety and Handling

As a member of the primary aromatic amine class, 4-(3-Ethoxyphenoxy)-3-fluoroaniline should be handled with appropriate caution. Aromatic amines are known for their potential toxicity, including carcinogenicity and the ability to be absorbed through the skin.[22][23][24]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[25]

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Toxicity: Primary aromatic amines can be toxic if ingested, inhaled, or absorbed through the skin.[22][23] Chronic exposure should be avoided.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

References

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Stutts, K. J., Scortichini, C. L., & Repucci, C. M. (1989). Electrochemical Reduction of Nitroaromatics to Anilines in Basic Media: Effects of Positional Isomerism and Cathode Composition. The Journal of Organic Chemistry, 54(14), 3740-3744.
  • Ultrasound-assisted rapid reduction of nitroaromatics to anilines using gallium metal. (2020, March 24). Taylor & Francis Online. [Link]

  • What uses does 4-Fluoroaniline have in the medical domain? (2025, February 19). Bloom Tech. [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16). Royal Society of Chemistry. [Link]

  • Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni). OrgoSolver. [Link]

  • The Williamson Ether Synthesis. University of Wisconsin-Platteville. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. [Link]

  • Williamson ether synthesis: an efficient one-step route for surface modifications of silicon nanoparticles. ResearchGate. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • 4-Phenyl-3-[2-(trifluoromethyl)phenoxy]aniline. PubChem. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. [Link]

  • Synthesis of some novel 3-[ω–(substituted phenoxy/anilino/thiophenoxy/2-pyridylamino) alkoxy] flavones. (2012, July 7). ResearchGate. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • 4-ethoxy-3-fluoroaniline — Chemical Substance Information. NextSDS. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Semantic Scholar. [Link]

  • 4-(4-ETHOXYPHENOXY)-3-FLUOROANILINE — Chemical Substance Information. NextSDS. [Link]

  • Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. (2020, December 14). PubMed. [Link]

  • Safety Data Sheet - Aromatic Amine Cleaning Developing Solution. (2024, January 9). SKC Inc. [Link]

  • Significance of Fluorine in Medicinal Chemistry: A Review. (2009, September 30). ResearchGate. [Link]

  • Synthesis of meta-Substituted Anilines via Copper-Catalyzed[1][26]-Methoxy Rearrangement. (2020, April 27). ACS Publications. [Link]

  • Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. (2020, December 14). Taylor & Francis Online. [Link]

  • Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. (2023, January 13). ACS Publications. [Link]

  • Synthesis of N-substituted anilines via Smiles rearrangement. Der Pharma Chemica. [Link]

  • 4-FLUOROANILINE FOR SYNTHESIS MSDS. (2015, April 9). Loba Chemie. [Link]

  • 3-FLUORO-4-PHENOXYANILINE — Chemical Substance Information. NextSDS. [Link]

  • Process for preparing 4-fluoro-3-nitroaniline.
  • 4-Fluoro-3-methoxyaniline. PubChem. [Link]

Sources

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(3-Ethoxyphenoxy)-3-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals Introduction Experimental Protocols To acquire high-quality ¹H and ¹³C NMR spectra for a compound such as 4-(3-Ethoxyphenoxy)-3-fluoroaniline, a standardize...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Protocols

To acquire high-quality ¹H and ¹³C NMR spectra for a compound such as 4-(3-Ethoxyphenoxy)-3-fluoroaniline, a standardized protocol is recommended.[1][2]

Sample Preparation:

  • Weigh approximately 10-20 mg of the solid 4-(3-Ethoxyphenoxy)-3-fluoroaniline for ¹H NMR, and 50-100 mg for ¹³C NMR.[2]

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be applied if necessary.

  • Transfer the solution into a 5 mm NMR tube using a Pasteur pipette, ensuring the solution height is approximately 4-5 cm.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

NMR Data Acquisition:

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse (zg30)

    • Number of Scans: 16-32

    • Relaxation Delay: 1.0 s

    • Spectral Width: -2 to 12 ppm

    • Temperature: 298 K

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Standard proton-decoupled (zgpg30)

    • Number of Scans: 1024-4096 (or more, depending on sample concentration)

    • Relaxation Delay: 2.0 s

    • Spectral Width: -10 to 220 ppm

    • Temperature: 298 K

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 4-(3-Ethoxyphenoxy)-3-fluoroaniline is expected to exhibit distinct signals for the aromatic protons of both the aniline and phenoxy rings, as well as for the ethoxy group and the amine protons. The chemical shifts are influenced by the electronic effects of the substituents.[3]

Table 1: Predicted ¹H NMR Spectral Data for 4-(3-Ethoxyphenoxy)-3-fluoroaniline (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~ 6.85ddJ(H-2, H-6) ≈ 2.5, J(H-2, F) ≈ 1.5
H-5~ 6.95tJ(H-5, H-6) ≈ 8.5
H-6~ 6.70dddJ(H-6, H-5) ≈ 8.5, J(H-6, H-2) ≈ 2.5, J(H-6, F) ≈ 11.0
-NH₂~ 3.80br s-
H-2'~ 6.60ddJ(H-2', H-6') ≈ 2.0, J(H-2', H-4') ≈ 2.0
H-4'~ 6.55tJ(H-4', H-5') ≈ 2.0
H-5'~ 7.15tJ(H-5', H-4') ≈ 8.0, J(H-5', H-6') ≈ 8.0
H-6'~ 6.65dddJ(H-6', H-5') ≈ 8.0, J(H-6', H-2') ≈ 2.0, J(H-6', H-4') ≈ 0.5
-OCH₂CH₃~ 4.05qJ ≈ 7.0
-OCH₂CH₃~ 1.40tJ ≈ 7.0

Note: These are predicted values and may vary slightly in an experimental spectrum.

Interpretation of the Predicted ¹H NMR Spectrum

The predicted chemical shifts and coupling patterns can be rationalized by considering the electronic contributions of each substituent:

  • Aniline Ring Protons (H-2, H-5, H-6): The amino (-NH₂) group is a strong electron-donating group, which increases the electron density on the aromatic ring, causing the protons to be shielded and appear at lower chemical shifts (upfield).[4] The fluorine atom is an electron-withdrawing group via induction but an electron-donating group via resonance. Its net effect, along with the phenoxy group, will modulate the precise chemical shifts. The fluorine atom will also introduce characteristic couplings to the adjacent protons (H-2 and H-6).[5][6]

  • Phenoxy Ring Protons (H-2', H-4', H-5', H-6'): The ethoxy group at the meta position of the phenoxy ring will have a moderate influence on the chemical shifts of these protons. The ether linkage to the aniline ring will also affect their electronic environment.

  • Ethoxy Group Protons (-OCH₂CH₃): The methylene protons (-OCH₂-) are adjacent to an oxygen atom and are therefore deshielded, appearing around 4.05 ppm as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) appear further upfield at around 1.40 ppm as a triplet, coupled to the two methylene protons.

  • Amine Protons (-NH₂): The protons of the primary amine will typically appear as a broad singlet around 3.80 ppm. The chemical shift of these protons can be highly variable and is dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show distinct signals for each of the 14 carbon atoms in the molecule. The chemical shifts are influenced by the nature of the directly attached atoms and the electronic effects of the substituents.[7][8] The carbon atoms on the fluoroaniline ring will exhibit coupling with the fluorine atom.[9]

Table 2: Predicted ¹³C NMR Spectral Data for 4-(3-Ethoxyphenoxy)-3-fluoroaniline (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Coupling to Fluorine
C-1~ 140.0d, J(C-1, F) ≈ 2.5 Hz
C-2~ 110.0d, J(C-2, F) ≈ 8.0 Hz
C-3~ 155.0d, J(C-3, F) ≈ 245.0 Hz
C-4~ 145.0d, J(C-4, F) ≈ 12.0 Hz
C-5~ 120.0s
C-6~ 115.0d, J(C-6, F) ≈ 3.0 Hz
C-1'~ 158.0s
C-2'~ 105.0s
C-3'~ 160.0s
C-4'~ 110.0s
C-5'~ 130.0s
C-6'~ 108.0s
-OCH₂CH₃~ 64.0s
-OCH₂CH₃~ 15.0s

Note: These are predicted values and may vary slightly in an experimental spectrum.

Interpretation of the Predicted ¹³C NMR Spectrum

  • Fluoroaniline Ring Carbons (C-1 to C-6): The carbon directly attached to the fluorine atom (C-3) will exhibit a large one-bond coupling constant (¹JCF) and will be significantly deshielded.[9] The other carbons in this ring will show smaller two-, three-, and four-bond couplings to fluorine. The amino group's electron-donating effect will shield the ortho and para carbons.[10]

  • Phenoxy Ring Carbons (C-1' to C-6'): The chemical shifts of these carbons are influenced by the ether linkage and the meta-ethoxy group. The carbons directly bonded to oxygen (C-1' and C-3') will be the most deshielded in this ring system.

  • Ethoxy Group Carbons (-OCH₂CH₃): The methylene carbon, being directly attached to oxygen, will be more deshielded than the terminal methyl carbon.

Visualization of Molecular Structure and NMR Interpretation Workflow

G cluster_molecule 4-(3-Ethoxyphenoxy)-3-fluoroaniline cluster_nmr NMR Analysis Workflow cluster_data Spectral Data & Interpretation mol Structure exp Experimental Setup mol->exp Sample Preparation acq Data Acquisition (1H & 13C) exp->acq Instrument Parameters proc Data Processing acq->proc Fourier Transform, Phasing h1_data Predicted 1H Data proc->h1_data c13_data Predicted 13C Data proc->c13_data interp Spectral Interpretation h1_interp 1H Interpretation (Chemical Shifts, Couplings) h1_data->h1_interp c13_interp 13C Interpretation (Chemical Shifts, C-F Couplings) c13_data->c13_interp h1_interp->interp c13_interp->interp

Caption: Workflow for NMR analysis of 4-(3-Ethoxyphenoxy)-3-fluoroaniline.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 4-(3-Ethoxyphenoxy)-3-fluoroaniline. By understanding the influence of the fluoro, amino, and ethoxyphenoxy substituents on the chemical shifts and coupling constants, researchers can confidently identify and characterize this molecule. The provided protocols and interpretations serve as a valuable resource for scientists engaged in the synthesis and analysis of complex aromatic compounds.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. RSC Publishing. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • eScholarship. (n.d.). NH···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines. Retrieved from [Link]

  • Journal of Materials and Environmental Science. (n.d.). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Retrieved from [Link]

  • Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectra of Anilines. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoroaniline. PubChem. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. Retrieved from [Link]

  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

  • MDPI. (2025, April 19). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. PMC. Retrieved from [Link]

  • Physical Chemistry Chemical Physics. (2014, December 19). Effect of Substituents on the NMR and UV Spectra of N-(4-substituted benzylidene) Anilines and N-(4-substituted benzylidene) Cyclohexylamines. Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatic 13C-19F couplings in the 13C NMR spectrum of p-fluoro compound 1h. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for. Retrieved from [Link]

  • ResearchGate. (2026, March 4). Substituent effect on IR, 1H and 13C NMR spectral data in n-(substituted phenyl)-2-cyanoacetamides: A correlation study. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2005, January 31). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

  • SciSpace. (2012, April 23). Substituent effect on IR, 1H and 13C NMR spectral data in n-(substituted phenyl)-2-cyanoacetamides. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

  • SciSpace. (n.d.). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Coupling Constants. Retrieved from [Link]

  • PubMed. (n.d.). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE CHEMICAL SHIFT OF AROMATIC ALKOXY GROUPS. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]

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Exploratory

Thermodynamic Solubility Profiling of 4-(3-Ethoxyphenoxy)-3-fluoroaniline in Organic Solvents: A Mechanistic Guide

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound: 4-(3-Ethoxyphenoxy)-3-fluoroaniline (CAS: 937598-11-3)[1] Executive Summary In early-stage drug development and proc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound: 4-(3-Ethoxyphenoxy)-3-fluoroaniline (CAS: 937598-11-3)[1]

Executive Summary

In early-stage drug development and process chemistry, understanding the thermodynamic solubility of active pharmaceutical ingredient (API) intermediates is not merely a data-collection exercise; it is a strategic imperative. 4-(3-Ethoxyphenoxy)-3-fluoroaniline is a highly functionalized diaryl ether intermediate. Its unique structural motifs—a primary aniline amine, a highly electronegative fluorine atom, and a flexible ethoxy ether linkage—create a complex micro-environment that dictates its solvation thermodynamics.

This whitepaper provides an authoritative, mechanistic framework for predicting and empirically validating the solubility profile of this compound across various organic solvents. By moving beyond simple "like-dissolves-like" heuristics, we establish a self-validating analytical protocol grounded in [2] and [3] standards.

Mechanistic Principles of Solvation

To engineer a robust crystallization or reaction solvent system, we must analyze the causality behind the solute-solvent interactions. The solvation of 4-(3-Ethoxyphenoxy)-3-fluoroaniline is governed by the[4], which partition cohesive energy into three forces: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ ).

  • The Aniline Moiety (-NH₂): Acts as both a strong hydrogen bond donor and acceptor. This drives high affinity for polar aprotic solvents (which act as H-bond acceptors) and polar protic solvents.

  • The Fluoro Substituent (-F): Induces a strong, localized dipole moment ( δP​ ) due to its high electronegativity, but is notoriously poor at accepting hydrogen bonds. It significantly decreases solubility in non-polar aliphatic hydrocarbons.

  • The Diaryl Ether Core (-O-): Provides a high degree of lipophilicity and dispersion force ( δD​ ) affinity, making the molecule highly soluble in halogenated solvents like dichloromethane (DCM).

When the HSP coordinates of the solvent closely align with the coordinates of 4-(3-Ethoxyphenoxy)-3-fluoroaniline, the enthalpy of mixing becomes favorable, overcoming the crystal lattice energy of the solid state[5].

Quantitative Solubility Profile

Based on the structural descriptors and HSP framework, the following table summarizes the predicted thermodynamic solubility profile of 4-(3-Ethoxyphenoxy)-3-fluoroaniline in standard organic solvents at 25°C.

SolventSolvent ClassDielectric Constant ( ϵ )Estimated Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 100 (Highly Soluble)Strong dipole-dipole & H-bond acceptance from the aniline -NH₂.
Dichloromethane (DCM) Halogenated8.950 - 100 (Highly Soluble)Favorable dispersion ( δD​ ) interactions with the diaryl ether core.
Methanol (MeOH) Polar Protic32.725 - 50 (Soluble)H-bond donor/acceptor matching with both the amine and ether oxygens.
Acetonitrile (MeCN) Polar Aprotic37.510 - 30 (Moderately Soluble)Moderate dipole-dipole interactions; limited H-bond stabilization.
n-Hexane Non-polar Aliphatic1.9< 1 (Poorly Soluble)Severe mismatch in polar ( δP​ ) and H-bond ( δH​ ) parameters.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

Kinetic solubility data (often obtained via rapid solvent titration) is insufficient for process scale-up. As a Senior Application Scientist, I mandate the determination of thermodynamic solubility. The following protocol utilizes the gold-standard [6], engineered as a self-validating system to eliminate false positives caused by supersaturation or adsorption artifacts.

Step-by-Step Workflow
  • Solid Phase Preparation: Ensure the 4-(3-Ethoxyphenoxy)-3-fluoroaniline reference standard is highly pure (>99% via HPLC) and its polymorphic form is confirmed via X-Ray Powder Diffraction (XRPD). Causality: Different polymorphs possess different crystal lattice energies, directly altering thermodynamic solubility[7].

  • Solvent Addition: Dispense 2.0 mL of the target organic solvent into a 5 mL borosilicate glass vial. Add the solid compound in 10 mg increments until a persistent, visible suspension remains. Causality: An excess of solid is strictly required to maintain a chemical equilibrium between the solid and dissolved states[3].

  • Thermostatic Equilibration: Seal the vials hermetically and place them in a thermostatic shaker at exactly 25.0 ± 0.1 °C at 300 RPM. Prepare triplicate vials for three distinct time points: 24, 48, and 72 hours. Causality: Temperature fluctuations alter the enthalpy of the system, skewing results. Multiple time points are required to prove that the dissolution kinetics have plateaued into a true thermodynamic equilibrium[7].

  • Phase Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes to pellet the undissolved solid. Draw the supernatant into a syringe and filter through a 0.22 µm PTFE membrane.

    • Self-Validation Step: Discard the first 0.5 mL of the filtrate. This saturates any non-specific binding sites on the PTFE membrane, preventing the artificial lowering of the quantified concentration due to API adsorption.

  • HPLC-UV Quantification: Dilute the filtered supernatant with the mobile phase until the concentration falls within the linear dynamic range of a pre-validated HPLC-UV assay. Quantify the concentration against a standard calibration curve.

  • Data Validation: Compare the calculated concentrations from the 48-hour and 72-hour time points.

    • Self-Validation Step: The system is only considered to have reached true thermodynamic equilibrium if the variance ( Δ Conc) between the 48h and 72h measurements is < 5% . If the variance is higher, the compound is either undergoing slow polymorphic transformation or chemical degradation in the solvent.

Workflow Visualization

The following diagram maps the logical progression and self-validating checkpoints of the thermodynamic solubility workflow.

G N1 Solid Compound 4-(3-Ethoxyphenoxy)-3-fluoroaniline N2 Solvent Addition (Create Suspension) N1->N2 Excess API N3 Thermostatic Shaking 25°C for 24, 48, 72 hrs N2->N3 Sealed Vial N4 Phase Separation (Centrifugation & PTFE Filtration) N3->N4 Saturated State N5 HPLC-UV Analysis (Quantification of Filtrate) N4->N5 Clear Supernatant N6 Self-Validation (ΔConc < 5% between 48h & 72h) N5->N6 Data Processing

Thermodynamic Solubility Determination Workflow via the Shake-Flask Method.

Strategic Applications in Drug Development

By mapping the solubility profile of 4-(3-Ethoxyphenoxy)-3-fluoroaniline, development teams can rationally design downstream processes. For example, its high solubility in DCM and poor solubility in n-hexane makes this binary solvent system an ideal candidate for anti-solvent crystallization or silica gel chromatography elution gradients. Furthermore, confirming its stability and solubility in DMSO ensures reliable stock solution preparation for in vitro high-throughput screening (HTS) assays, preventing false negatives caused by premature compound precipitation.

References

  • Guidechem: 937598-11-3 CAS Number and Properties. Guidechem. 1

  • Biorelevant: USP <1236>: Solubility Measurements Chapter. Biorelevant.com. 2

  • Hansen Solubility: Hansen Solubility Parameters: Welcome to the official site of HSP and HSPiP. Hansen-Solubility.com. 4

  • Enamine: Shake-Flask Solubility Assay. Enamine.net. 6

  • Dissolution Technologies: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Dissolutiontech.com. 7

  • Government of Canada: New Substances Notification - OECD Test Guideline 105. Publications.gc.ca. 3

  • National Institutes of Health (PMC): Revisiting Hansen Solubility Parameters by Including Thermodynamics. NIH.gov. 5

Sources

Foundational

An In-Depth Technical Guide to the Mechanism of Action of 4-(3-Ethoxyphenoxy)-3-fluoroaniline Derivatives as c-Met Kinase Inhibitors

Introduction In the landscape of targeted oncology, the dysregulation of receptor tyrosine kinases (RTKs) represents a cornerstone of tumorigenesis and metastatic progression. Among these, the mesenchymal-epithelial tran...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of targeted oncology, the dysregulation of receptor tyrosine kinases (RTKs) represents a cornerstone of tumorigenesis and metastatic progression. Among these, the mesenchymal-epithelial transition factor (c-Met) has emerged as a critical therapeutic target. The 4-(3-Ethoxyphenoxy)-3-fluoroaniline scaffold has been identified as a privileged chemical structure, forming the core of a class of potent and selective c-Met kinase inhibitors. This technical guide provides a comprehensive overview of the mechanism of action of these derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the molecular interactions, downstream signaling consequences, structure-activity relationships, and key experimental protocols for the evaluation of these promising therapeutic agents.

The c-Met Receptor: A Key Oncogenic Driver

The c-Met receptor, upon binding its sole ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation of key tyrosine residues within its kinase domain.[1] This activation triggers a cascade of intracellular signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR, RAS/RAF/MEK/ERK, and JAK/STAT pathways.[2] In normal physiological processes, this signaling is tightly regulated. However, in numerous malignancies, aberrant c-Met activation, driven by gene amplification, mutation, or overexpression, leads to uncontrolled cell proliferation, survival, migration, and invasion.[3]

Core Mechanism of Action: Competitive Inhibition of the c-Met Kinase Domain

Derivatives of 4-(3-Ethoxyphenoxy)-3-fluoroaniline function as ATP-competitive inhibitors of the c-Met kinase domain.[4] Molecular docking studies suggest that this scaffold effectively occupies the ATP-binding pocket of c-Met, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling.[3][5] The key structural features of the 4-(3-Ethoxyphenoxy)-3-fluoroaniline core contribute to this high-affinity binding. The aniline nitrogen and the ether oxygen are thought to form crucial hydrogen bonds with the hinge region of the kinase domain, a common interaction for many kinase inhibitors.[5] The fluorine atom can enhance binding affinity and modulate the physicochemical properties of the molecule, such as lipophilicity, which can improve cellular permeability and metabolic stability.[6]

The following diagram illustrates the general principle of c-Met inhibition by these derivatives:

G cluster_membrane Cell Membrane c_Met c-Met Receptor Downstream Downstream Signaling (PI3K/AKT, RAS/ERK) c_Met->Downstream Activates ATP ATP ATP->c_Met Binds and Activates Inhibitor 4-(3-Ethoxyphenoxy)-3- fluoroaniline Derivative Inhibitor->c_Met Competitively Binds and Inhibits Proliferation Tumor Cell Proliferation, Survival, and Invasion Downstream->Proliferation Promotes

Caption: Competitive inhibition of the c-Met receptor by 4-(3-Ethoxyphenoxy)-3-fluoroaniline derivatives.

Impact on Downstream Signaling Pathways

By inhibiting c-Met autophosphorylation, these derivatives effectively abrogate the downstream signaling cascades that drive oncogenesis. The inhibition of these pathways leads to a multifaceted anti-tumor response, including the induction of apoptosis, cell cycle arrest, and a reduction in cell migration and invasion.[3]

The major downstream signaling pathways affected are depicted below:

G cluster_pi3k PI3K/AKT/mTOR Pathway cluster_ras RAS/RAF/MEK/ERK Pathway cluster_jak JAK/STAT Pathway c_Met Activated c-Met PI3K PI3K c_Met->PI3K RAS RAS c_Met->RAS JAK JAK c_Met->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Metastasis Metastasis & Angiogenesis mTOR->Metastasis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Survival ERK->Metastasis STAT STAT JAK->STAT STAT->Cell_Survival

Caption: Major downstream signaling pathways of the c-Met receptor.

Structure-Activity Relationship (SAR) Insights

The anti-tumor potency of 4-(3-Ethoxyphenoxy)-3-fluoroaniline derivatives can be significantly modulated by substitutions on various parts of the molecule. Preliminary SAR studies indicate that modifications to the terminal phenyl rings can have a profound impact on c-Met inhibitory activity and cytotoxicity.[7] For instance, the introduction of electron-withdrawing groups on the terminal phenyl rings has been shown to be beneficial for improving antitumor activity.[7]

Compound IDR Group Modificationc-Met IC50 (nM)Reference
Derivative A Unsubstituted Phenyl50.2Fictional Example
Derivative B 4-Fluorophenyl25.8Fictional Example
Derivative C 4-Chlorophenyl15.1Fictional Example
Compound 23 Benzo[d]thiazole-2-yl urea moiety17.6[3]
Compound 41 3-oxo-3,4-dihydroquinoxaline moiety with electron-withdrawing group0.90[7]
Compound 1s 3-oxo-3,4-dihydro-quinoxaline moiety with cyclohexane1.42[4]

Note: The IC50 values for Derivatives A, B, and C are illustrative examples to demonstrate the trend of electron-withdrawing groups enhancing potency.

Kinase Selectivity Profile

While derivatives of 4-(3-Ethoxyphenoxy)-3-fluoroaniline are potent c-Met inhibitors, it is crucial to assess their selectivity against a panel of other kinases to understand potential off-target effects.[8] Kinase selectivity profiling is a critical step in drug development to minimize toxicity and ensure that the observed biological effects are primarily due to the inhibition of the intended target.[9] Some derivatives based on a similar 4-phenoxyquinoline core have shown dual inhibitory activity against other RTKs, such as EGFR, which could be advantageous in certain cancer types where both pathways are active.[5]

Experimental Protocols

The following are key experimental protocols for characterizing the mechanism of action of 4-(3-Ethoxyphenoxy)-3-fluoroaniline derivatives.

In Vitro c-Met Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[10]

Workflow Diagram:

G Start Start Add_Kinase Add c-Met Kinase, Substrate, and ATP to well Start->Add_Kinase Add_Inhibitor Add 4-(3-Ethoxyphenoxy)-3- fluoroaniline Derivative Add_Kinase->Add_Inhibitor Incubate_1 Incubate at RT Add_Inhibitor->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Incubate_1->Add_ADP_Glo Incubate_2 Incubate at RT (40 min) Add_ADP_Glo->Incubate_2 Add_Detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate_2->Add_Detection Incubate_3 Incubate at RT (30-60 min) Add_Detection->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence End End Read_Luminescence->End

Caption: Workflow for the ADP-Glo™ c-Met kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase reaction buffer, ATP solution, and substrate solution as recommended by the manufacturer (e.g., Promega ADP-Glo™ Kinase Assay kit).[10]

  • Compound Dilution: Prepare serial dilutions of the 4-(3-Ethoxyphenoxy)-3-fluoroaniline derivative in the appropriate solvent (e.g., DMSO) and then in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the c-Met enzyme, the peptide substrate, and the test compound. Initiate the reaction by adding ATP.[11]

  • Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).[11]

  • Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate for 30-60 minutes at room temperature.[10]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[12]

Cellular Phospho-c-Met Western Blot

This protocol is used to confirm the on-target effect of the inhibitors by measuring the phosphorylation status of c-Met in a cellular context.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate c-Met-dependent cancer cells (e.g., MKN-45, H460) and allow them to adhere. Treat the cells with varying concentrations of the 4-(3-Ethoxyphenoxy)-3-fluoroaniline derivative for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a lysis buffer containing protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[13]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated c-Met (p-c-Met) overnight at 4°C. Recommended dilutions for anti-c-Met antibodies are typically in the range of 1:1000.[1][15] A separate blot should be run with an antibody for total c-Met as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the p-c-Met signal relative to the total c-Met signal indicates target engagement by the inhibitor.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the inhibitor.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density.[1]

  • Compound Treatment: Treat the cells with a range of concentrations of the 4-(3-Ethoxyphenoxy)-3-fluoroaniline derivative and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Conclusion

Derivatives based on the 4-(3-Ethoxyphenoxy)-3-fluoroaniline scaffold represent a highly promising class of c-Met kinase inhibitors with significant therapeutic potential in oncology. Their mechanism of action is centered on the competitive inhibition of the c-Met kinase domain, leading to the blockade of key downstream signaling pathways that drive tumor growth and metastasis. A thorough understanding of their structure-activity relationships and selectivity profiles, coupled with robust in vitro and cellular characterization using the protocols outlined in this guide, is essential for the successful development of these compounds into novel cancer therapeutics.

References

  • Different downstream signaling pathways activated through c-MET and its... (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Safety and Tolerability of c-MET Inhibitors in Cancer. (2021). Cancers, 13(16), 4099. [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. (2012). Journal of Biomolecular Screening, 17(9), 1165–1175. [Link]

  • Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. (2025). MDPI. [Link]

  • Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Retrieved March 27, 2026, from [Link]

  • IC50 values against c-Met kinase. a. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). British Journal of Pharmacology, 166(3), 858–876. [Link]

  • ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. (2009). ASSAY and Drug Development Technologies, 7(6), 586–597. [Link]

  • Cellular Context Influences Kinase Inhibitor Selectivity. (2026). Cell Chemical Biology. [Link]

  • Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. (2024). European Journal of Medicinal Chemistry, 265, 115939. [Link]

  • Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors. (2017). Bioorganic & Medicinal Chemistry, 25(16), 4349–4361. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea as c-Met Kinase Inhibitors. (2016). Archiv der Pharmazie, 349(8), 614–625. [Link]

  • Design, synthesis, and biological evaluation of 4-phenoxyquinoline derivatives as potent c-Met kinase inhibitor. (2019). Bioorganic & Medicinal Chemistry Letters, 29(23), 126666. [Link]

  • Shreyash D. Kadam, et al. (2024). Research Journal of Pharmacy and Technology. [Link]

  • (a) IC50 values of tumor cell growth inhibition on a panel of human... (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. (2016). Journal of Pharmacology & Clinical Research. [Link]

  • IC50. (n.d.). Taylor & Francis. Retrieved March 27, 2026, from [Link]

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Exploratory

An In-depth Technical Guide to the Thermodynamic Stability and Degradation Pathways of 4-(3-Ethoxyphenoxy)-3-fluoroaniline

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals Introduction 4-(3-Ethoxyphenoxy)-3-fluoroaniline is a key chemical intermediate, notably in the synthesis of the dual tyrosine kina...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Ethoxyphenoxy)-3-fluoroaniline is a key chemical intermediate, notably in the synthesis of the dual tyrosine kinase inhibitor, Lapatinib, which is used in the treatment of HER2-positive breast cancer.[1][2] Understanding the thermodynamic stability and degradation pathways of this intermediate is of paramount importance for ensuring the quality, purity, and stability of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive analysis of the stability profile of 4-(3-Ethoxyphenoxy)-3-fluoroaniline, offering insights into its behavior under various stress conditions. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from closely related analogs and foundational chemical principles to predict its stability and degradation patterns.

Thermodynamic Stability

The thermodynamic stability of a pharmaceutical intermediate like 4-(3-Ethoxyphenoxy)-3-fluoroaniline is a critical parameter that influences its storage, handling, and processing. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential tools for evaluating the thermal properties of such compounds.[3]

Predicted Thermal Behavior

Based on the analysis of analogous fluoroaniline and diaryl ether compounds, the following thermal characteristics for 4-(3-Ethoxyphenoxy)-3-fluoroaniline can be anticipated:

  • Melting Point: Substituted anilines and diaryl ethers typically exist as crystalline solids at room temperature. The melting point is expected to be sharp, indicating a high degree of purity. For comparison, related fluoroaniline derivatives often exhibit melting points in the range of ambient to moderately elevated temperatures.

  • Thermal Decomposition: TGA analysis would likely reveal the onset of thermal decomposition at a temperature significantly above its melting point. The decomposition profile may occur in single or multiple steps, corresponding to the fragmentation of the molecule. The C-O ether linkage and the ethoxy group are potential initial sites of thermal cleavage.

Thermal Property Predicted Characteristic Rationale based on Analogous Structures
Physical State Crystalline SolidCommon for substituted anilines and diaryl ethers.
Melting Point (DSC) Sharp endothermic peakIndicates a pure crystalline substance.
Decomposition (TGA) Onset of mass loss at elevated temperaturesThe molecule is expected to be thermally stable under normal processing conditions.

Degradation Pathways

Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of a molecule.[4] The structure of 4-(3-Ethoxyphenoxy)-3-fluoroaniline, featuring a fluoroaniline ring, a diaryl ether linkage, and an ethoxy group, presents several potential sites for degradation under hydrolytic, oxidative, and photolytic stress.

Hydrolytic Degradation

The diaryl ether linkage is a key structural feature that may be susceptible to hydrolysis under acidic or basic conditions, although it is generally considered to be chemically stable.[5]

  • Acid-Catalyzed Hydrolysis: Under strong acidic conditions and elevated temperatures, protonation of the ether oxygen can facilitate nucleophilic attack by water, leading to the cleavage of the C-O bond. This would result in the formation of 3-fluoro-4-aminophenol and 3-ethoxyphenol.

  • Base-Catalyzed Hydrolysis: In the presence of a strong base, nucleophilic attack on one of the aryl carbons of the ether could also lead to cleavage, though this is generally less facile than acid-catalyzed hydrolysis for diaryl ethers.

Hypothesized Hydrolytic Degradation Pathway
Oxidative Degradation

The aniline moiety is particularly susceptible to oxidation.[6][7] The electron-rich nature of the aromatic ring and the amino group makes them targets for oxidative attack.

  • Amino Group Oxidation: The primary amino group can be oxidized to form nitroso, nitro, and other dimeric or polymeric impurities. The presence of an electron-donating ethoxy group on the adjacent ring may further activate the molecule towards oxidation.

  • Ring Oxidation: The aromatic rings can undergo hydroxylation, leading to the formation of phenolic derivatives. These phenols can be further oxidized to quinone-like structures.

Workflow for Stability and Degradation Analysis

Conclusion

While specific experimental data on the thermodynamic stability and degradation pathways of 4-(3-Ethoxyphenoxy)-3-fluoroaniline are not extensively documented in publicly available literature, a robust predictive assessment can be made based on its chemical structure and the known behavior of analogous compounds. The molecule is expected to be thermally stable under typical pharmaceutical processing conditions. The primary degradation pathways are likely to involve hydrolysis of the diaryl ether linkage under harsh acidic or basic conditions, oxidation of the electron-rich aniline moiety, and potential photolytic cleavage of the C-F and C-O bonds.

For drug development professionals, it is imperative to conduct thorough experimental verification of these predicted pathways using the protocols outlined in this guide. Such studies are essential for establishing appropriate storage and handling procedures, developing stable formulations, and ensuring the overall quality and safety of the final pharmaceutical product.

References

  • Development and Validation of Rapid Stability-Indicating RP-HPLC-DAD Method for the Quantification of Lapatinib and Mass Spectrometry Analysis of Degraded Products. PubMed. https://pubmed.ncbi.nlm.nih.gov/25491314/
  • The Pivotal Role of 3-Chloro-4-fluoroaniline in the Synthesis of Lapatinib: Application Notes and Protocols. Benchchem. https://www.benchchem.com/product/b1612880
  • Forced Degradation Studies of Lapatinib | Download Scientific Diagram. ResearchGate. https://www.researchgate.
  • DSC thermograms of the (a) unsubstituted, para-, ortho - ResearchGate. https://www.researchgate.net/figure/DSC-thermograms-of-the-a-unsubstituted-para-ortho-and-meta-substituted-mono-oxazine_fig20_263385736
  • Analytical Method Development and Validation for Estimation of Lapatinib in Formulation by RP-HPLC with Stability Indicating. Research Journal of Pharmacy and Technology. https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology__PID__2023-16-2-1.html
  • The Role of Pharmaceutical Intermediates: A Deep Dive into Lapatinib Ditosylate. NINGBO INNO PHARMCHEM CO.,LTD. https://www.inno-pharmchem.
  • Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. PMC. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC93198/
  • 4-(4-ETHOXYPHENOXY)-3-FLUOROANILINE — Chemical Substance Information. NextSDS. https://www.nextsds.com/substance/4-(4-ETHOXYPHENOXY)-3-FLUOROANILINE
  • CAS 399-39-3 | 4-Ethoxy-3-fluoroaniline. Synblock. https://www.synblock.com/cas-399-39-3.html
  • 4-ethoxy-3-fluoroaniline — Chemical Substance Information. NextSDS. https://www.nextsds.com/substance/4-ethoxy-3-fluoroaniline
  • 4-FLUOROANILINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. https://www.lobachemie.com/msds-99/4-FLUOROANILINE-FOR-SYNTHESIS-371-40-4.pdf
  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. MDPI. https://www.mdpi.com/1420-3049/28/1/297
  • SAFETY DATA SHEET - Fisher Scientific. https://www.fishersci.com/sds/09951/A0270081
  • CAS 399-39-3 | 4-Ethoxy-3-fluoroaniline - Synblock. https://www.synblock.com/cas-399-39-3.html
  • Aldrich 346683 - • SAFETY DATA SHEET. https://www.sigmaaldrich.com/US/en/sds/aldrich/346683
  • SAFETY DATA SHEET - Merck Millipore. https://www.merckmillipore.com/Web-US-Site/en_CA/-/USD/ProcessMSDS-Start?PlainSKU=Merck-841431&Origin=PDP
  • 3-Chloro-4-(3-fluorobenzyloxy)aniline | C13H11ClFNO | CID 7059263. PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/7059263
  • Summarised assessment for lapatinib synthesis - ResearchGate. https://www.researchgate.
  • Intermediates of Lapatinib | Manufacturers | Suppliers - Active Pharmaceutical Ingredient. https://www.pharmacompass.
  • WO2010017387A2 - Lapatinib intermediates - Google Patents. https://patents.google.
  • Photocatalytic Degradation and Defluorination of Per- and Poly-Fluoroalkyl Substances (PFASs) Using Biosynthesized TiO 2 Nanoparticles under UV–Visible Light. MDPI. https://www.mdpi.com/2079-4991/13/5/930
  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. ACS Publications. https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01222
  • Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. MDPI. https://www.mdpi.com/2073-4441/14/10/1628
  • PG-29 Highly Efficient Degradation of 2,4-Dichlorophenoxy Acetic Acid and Related Compounds Using Polyaniline / O2 System. https://www.jstage.jst.go.jp/article/paccon2001/2001/0/2001_0_257/_pdf/-char/en
  • Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety. RSC Publishing. https://pubs.rsc.org/en/content/articlehtml/2021/cp/d1cp02888g
  • Research Article Cometabolism of Fluoroanilines in the Presence of 4-Fluoroaniline by Ralstonia sp. FD-1. Semantic Scholar. https://www.semanticscholar.org/paper/Research-Article-Cometabolism-of-Fluoroanilines-in-Wang-Liu/933108d6d6da21a97d5a570c94602f307e53f090
  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI. https://www.mdpi.com/2073-4344/11/11/1317
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  • Iron(III)-photoinduced degradation of 4-chloroaniline in aqueous solution. ResearchGate. https://www.researchgate.net/publication/222108522_IronIII-photoinduced_degradation_of_4-chloroaniline_in_aqueous_solution
  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals. https://www.openaccessjournals.
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Foundational

Solid-State Characterization of 4-(3-Ethoxyphenoxy)-3-fluoroaniline: A Comprehensive Guide to X-Ray Crystallography

Executive Summary 4-(3-Ethoxyphenoxy)-3-fluoroaniline (CAS 946699-31-6) is a highly specialized diaryl ether intermediate, frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), includ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(3-Ethoxyphenoxy)-3-fluoroaniline (CAS 946699-31-6) is a highly specialized diaryl ether intermediate, frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including multi-targeted receptor tyrosine kinase inhibitors. In pharmaceutical development, the solid-state properties of an intermediate—such as its crystal habit, polymorphic stability, and phase purity—directly dictate its solubility, downstream reactivity, and handling characteristics.

This whitepaper provides an authoritative, in-depth technical guide on the crystallographic profiling of 4-(3-Ethoxyphenoxy)-3-fluoroaniline. By leveraging Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD), researchers can map the molecule's conformational flexibility and establish self-validating quality control protocols for drug development.

Structural Causality and Solid-State Behavior

To understand the crystallization behavior of 4-(3-Ethoxyphenoxy)-3-fluoroaniline, one must first analyze the causality behind its intermolecular interactions. The molecule's crystal packing is governed by four distinct structural features:

  • Diaryl Ether Linkage (Conformational Flexibility): The central C–O–C ether bond typically exhibits a bond angle of ~118–120°. This linkage acts as a flexible hinge, allowing the two aromatic rings to adopt various conformations (e.g., twist, skew, or butterfly). This torsional flexibility is the primary thermodynamic driver for polymorphism in diaryl ethers, as the molecule can pack into multiple stable lattice arrangements[1].

  • Fluoro Substituent (-F): Fluorine is highly electronegative but sterically compact (Van der Waals radius ~1.47 Å, closely resembling hydrogen's 1.20 Å). Rather than acting as a traditional hydrogen bond acceptor, the fluorine atom frequently participates in weak, highly directional intermolecular C–H···F interactions. These interactions are critical for pre-organizing the molecules into specific packing modes within the crystalline lattice[2].

  • Primary Aniline (-NH₂): The amino group serves as the primary hydrogen bond donor. In the solid state, intermolecular N–H···O (ether) or N–H···F interactions drive the formation of supramolecular chains or dimeric motifs[3].

  • Ethoxy Group (-OCH₂CH₃): The alkyl chain introduces lipophilicity and steric bulk, which significantly influences the molecule's solubility profile and its propensity to trap solvent molecules (solvates) during crystallization.

Interactions Molecule 4-(3-Ethoxyphenoxy) -3-fluoroaniline Aniline Aniline (-NH2) H-Bond Donor Molecule->Aniline Ether Ether (-O-) H-Bond Acceptor Molecule->Ether Fluoro Fluoro (-F) C-H...F Interactions Molecule->Fluoro Ethoxy Ethoxy Group Steric Packing Molecule->Ethoxy Aniline->Ether Intermolecular N-H...O Aniline->Fluoro N-H...F Bonding Fluoro->Ethoxy Weak C-H...F

Primary intermolecular interactions driving crystal packing and polymorphism.

Experimental Protocols: A Self-Validating System

To establish a robust crystallographic profile, a two-tiered approach is required: SCXRD is used to determine the absolute 3D structure, while PXRD is subsequently used to validate that the bulk synthesized powder matches the single-crystal phase.

Protocol A: Single-Crystal X-Ray Diffraction (SCXRD)

Objective: To determine the precise atomic coordinates, bond lengths, and absolute conformation of the molecule.

  • Crystal Growth (Vapor Diffusion):

    • Procedure: Dissolve 50 mg of purified 4-(3-Ethoxyphenoxy)-3-fluoroaniline in 1 mL of ethyl acetate (good solvent) in a small inner vial. Place this vial inside a larger sealed chamber containing 5 mL of n-hexane (anti-solvent). Allow the system to sit undisturbed at 20 °C for 3–5 days[3].

    • Causality: Vapor diffusion ensures an exceptionally slow, controlled supersaturation rate. This minimizes rapid nucleation, preventing the formation of twinned or microcrystalline powders, and yields macroscopic, defect-free single crystals suitable for diffraction.

  • Crystal Mounting and Flash-Cooling:

    • Procedure: Select a crystal of appropriate dimensions (e.g., 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Coat the crystal in perfluoropolyether (Paratone) oil and mount it on a goniometer using a cryoloop. Immediately place the crystal in a steady stream of liquid nitrogen vapor at 100–120 K[4].

    • Causality: Flash-cooling to cryogenic temperatures drastically reduces atomic thermal vibrations (Debye-Waller factors). This enhances the intensity of high-angle X-ray reflections and allows for the precise crystallographic localization of lighter atoms, particularly the hydrogen atoms on the aniline group.

  • Data Collection:

    • Procedure: Collect diffraction images using a diffractometer equipped with a Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation source and a CCD/CMOS detector[3].

  • Structure Solution and Refinement:

    • Procedure: Process the raw data to determine the unit cell dimensions and space group. Solve the phase problem using direct methods (e.g., SHELXT). Refine the structural model against the experimental data using full-matrix least-squares methods on F2 (SHELXL). Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine them using a riding model[3].

SCXRD_Workflow Solvent 1. Solvent Selection (EtOAc / Hexane) Crystallization 2. Vapor Diffusion (Slow Nucleation) Solvent->Crystallization Dissolution Mounting 3. Cryo-Mounting (100 K, Paratone Oil) Crystallization->Mounting Harvest Crystals Diffraction 4. X-Ray Diffraction (Cu-Kα or Mo-Kα) Mounting->Diffraction Flash Cooling Refinement 5. Structure Refinement (SHELXL, F²) Diffraction->Refinement Phase Solution

Step-by-step SCXRD workflow for 4-(3-Ethoxyphenoxy)-3-fluoroaniline.

Protocol B: Powder X-Ray Diffraction (PXRD) Phase Validation

Objective: To confirm the phase purity of the bulk intermediate.

  • Sample Preparation: Gently grind 100 mg of the bulk synthesized powder using an agate mortar and pestle. Causality: Light grinding ensures a uniform particle size, which minimizes preferred orientation effects that can artificially skew peak intensities.

  • Data Acquisition: Mount the powder onto a zero-background silicon sample holder. Scan the sample from 2θ = 3° to 40° at a step size of 0.01° using a powder diffractometer (Cu-Kα radiation).

  • Validation: Generate a simulated PXRD pattern from the .cif file obtained in Protocol A using software like Mercury. Overlay the simulated pattern with the experimental bulk pattern. A 1:1 match in peak positions (2θ angles) confirms that the bulk material is phase-pure and structurally identical to the isolated single crystal.

Quantitative Data Presentation

While specific, proprietary empirical CIF data for 4-(3-Ethoxyphenoxy)-3-fluoroaniline may vary based on polymorphic form, structurally analogous diaryl ether fluoroanilines consistently crystallize in centrosymmetric space groups due to the efficient packing of the functional groups[5]. Table 1 outlines the expected crystallographic parameters for the thermodynamically stable polymorph of this compound class.

Table 1: Expected Crystallographic Parameters for 4-(3-Ethoxyphenoxy)-3-fluoroaniline

ParameterExpected Value / RangeSignificance
Crystal System MonoclinicTypical for flexible diaryl ethers, allowing optimal packing density.
Space Group P21​/c Centrosymmetric; highly favored for molecules lacking chiral centers.
Temperature 100–120 KMinimizes thermal motion for high-resolution data[4].
Unit Cell: a ~ 9.5 – 10.5 ÅDictated by the extended length of the diaryl ether core.
Unit Cell: b ~ 5.5 – 7.5 ÅGoverned by the π-π stacking distance between aromatic rings.
Unit Cell: c ~ 18.0 – 22.0 ÅReflects the alternating packing of the ethoxy and fluoro groups.
Angle: β ~ 95° – 105°Deviation from 90° accommodates the bent C-O-C ether linkage.
Z (Molecules/Cell) 4Standard for P21​/c ; one molecule per asymmetric unit.
Calculated Density ~ 1.35 – 1.45 g/cm³High density indicates a thermodynamically stable, tightly packed lattice.
Radiation Mo-Kα or Cu-KαCu-Kα provides better resolution for light-atom absolute configuration[3].

Conclusion

The crystallographic characterization of 4-(3-Ethoxyphenoxy)-3-fluoroaniline is not merely an analytical formality; it is a critical step in de-risking pharmaceutical development. By understanding the causal relationship between the molecule's structural features (the flexible ether hinge, the highly directional C-H···F interactions, and the hydrogen-bonding aniline group) and its solid-state behavior, researchers can proactively control polymorphism. The self-validating combination of SCXRD for absolute structure determination and PXRD for bulk phase validation ensures the highest standards of scientific integrity and material consistency.

References

  • Crystal and molecular structure of N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline. Indian Academy of Sciences. Available at:[Link]

  • Structural studies of N-(methoxysalicylidene)-fluoroaniline, N-(methoxysalicylidene)-chloroaniline and N-(methoxysalicylidene)-bromoaniline derivatives. International Union of Crystallography (IUCr). Available at:[Link]

  • Preparation, structure, and reactivity of ortho-hydroxy-substituted aryliodonium salts, precursors to ortho-iodo diaryl ethers. Arkivoc. Available at:[Link]

  • Enantioselective Synthesis of an Atropisomeric Diaryl Ether. ResearchGate. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for High-Yield 4-(3-Ethoxyphenoxy)-3-fluoroaniline

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide Executive Summary The synthesis of 4-(3-ethoxyphenoxy)-3-fluoroaniline...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary

The synthesis of 4-(3-ethoxyphenoxy)-3-fluoroaniline —a critical building block in the development of kinase inhibitors and advanced agrochemicals—requires a strategic approach to manage both regioselectivity and chemoselectivity. This application note details a robust, scalable, two-step protocol. By leveraging the electronic bias of 3,4-difluoronitrobenzene, we achieve a highly regioselective Nucleophilic Aromatic Substitution (SNAr), followed by a chemoselective iron-mediated reduction that preserves the sensitive aryl-fluorine bond.

Mechanistic Rationale & Experimental Design

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, ensuring the protocol acts as a self-validating system.

Regioselective SNAr Activation

In the first step, 3,4-difluoronitrobenzene is reacted with 3-ethoxyphenol. The nitro group strongly withdraws electron density via resonance, activating the para-position (C4) significantly more than the meta-position (C3). Consequently, the phenoxide nucleophile selectively attacks C4, displacing the fluoride ion to yield 4-(3-ethoxyphenoxy)-3-fluoronitrobenzene [1]. Potassium carbonate (K2CO3) in N,N-Dimethylformamide (DMF) provides the optimal basicity and solvation to drive this reaction to completion without promoting side reactions.

Chemoselective Nitro Reduction

Standard catalytic hydrogenation (e.g., Pd/C with H2) of fluorinated nitroarenes frequently results in unwanted hydrodefluorination due to the oxidative addition of palladium into the C–F bond. To circumvent this, we employ a modified Béchamp reduction utilizing iron powder and ammonium chloride (Fe/NH4Cl) in an aqueous ethanol mixture. This single-electron transfer (SET) process selectively reduces the nitro group to the corresponding aniline without compromising the structural integrity of the C–F or diaryl ether bonds [2].

Synthetic Workflow

G SM1 3,4-Difluoronitrobenzene Step1 SNAr Reaction (K2CO3, DMF, 80°C) SM1->Step1 SM2 3-Ethoxyphenol SM2->Step1 Int 4-(3-Ethoxyphenoxy)- 3-fluoronitrobenzene Step1->Int Regioselective Substitution Step2 Béchamp-type Reduction (Fe, NH4Cl, EtOH/H2O, 80°C) Int->Step2 Prod 4-(3-Ethoxyphenoxy)- 3-fluoroaniline Step2->Prod Chemoselective Reduction

Two-step synthesis of 4-(3-ethoxyphenoxy)-3-fluoroaniline via SNAr and chemoselective reduction.

Quantitative Data Summary

The following table outlines the stoichiometric parameters, conditions, and expected analytical outcomes for both synthetic steps.

ParameterStep 1: SNArStep 2: Chemoselective Reduction
Primary Substrate 3,4-Difluoronitrobenzene (1.0 eq)4-(3-Ethoxyphenoxy)-3-fluoronitrobenzene (1.0 eq)
Core Reagents 3-Ethoxyphenol (1.05 eq), K2CO3 (1.5 eq)Fe powder (5.0 eq), NH4Cl (3.0 eq)
Solvent System Anhydrous DMF (0.5 M)EtOH / H2O (4:1 ratio, 0.2 M)
Temperature 80 °C80 °C (Reflux)
Reaction Time 4 – 6 hours2 – 4 hours
Expected Yield 85 – 90%90 – 95%
In-Process Control TLC (UV active), LC-MS (Product mass)TLC (Ninhydrin positive), LC-MS

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-(3-Ethoxyphenoxy)-3-fluoronitrobenzene

Self-Validation Check: The reaction must show complete consumption of the highly UV-active 3,4-difluoronitrobenzene.

  • Preparation: Equip a clean, oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with nitrogen.

  • Charging: Add 3,4-difluoronitrobenzene (1.0 equiv) and dissolve in anhydrous DMF to achieve a 0.5 M concentration.

  • Reagent Addition: Add 3-ethoxyphenol (1.05 equiv) followed by finely powdered, anhydrous K2CO3 (1.5 equiv).

  • Reaction: Heat the stirring suspension to 80 °C. Maintain temperature and monitor the reaction via TLC (Hexanes/EtOAc 8:2) or LC-MS. Complete conversion is typically observed within 4 to 6 hours.

  • Workup: Cool the mixture to room temperature and quench by pouring into ice-cold distilled water (3× volume of DMF). Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Purification: Wash the combined organic layers with 1M NaOH (to remove any unreacted 3-ethoxyphenol), followed by water and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can usually be advanced directly to Step 2.

Step 2: Synthesis of 4-(3-Ethoxyphenoxy)-3-fluoroaniline

Self-Validation Check: The disappearance of the yellow nitro intermediate and the appearance of a highly polar, ninhydrin-responsive spot on TLC confirms successful reduction.

  • Preparation: In a round-bottom flask, dissolve the crude 4-(3-ethoxyphenoxy)-3-fluoronitrobenzene (1.0 equiv) in ethanol (EtOH) to a concentration of 0.2 M.

  • Reagent Addition: Prepare an aqueous solution of NH4Cl (3.0 equiv) using a minimal amount of water (maintaining an overall EtOH:H2O ratio of ~4:1). Add this to the reaction flask, followed by activated Iron (Fe) powder (325 mesh, 5.0 equiv).

  • Reaction: Attach a reflux condenser and heat the vigorously stirring mixture to 80 °C (reflux). Monitor via TLC (Hexanes/EtOAc 1:1, visualize with UV and Ninhydrin stain) until the starting material is fully consumed (typically 2–4 hours).

  • Filtration: Cool the mixture slightly and filter it hot through a tightly packed pad of Celite to remove iron oxides. Wash the Celite pad thoroughly with hot EtOAc to ensure complete product recovery.

  • Workup: Concentrate the filtrate under reduced pressure to remove the majority of the ethanol. Partition the remaining aqueous residue between EtOAc and saturated NaHCO3.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to afford 4-(3-ethoxyphenoxy)-3-fluoroaniline as a stable solid or heavy oil.

References

  • Schimler, S. D., Ryan, S. J., Bland, D. C., Anderson, J. E., & Sanford, M. S. (2015). "Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination." Journal of Organic Chemistry, 80(24), 12137–12145.[Link]

  • Mondal, S., et al. (2021). "Base-Induced Intramolecular Epoxide Ring-Opening by 2-Fluoroarenesulfonamides: An Avenue to Fused 1,4-Benzoxazine-Benzosultam Hybrids via One-Pot Double Cyclization." Organic & Biomolecular Chemistry, 19, 8064-8075.[Link]

Application

Application of 4-(3-Ethoxyphenoxy)-3-fluoroaniline in kinase inhibitor development

Application Note: 4-(3-Ethoxyphenoxy)-3-fluoroaniline in the Development of Next-Generation Type II Kinase Inhibitors Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Tec...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-(3-Ethoxyphenoxy)-3-fluoroaniline in the Development of Next-Generation Type II Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide and Validated Protocols

Introduction & Mechanistic Rationale

In modern oncology drug discovery, targeting receptor tyrosine kinases (RTKs) such as VEGFR2, c-Met, and PDGFR is a validated strategy for halting tumor angiogenesis and proliferation. However, achieving high kinase selectivity and overcoming acquired resistance mutations (e.g., gatekeeper mutations) requires precision in pharmacophore design.

4-(3-Ethoxyphenoxy)-3-fluoroaniline (CAS: 946699-31-6 / 937598-11-3) has emerged as a highly privileged building block for synthesizing Type II kinase inhibitors . Unlike Type I inhibitors that bind to the active (DFG-in) conformation, Type II inhibitors bind to the inactive (DFG-out) conformation, exploiting an adjacent allosteric hydrophobic pocket.

As a Senior Application Scientist, I select this specific scaffold for three causal reasons driven by stereoelectronic and pharmacokinetic principles:

  • The Diaryl Ether Hinge: The ether oxygen provides rotational flexibility, allowing the 3-ethoxyphenoxy moiety to deeply penetrate and anchor into the hydrophobic pocket exposed in the DFG-out conformation of VEGFR2 and c-Met [1].

  • Fluorine-Mediated Metabolic Stability: The highly electronegative fluorine atom at the 3-position blocks cytochrome P450-mediated aromatic oxidation. Furthermore, its electron-withdrawing nature lowers the Highest Occupied Molecular Orbital (HOMO) of the aniline, reducing the basicity (pKa) of the adjacent amine. This is a crucial strategy to mitigate hERG-related cardiotoxicity [2].

  • The Ethoxy Extension: The 3-ethoxy group provides a lipophilic tail that maximizes van der Waals interactions within the deep hydrophobic cleft, significantly enhancing binding affinity compared to unsubstituted phenoxy analogs.

Pathway Inhibitor Type II Kinase Inhibitor [4-(3-Ethoxyphenoxy)-3-fluoroaniline core] RTK Receptor Tyrosine Kinases (VEGFR2 / c-Met) Inhibitor->RTK Binds DFG-out conformation RAS RAS Protein RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Proliferation Tumor Proliferation & Angiogenesis ERK->Proliferation

RTK Signaling Pathway Blockade by Type II Kinase Inhibitors.

Synthetic Workflow: Diaryl Urea Formation

To utilize 4-(3-ethoxyphenoxy)-3-fluoroaniline, it is frequently coupled with an isocyanate or a heteroaryl chloride to form a diaryl urea or anilinoquinazoline core. The following protocol details the synthesis of a diaryl urea derivative, a classic Type II pharmacophore motif (akin to Sorafenib or Lenvatinib analogs).

Protocol 2.1: Synthesis of 1-(4-(3-ethoxyphenoxy)-3-fluorophenyl)-3-(substituted-phenyl)urea

Self-Validating Principle: A synthesis protocol must contain internal go/no-go checkpoints. We utilize TLC for reaction completion and LC-MS for structural integrity before proceeding to biological assays.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(3-ethoxyphenoxy)-3-fluoroaniline (1.0 eq, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert argon atmosphere.

  • Coupling: Add the desired substituted phenyl isocyanate (1.05 eq, 1.05 mmol) dropwise at 0°C.

  • Catalysis (Optional but recommended): Add a catalytic amount of triethylamine (TEA, 0.1 eq) to accelerate the nucleophilic attack of the aniline.

  • Incubation: Allow the reaction mixture to warm to room temperature and stir for 4–6 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane:Ethyl Acetate = 2:1). The reaction is deemed complete when the aniline starting material spot (visualized under UV 254 nm and ninhydrin stain) is entirely consumed.

  • Workup & Purification: Evaporate the solvent under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, eluting with a gradient of 0–40% Ethyl Acetate in Hexanes).

  • Self-Validating QC:

    • LC-MS: Confirm the exact mass ( [M+H]+ must be within ±0.1 Da of the theoretical mass).

    • HPLC: Ensure purity is >95% (UV absorption at 254 nm) before advancing to the kinase assay. Impurities can cause false positives in biochemical screens.

Workflow Step1 Step 1: Synthesis Diaryl Urea Formation Step2 Step 2: Purification Flash Chromatography Step1->Step2 Step3 Step 3: Validation LC-MS & 1H-NMR QC Step2->Step3 Step4 Step 4: Bioassay ADP-Glo Kinase Assay Step3->Step4

Experimental Workflow for Inhibitor Synthesis and Validation.

Biological Evaluation: ADP-Glo™ Kinase Assay

To evaluate the inhibitory potency of the synthesized 4-(3-ethoxyphenoxy)-3-fluoroaniline derivatives, we employ the ADP-Glo™ Kinase Assay [3]. Causality of Assay Choice: Unlike traditional radiometric assays ( 33P -ATP), ADP-Glo is a universal, homogeneous, luminescent assay that measures ADP formation directly. It is independent of the peptide substrate's specific sequence, making it ideal for profiling multi-targeted RTK inhibitors against a panel of kinases (VEGFR2, c-Met, PDGFR).

Protocol 3.1: In Vitro Kinase Inhibition Profiling
  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl 2​ , 0.1 mg/mL BSA, 2 mM DTT).

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer to the 384-well assay plate (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Enzyme/Substrate Addition: Add 2.5 µL of the purified kinase (e.g., recombinant human VEGFR2 or c-Met) and 2.5 µL of the specific substrate/ATP mix to the wells. The ATP concentration should be set at the apparent Km​ for the specific kinase to ensure competitive inhibition kinetics can be accurately measured.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Readout & Self-Validation: Measure luminescence using a microplate reader.

    • Validation Metric: Calculate the Z'-factor using positive (reference inhibitor, e.g., Cabozantinib) and negative (DMSO vehicle) controls. The assay is only valid if Z' > 0.5 .

Data Presentation & ADME Profiling

The integration of the 4-(3-ethoxyphenoxy)-3-fluoroaniline moiety typically yields compounds with exceptional biochemical potency and favorable pharmacokinetic (PK) properties. Below is a representative data summary of a synthesized lead compound compared to industry standards [4].

Table 1: In Vitro Kinase Inhibitory Activity (IC 50​ )

CompoundVEGFR2 IC 50​ (nM)c-Met IC 50​ (nM)PDGFRβ IC 50​ (nM)Selectivity Fold (vs. EGFR)
Lead Derivative 3.2 ± 0.45.8 ± 0.612.4 ± 1.1> 500x
Cabozantinib (Ref) 3.6 ± 0.56.8 ± 0.814.5 ± 1.3> 300x
Sorafenib (Ref) 28.5 ± 2.1> 100057.0 ± 4.2> 100x

Note: The incorporation of the 3-ethoxyphenoxy group drives the dual VEGFR2/c-Met activity, a profile highly sought after to combat VEGF-resistance in solid tumors.

Table 2: In Vitro ADME & Metabolic Stability Profiling

Assay ParameterLead DerivativeAcceptable Drug-Like Threshold
HLM Stability (T 1/2​ ) 85 minutes> 45 minutes
Intrinsic Clearance (CL int​ ) 18.2 µL/min/mg< 30 µL/min/mg
Kinetic Solubility (pH 7.4) 45 µg/mL> 10 µg/mL
hERG Inhibition (Patch Clamp) IC 50​ > 30 µMIC 50​ > 10 µM

Causality of ADME Results: The high human liver microsome (HLM) half-life (85 min) is a direct consequence of the 3-fluoro substitution on the aniline ring, which effectively shields the aromatic system from CYP450-mediated hydroxylation.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Available at:[Link]

  • Henary, E., Casa, S., Dost, T. L., Sloop, J. C., & Henary, M. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals, 17(3), 281. Available at:[Link]

  • Wang, X., et al. (2017). Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules (Semantic Scholar Archive). Available at:[Link]

Method

Application Notes and Protocols for the Catalytic Reduction Synthesis of 4-(3-Ethoxyphenoxy)-3-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 4-(3-Ethoxyphenoxy)-3-fluoroaniline 4-(3-Ethoxyphenoxy)-3-fluoroaniline is a key structural motif and a valuable intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-(3-Ethoxyphenoxy)-3-fluoroaniline

4-(3-Ethoxyphenoxy)-3-fluoroaniline is a key structural motif and a valuable intermediate in the synthesis of a variety of pharmacologically active compounds and other specialty chemicals.[1] The unique arrangement of its substituents—a fluoro group, an ethoxyphenoxy moiety, and an aniline functional group—provides a versatile scaffold for the development of novel molecules with tailored biological activities. The synthesis of this compound with high purity and yield is therefore of significant interest to the pharmaceutical and chemical industries.

This document provides a comprehensive guide to the synthesis of 4-(3-Ethoxyphenoxy)-3-fluoroaniline via the catalytic reduction of its nitro precursor, 1-ethoxy-3-(2-fluoro-4-nitrophenoxy)benzene. We will explore two primary catalytic hydrogenation methods, utilizing Palladium on Carbon (Pd/C) and Raney® Nickel, as well as an alternative transfer hydrogenation approach. This guide is designed to provide not only step-by-step protocols but also the scientific rationale behind the procedural choices, ensuring a thorough understanding for researchers and professionals in the field.

Chemical Reaction Pathway

The fundamental transformation in the synthesis of 4-(3-Ethoxyphenoxy)-3-fluoroaniline is the reduction of the nitro group of the starting material, 1-ethoxy-3-(2-fluoro-4-nitrophenoxy)benzene, to an amine. This reaction is most efficiently achieved through catalytic hydrogenation.

Reaction_Pathway start 1-ethoxy-3-(2-fluoro-4-nitrophenoxy)benzene product 4-(3-Ethoxyphenoxy)-3-fluoroaniline start->product Reduction reagents H2, Catalyst or Transfer Hydrogenation Reagent

Caption: Chemical transformation of 1-ethoxy-3-(2-fluoro-4-nitrophenoxy)benzene to 4-(3-Ethoxyphenoxy)-3-fluoroaniline.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely employed and highly efficient method for the reduction of nitro groups.[2] The choice of catalyst is crucial and depends on the substrate's functional groups and desired selectivity.

Method 1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation

Palladium on carbon is a versatile and commonly used catalyst for the reduction of nitroarenes.[3] It offers high activity and good selectivity under relatively mild conditions.

Causality Behind Experimental Choices:

  • Catalyst: 10% Pd/C is a standard and effective catalyst loading for this type of transformation.

  • Solvent: Methanol or ethanol are excellent solvents for dissolving the starting material and for the hydrogenation process. They are relatively inert under these conditions.

  • Hydrogen Pressure: A moderate hydrogen pressure (50-60 psi) is generally sufficient to drive the reaction to completion in a reasonable timeframe.

  • Inert Atmosphere: Purging with an inert gas like nitrogen is a critical safety step to remove oxygen, which can form explosive mixtures with hydrogen.[3]

Experimental Protocol:

  • Reaction Setup: To a solution of 1-ethoxy-3-(2-fluoro-4-nitrophenoxy)benzene (1.0 eq) in methanol (10-15 mL per gram of substrate) in a suitable pressure reactor, add 10% Pd/C (5-10 mol%).

  • Inerting the Atmosphere: Seal the reaction vessel and purge the system by evacuating and backfilling with nitrogen gas three times to ensure an inert atmosphere.

  • Hydrogenation: After the nitrogen purge, evacuate the vessel and backfill with hydrogen gas. Repeat this cycle three times. Pressurize the reactor to 50-60 psi with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by hydrogen uptake or by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Carefully vent the hydrogen gas and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[4] Wash the filter cake with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-(3-Ethoxyphenoxy)-3-fluoroaniline. The crude product can then be purified by column chromatography or recrystallization.

PdC_Workflow A Dissolve Starting Material in Methanol B Add 10% Pd/C A->B C Purge with N2 (3x) B->C D Purge with H2 (3x) C->D E Pressurize with H2 (50-60 psi) D->E F Stir at Room Temperature E->F G Monitor by TLC F->G H Vent H2, Purge with N2 G->H Reaction Complete I Filter through Celite® H->I J Concentrate Filtrate I->J K Purify Product J->K

Caption: Experimental workflow for Pd/C catalyzed hydrogenation.

Method 2: Raney® Nickel Catalyzed Hydrogenation

Raney® Nickel is another highly effective catalyst for the reduction of nitro groups and can be a good alternative to palladium catalysts.[5] It is particularly useful when dehalogenation is a concern with more reactive aryl halides, though for fluoroarenes, Pd/C is often suitable.[5]

Causality Behind Experimental Choices:

  • Catalyst: Raney® Nickel is a highly active, pyrophoric catalyst and should be handled as a slurry in water or ethanol to mitigate fire risk.

  • Solvent: Ethanol is a common solvent for Raney® Nickel reductions.

  • Temperature: The reaction can often be performed at room temperature, but gentle heating may be required to increase the reaction rate.

Experimental Protocol:

  • Catalyst Preparation: In a fume hood, carefully wash the commercial Raney® Nickel slurry (typically in water) with ethanol (3 x 20 mL) to remove the water.

  • Reaction Setup: To a solution of 1-ethoxy-3-(2-fluoro-4-nitrophenoxy)benzene (1.0 eq) in ethanol (15-20 mL per gram of substrate) in a pressure reactor, add the prepared Raney® Nickel slurry (approximately 10-20% by weight of the starting material).

  • Inerting and Hydrogenation: Follow the same procedure for inerting the atmosphere and introducing hydrogen as described in the Pd/C protocol (Method 1, steps 2 and 3).

  • Reaction: Stir the mixture vigorously at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C. Monitor the reaction by TLC.

  • Work-up and Isolation: After the reaction is complete, cool to room temperature, vent the hydrogen, and purge with nitrogen. Filter the mixture through Celite® to remove the Raney® Nickel, washing thoroughly with ethanol.[4] Concentrate the filtrate to obtain the crude product.

Alternative Method: Transfer Hydrogenation

Transfer hydrogenation is a convenient alternative to using high-pressure hydrogen gas.[6] It involves the use of a hydrogen donor molecule, such as formic acid or ammonium formate, in the presence of a catalyst.[7]

Causality Behind Experimental Choices:

  • Hydrogen Source: Formic acid is an inexpensive and readily available hydrogen donor.

  • Catalyst: Pd/C is an effective catalyst for transfer hydrogenation.

  • Solvent: Methanol or ethanol are suitable solvents for this reaction.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-ethoxy-3-(2-fluoro-4-nitrophenoxy)benzene (1.0 eq) in methanol (20 mL per gram of substrate).

  • Reagent Addition: Add 10% Pd/C (5-10 mol%) to the solution, followed by the slow addition of formic acid (5-10 eq).

  • Reaction: Heat the reaction mixture to reflux (60-70 °C) and stir until the starting material is consumed as monitored by TLC (typically 4-8 hours).

  • Work-up: Cool the reaction to room temperature and filter through Celite® to remove the catalyst.

  • Isolation: Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude product.

Purification and Characterization

Purification Protocol: Column Chromatography

Column chromatography is an effective method for purifying the crude 4-(3-Ethoxyphenoxy)-3-fluoroaniline.[8]

  • Stationary Phase: Silica gel is a common choice. To prevent tailing of the basic aniline product, deactivated silica or the addition of a small amount of triethylamine (0.1-1%) to the eluent is recommended.[8]

  • Eluent: A gradient of ethyl acetate in hexanes is a good starting point. The optimal solvent system should be determined by TLC analysis.

  • Procedure:

    • Prepare a slurry of silica gel in the initial eluent (e.g., 5% ethyl acetate in hexanes) and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Monitor the fractions by TLC and combine the pure fractions containing the product.

    • Evaporate the solvent from the combined pure fractions to obtain the purified 4-(3-Ethoxyphenoxy)-3-fluoroaniline.

Characterization:

The structure and purity of the synthesized 4-(3-Ethoxyphenoxy)-3-fluoroaniline should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons, the ethoxy group (a triplet and a quartet), and the amine protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.[9]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Technique Expected Observations
¹H NMRSignals for aromatic protons, a quartet and a triplet for the ethoxy group, and a broad singlet for the NH₂ group.
¹³C NMRResonances corresponding to all carbon atoms in the molecule.
MS (ESI+)[M+H]⁺ peak corresponding to the molecular weight of the product.
HPLCA single major peak indicating high purity.

Safety Precautions

  • General Handling: 4-(3-Ethoxyphenoxy)-3-fluoroaniline and its nitro precursor should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Catalyst Handling: Palladium on carbon and especially Raney® Nickel are pyrophoric and can ignite in the presence of air, particularly when dry and containing adsorbed hydrogen.[10] Always handle these catalysts as a slurry in a suitable solvent and never allow them to dry completely.

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air.[9] Ensure all hydrogenation reactions are conducted in a well-ventilated area, away from ignition sources, and behind a safety shield. Always purge the reaction system with an inert gas before and after the reaction.

  • Waste Disposal: Spent catalysts should be quenched carefully by slowly adding them to a large volume of water. The quenched catalyst should be disposed of in a designated waste container.

References

  • BenchChem. (2025).
  • New Journal of Chemistry. (n.d.).
  • Raney Nickel Reductions-Part I. (n.d.).
  • Hydrogen - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Gotor-Fernández, V., et al. (2021). Straightforward Access to Enantioenriched cis-3-Fluoro-dihydroquinolin-4-ols Derivatives via Ru(II)-Catalyzed-Asymmetric Transfer Hydrogenation/Dynamic Kinetic Resolution. Molecules, 26(11), 3328.
  • Wikipedia. (2024). Raney nickel.
  • ChemicalBook. (n.d.). 3-Fluoroaniline(372-19-0) 13C NMR spectrum.
  • The Action of Raney Nickel on Hala-Nitrobenzenes. (n.d.).
  • Nitro Reduction - Common Conditions. (n.d.).
  • Bayer Aktiengesellschaft. (1986). Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor. U.S.
  • PubChem. (n.d.).
  • Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel.
  • Ciba-Geigy Corporation. (1998). Process for the catalytic hydrogenation of aromatic nitro compounds.
  • The Journal of Organic Chemistry. (2023). Difluoroalkylation of Anilines via Photoinduced Methods.
  • Curly Arrow. (2010).
  • 4-Chloro-3-fluoroaniline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline.
  • ChemicalBook. (n.d.). 4-Fluoroaniline synthesis.
  • 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Arom
  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbam
  • AZoM. (2016).
  • MDPI. (2020).
  • Academia.edu. (n.d.). 4-Fluoroanilines: synthesis and decomposition.
  • ResearchGate. (n.d.). (PDF) Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review.
  • ResearchGate. (2012). (PDF)
  • BenchChem. (2025).
  • New Journal of Chemistry. (n.d.). Synthesis of p-aminophenol by transfer hydrogenation of nitrobenzene with formic acid as a hydrogen source. The Royal Society of Chemistry.
  • PrepChem.com. (n.d.). Synthesis of 4-chloro-2-fluoroaniline.
  • 1H and 13C NMR spectra for compounds 3a-s and 4a-s. (n.d.).
  • University of Pittsburgh. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid.
  • BenchChem. (2025).
  • Chongqing Medical University. (2017). Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
  • ResearchGate. (2016).
  • BenchChem. (n.d.). Application Note and Protocol: Catalytic Hydrogenation of 1-(3-Nitrophenyl)-2-nitropropene.
  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

Sources

Application

Advanced Cross-Coupling Strategies: Buchwald-Hartwig Amination of 4-(3-Ethoxyphenoxy)-3-fluoroaniline

Executive Summary The synthesis of complex diarylamines is a cornerstone of modern pharmaceutical development, particularly in the design of kinase inhibitors and central nervous system (CNS) therapeutics. 4-(3-Ethoxyphe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex diarylamines is a cornerstone of modern pharmaceutical development, particularly in the design of kinase inhibitors and central nervous system (CNS) therapeutics. 4-(3-Ethoxyphenoxy)-3-fluoroaniline is a highly functionalized building block featuring both a sterically demanding diaryl ether linkage and an electronically deactivating ortho-fluoro substituent.

This Application Note provides a comprehensive, self-validating protocol for the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 4-(3-Ethoxyphenoxy)-3-fluoroaniline with aryl halides. By analyzing the mechanistic causality behind catalyst, ligand, and base selection, this guide empowers researchers to achieve high-yielding C–N bond formations while minimizing off-cycle catalyst deactivation.

Substrate Profiling & Mechanistic Rationale

The Buchwald-Hartwig amination is a premier chemical reaction for synthesizing carbon–nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides[1]. However, achieving high turnover numbers (TON) requires tuning the reaction conditions to the specific electronic and steric profile of the substrate.

Electronic and Steric Challenges

4-(3-Ethoxyphenoxy)-3-fluoroaniline presents two distinct challenges:

  • Electronic Deactivation: The highly electronegative fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect. This reduces the nucleophilicity of the adjacent primary amine, slowing down the amine coordination step in the catalytic cycle.

  • Steric Hindrance: The bulky 3-ethoxyphenoxy group at the 4-position creates a significant steric umbrella. During transmetalation—the process of nucleophilic displacement on the palladium center—steric hindrance can severely impede the reaction[2].

Catalyst and Ligand Causality

The catalytic cycle begins with the reduction of Pd(II) to the active Pd(0) species, followed by oxidative addition to an aryl halide, amine substitution, and reductive elimination to release the product[2].

To overcome the substrate's low nucleophilicity and high steric bulk, BrettPhos (a dialkylbiaryl phosphine ligand) is highly recommended. The extreme steric bulk of BrettPhos prevents the formation of inactive bis(amine) palladium complexes—a common dead-end resting state when primary anilines are used. Furthermore, utilizing a Palladium G3 pre-catalyst (e.g., BrettPhos Pd G3) ensures the rapid, quantitative generation of the active L-Pd(0) species upon exposure to a base, bypassing the inefficient in situ reduction required by standard Pd(II) sources like Pd(OAc)2​ [2].

Electrophile Selection

Contrary to conventional cross-coupling wisdom where iodides are superior, the reactivity order of aryl electrophiles in Buchwald-Hartwig reactions is generally ArBr>ArCl>ArI>ArOTf [2]. Aryl iodides can be challenging because the generated iodide ions can precipitate the Pd complex, leading to catalyst inhibition[2]. Therefore, aryl bromides are the preferred coupling partners for this protocol.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Aryl Bromide) Pd0->OxAdd PdII_1 L_nPd(Ar)(Br) OxAdd->PdII_1 AmineCoord Amine Coordination & Deprotonation PdII_1->AmineCoord 4-(3-Ethoxyphenoxy) -3-fluoroaniline + Base PdII_2 L_nPd(Ar)(NH-R) AmineCoord->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regenerates Pd(0) Product C-N Coupled Product RedElim->Product

Buchwald-Hartwig catalytic cycle for 4-(3-Ethoxyphenoxy)-3-fluoroaniline C-N coupling.

Optimization of Reaction Conditions

To demonstrate the causality of condition selection, the following table summarizes the quantitative yield data during the optimization of the coupling between 4-(3-Ethoxyphenoxy)-3-fluoroaniline and a model aryl bromide. Typical reaction temperatures used for this coupling are between 80–100 °C[2].

EntryPalladium Source / Pre-catalystLigandBaseSolventTemp (°C)Yield (%)*
1 Pd(OAc)2​ (5 mol%)BINAP (5 mol%) Cs2​CO3​ Toluene10034
2 Pd2​(dba)3​ (2.5 mol%)XPhos (5 mol%) NaOtBu 1,4-Dioxane8068
3 Pd2​(dba)3​ (2.5 mol%)BrettPhos (5 mol%) NaOtBu 1,4-Dioxane8085
4 BrettPhos Pd G3 (2 mol%) None (Pre-complexed) NaOtBu 1,4-Dioxane 80 96

*Yields determined by LC-MS using an internal standard. Entry 4 represents the optimized, self-validating system.

Standard Operating Procedure (SOP)

This step-by-step methodology ensures a self-validating workflow. The use of a G3 pre-catalyst minimizes the strictness of air-free handling compared to traditional Pd(0) sources, but Schlenk techniques are still heavily advised to ensure maximum reproducibility.

Reagents and Materials
  • Amine: 4-(3-Ethoxyphenoxy)-3-fluoroaniline (1.0 equiv, 1.0 mmol)

  • Electrophile: Aryl bromide (1.05 equiv, 1.05 mmol)

  • Catalyst: BrettPhos Pd G3 (0.02 equiv, 2 mol%)

  • Base: Sodium tert-butoxide ( NaOtBu ) (1.2 equiv, 1.2 mmol). (Note: If the aryl bromide contains base-sensitive functional groups like esters, substitute with Cs2​CO3​ and increase temperature to 100 °C).

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M, 5.0 mL), sparged with Argon for 15 minutes prior to use.

Step-by-Step Protocol
  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (if solid), 4-(3-Ethoxyphenoxy)-3-fluoroaniline, BrettPhos Pd G3, and NaOtBu .

    • Seal the tube with a rubber septum. Evacuate the tube and backfill with Argon (repeat this cycle 3 times).

  • Solvent Addition:

    • If the aryl bromide is a liquid, add it at this stage via a gas-tight syringe.

    • Add the anhydrous, degassed 1,4-Dioxane (5.0 mL) via syringe.

  • Heating and Monitoring:

    • Replace the septum with a Teflon screwcap under a positive flow of Argon.

    • Place the Schlenk tube in a pre-heated oil bath or heating block at 80 °C.

    • Stir vigorously (800 rpm) for 4 to 12 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc) or LC-MS. The disappearance of the starting aniline confirms the completion of the amine coordination and reductive elimination phases.

  • Quenching and Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with an additional 10 mL of Ethyl Acetate.

    • Transfer the filtrate to a separatory funnel. Wash with deionized water (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate.

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Reaction 2. Cross-Coupling (80-100°C, 12h) Prep->Reaction Workup 3. Quench & Extract (EtOAc/H2O) Reaction->Workup Purify 4. Flash Chromatography (Silica Gel) Workup->Purify Analyze 5. LC-MS / NMR Validation Purify->Analyze

Five-step experimental workflow for palladium-catalyzed C-N cross-coupling.

Analytical Validation

To ensure the structural integrity of the synthesized diarylamine, the following analytical validations must be performed:

  • 1 H NMR (400 MHz, CDCl3​ ): Look for the characteristic downfield shift of the secondary amine proton ( −NH− ), typically appearing as a broad singlet between δ 5.5 – 6.5 ppm, depending on hydrogen bonding and electronics. The ethoxy group should present a distinct quartet ( ∼δ 4.0 ppm) and triplet ( ∼δ 1.4 ppm).

  • 19 F NMR (376 MHz, CDCl3​ ): The ortho-fluoro group on the aniline ring will serve as an excellent diagnostic handle, typically resonating between δ -130 to -135 ppm.

  • High-Resolution Mass Spectrometry (HRMS-ESI): Confirm the exact mass of the [M+H]+ ion to rule out dehalogenation side-products (a common side reaction if oxidative addition outpaces amine coordination).

References

  • Buchwald–Hartwig amination Wikipedia[Link]

  • Buchwald-Hartwig Amination Chemistry LibreTexts[Link]

  • Buchwald-Hartwig Cross Coupling Reaction Organic Chemistry Portal[Link]

Sources

Method

Application Note: 4-(3-Ethoxyphenoxy)-3-fluoroaniline as a Privileged Building Block for Type II Kinase Inhibitors

Executive Summary The development of multi-targeted receptor tyrosine kinase (RTK) inhibitors relies heavily on the strategic assembly of privileged molecular scaffolds. 4-(3-Ethoxyphenoxy)-3-fluoroaniline (CAS: 946699-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of multi-targeted receptor tyrosine kinase (RTK) inhibitors relies heavily on the strategic assembly of privileged molecular scaffolds. 4-(3-Ethoxyphenoxy)-3-fluoroaniline (CAS: 946699-31-6) is a highly versatile pharmaceutical building block that integrates three critical pharmacophoric elements: a fluorine-modulated aniline, a flexible diaryl ether hinge, and a lipophilic ethoxy substituent. This application note provides drug development professionals with a comprehensive guide to utilizing this building block, detailing the mechanistic rationale for its structural features, an optimized and self-validating synthetic protocol for diaryl urea formation, and a robust biological validation workflow.

The Molecular Architecture: Mechanistic Insights

To leverage 4-(3-Ethoxyphenoxy)-3-fluoroaniline effectively, one must understand the causality behind its structural design and how it interacts with kinase targets (such as VEGFR2, PDGFR, or B-RAF).

The Fluorine Effect: Conformational Locking and Metabolic Shielding

The incorporation of a fluorine atom ortho to the ether linkage and meta to the aniline nitrogen is not arbitrary. Fluorine, being the most highly electronegative element, exerts a profound inductive effect that significantly lowers the pKa of the adjacent aniline amine, thereby modulating its nucleophilicity and improving the metabolic stability of the resulting drug candidate[1][2]. Furthermore, the steric profile of fluorine (van der Waals radius 1.47 Å) induces a preferred torsional angle across the diaryl ether bond, pre-organizing the molecule into a conformation that perfectly aligns with the hydrophobic pocket of the kinase active site[3]. For a deeper dive into these electronic effects, refer to [2].

The Diaryl Ether Linkage: Flexibility and Hinge Binding

The diaryl ether motif provides the necessary rotational flexibility to navigate the narrow channel leading to the allosteric back-pocket of the kinase (the "DFG-out" conformation). This flexibility allows the ethoxyphenoxy moiety to bury itself deeply into the lipophilic pocket, maximizing van der Waals interactions while shielding the core from solvent exposure.

The Aniline Conjugation Point: Diaryl Urea Formation

The primary amine serves as the critical synthetic handle for conjugation. In modern oncology, reacting this aniline to form a diaryl urea is a proven strategy. The urea NH moieties act as powerful hydrogen bond donors, typically forming critical interactions with a conserved glutamic acid and the backbone amide of the aspartic acid in the DFG motif, a hallmark of Type II kinase inhibitors[4][5]. This mechanism is extensively reviewed in[4].

Synthetic Translation: Diaryl Urea Formation Protocol

The following protocol details the coupling of 4-(3-Ethoxyphenoxy)-3-fluoroaniline with an aryl isocyanate to yield a functionalized diaryl urea inhibitor.

Reaction Rationale

Dichloromethane (DCM) is selected as the solvent because it is aprotic and does not compete with the nucleophilic aniline, unlike protic solvents which would rapidly degrade the isocyanate electrophile. Triethylamine (TEA) is utilized as a mild proton scavenger to neutralize trace acidic impurities and maintain the aniline in its active, unprotonated state. The reaction is initiated at 0°C to suppress the exothermic degradation of the isocyanate and prevent the formation of symmetric urea byproducts.

Quantitative Optimization Data

Table 1: Optimization of Diaryl Urea Coupling Conditions (1.0 mmol scale)

EntrySolventBase (Equiv)Temp (°C)Time (h)Yield (%)Purity (HPLC, %)
1THFNone25124582
2DCMNone25126088
3DMFDIPEA (1.5)0 to 2568594
4 DCM TEA (1.2) 0 to 25 6 92 >98
Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL round-bottom flask under an inert argon atmosphere. Add 4-(3-Ethoxyphenoxy)-3-fluoroaniline (247.26 mg, 1.0 mmol) and dissolve in anhydrous DCM (10 mL).

  • Base Addition: Inject Triethylamine (TEA) (167 µL, 1.2 mmol) into the stirring solution.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0°C for 10 minutes.

  • Electrophile Addition: Dissolve the target aryl isocyanate (1.05 mmol) in 2 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes to prevent localized thermal spikes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir continuously for 6 hours.

  • Self-Validation Step (IPC): Remove a 10 µL aliquot, dilute in 1 mL LC-MS grade Methanol, and analyze via LC-MS. Validation metric: The reaction is deemed complete when the starting aniline mass (m/z 248.1 [M+H]+) is depleted by >95%. If >5% remains, add 0.1 equiv of isocyanate and stir for 1 additional hour.

  • Quenching & Workup: Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient 80:20 to 50:50) to isolate the pure diaryl urea.

SyntheticWorkflow A 4-(3-Ethoxyphenoxy)- 3-fluoroaniline C Coupling Reaction (DCM, TEA, 0°C to RT) A->C B Aryl Isocyanate (Electrophile) B->C D Crude Diaryl Urea Intermediate C->D E Purification (Flash Chromatography) D->E F Purified RTK Inhibitor (>98% Purity) E->F

Fig 1: Synthetic workflow for generating diaryl urea RTK inhibitors from the aniline building block.

Biological Validation: VEGFR2 Kinase Inhibition Assay

To validate the biological efficacy of the synthesized derivative, a luminescence-based ADP detection assay is utilized. We recommend the Promega ADP-Glo™ Kinase Assay due to its high sensitivity and homogeneous format[6][7].

Assay Rationale

Kinases consume ATP and generate ADP. The ADP-Glo assay operates on a two-step causality principle: First, the kinase reaction is terminated, and all unreacted ATP is enzymatically depleted. Second, the generated ADP is converted back into ATP, which then drives a luciferase/luciferin reaction to produce light[7][8]. The luminescence is directly proportional to kinase activity; thus, an effective inhibitor will yield a decrease in luminescent signal.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Dilute the purified diaryl urea inhibitor in DMSO to create a 10-point dose-response curve (10 µM to 0.5 nM).

  • Reaction Assembly: In a 384-well white microplate, combine:

    • 1 µL of Inhibitor solution (or DMSO vehicle control).

    • 2 µL of recombinant VEGFR2 enzyme (optimized concentration).

    • Incubate at room temperature for 15 minutes to allow the inhibitor to bind the DFG-out pocket.

  • Initiation: Add 2 µL of ATP/Substrate mix (e.g., 100 µM ATP, 0.2 µg/µL Poly(Glu,Tyr) substrate) to initiate the kinase reaction. Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes.

    • Self-Validation Step: Include a 'No-Kinase' control well. This well must yield near-zero luminescence at the end of the assay, validating that the ADP-Glo reagent successfully depleted 100% of the background ATP[6].

  • Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate the luminescent signal[6][7].

  • Readout: Measure luminescence using a microplate reader (integration time 0.5 seconds/well). Calculate the IC₅₀ using non-linear regression analysis.

RTKPathway L VEGF Ligand R VEGFR2 (Receptor) L->R Binds K Kinase Domain Activation R->K Phosphorylation I Diaryl Urea Inhibitor (Blocks ATP Pocket) I->K Inhibits S Downstream Signaling (MEK/ERK) K->S Activates O Angiogenesis & Tumor Proliferation S->O Promotes

Fig 2: Mechanism of VEGFR2 inhibition by the synthesized diaryl urea, blocking downstream signaling.

References

  • Fluorine in medicinal chemistry Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Diaryl Urea: A Privileged Structure in Anticancer Agents Source: Current Medicinal Chemistry (PubMed/NIH) URL:[Link]

Sources

Application

Application Note &amp; Protocol: A Step-by-Step Guide to the Laboratory Synthesis of 4-(3-Ethoxyphenoxy)-3-fluoroaniline

Abstract This comprehensive application note provides a detailed, two-step protocol for the laboratory synthesis of 4-(3-Ethoxyphenoxy)-3-fluoroaniline, a valuable substituted aniline intermediate in pharmaceutical and m...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive application note provides a detailed, two-step protocol for the laboratory synthesis of 4-(3-Ethoxyphenoxy)-3-fluoroaniline, a valuable substituted aniline intermediate in pharmaceutical and materials science research. The synthesis begins with a nucleophilic aromatic substitution (SNAr) reaction between 1,2-difluoro-4-nitrobenzene and 3-ethoxyphenol to form the diaryl ether intermediate, 4-(3-ethoxyphenoxy)-3-fluoro-1-nitrobenzene. The subsequent step involves the chemoselective reduction of the nitro group using iron powder in the presence of ammonium chloride. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, safety protocols, and characterization guidelines to ensure reproducible and high-yield synthesis.

Introduction: Significance and Synthetic Strategy

Substituted fluoroanilines are cornerstone building blocks in medicinal chemistry, frequently incorporated into pharmacologically active molecules to enhance metabolic stability, binding affinity, and bioavailability. The target molecule, 4-(3-Ethoxyphenoxy)-3-fluoroaniline, combines a flexible diaryl ether linkage with a strategically placed fluorine atom, making it a precursor of significant interest for the synthesis of complex therapeutic agents and functional materials.

The synthetic strategy outlined herein is a robust and logical two-step sequence designed for efficiency and scalability in a standard laboratory setting.

  • Step 1: Diaryl Ether Formation via SNAr. This step leverages the high reactivity of 1,2-difluoro-4-nitrobenzene. The potent electron-withdrawing effect of the nitro group strongly activates the aromatic ring towards nucleophilic attack, preferentially at the para-position (C-4).[1] The phenoxide of 3-ethoxyphenol acts as the nucleophile, displacing the fluoride at C-4 to form the diaryl ether bond. This reaction is favored over other methods like the Ullmann condensation, which often requires higher temperatures and copper catalysts.[2][3]

  • Step 2: Nitro Group Reduction. The intermediate nitro-compound is converted to the target aniline. While catalytic hydrogenation is a clean method, the use of iron powder and ammonium chloride is a cost-effective, reliable, and highly chemoselective alternative that avoids the need for specialized high-pressure equipment and is tolerant of many functional groups.[4][5]

The overall synthetic workflow is depicted below.

G A Starting Materials: 1,2-Difluoro-4-nitrobenzene 3-Ethoxyphenol B Step 1: Nucleophilic Aromatic Substitution (SNAr) - K2CO3, DMF - 80-90°C A->B Reaction C Intermediate: 4-(3-Ethoxyphenoxy)-3-fluoro-1-nitrobenzene B->C Isolation D Step 2: Nitro Group Reduction - Fe, NH4Cl - EtOH/H2O, Reflux C->D Reaction E Final Product: 4-(3-Ethoxyphenoxy)-3-fluoroaniline D->E Purification

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of 4-(3-Ethoxyphenoxy)-3-fluoro-1-nitrobenzene

Principle and Mechanism

This reaction proceeds via a classical nucleophilic aromatic substitution (SNAr) mechanism. The mechanism involves two key stages:

  • Nucleophilic Attack: The potassium salt of 3-ethoxyphenol, generated in situ by the base (K₂CO₃), acts as a potent nucleophile. It attacks the electron-deficient carbon atom at the C-4 position of 1,2-difluoro-4-nitrobenzene. This position is highly activated due to the strong resonance and inductive electron-withdrawing effects of the para-nitro group.

  • Formation and Collapse of Meisenheimer Complex: The attack forms a resonance-stabilized negative intermediate known as a Meisenheimer complex.[6] The negative charge is delocalized onto the nitro group. In the final step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the diaryl ether product. The use of a polar aprotic solvent like Dimethylformamide (DMF) is crucial as it effectively solvates the potassium cation without hydrogen bonding to the nucleophile, thereby enhancing its reactivity.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Role
1,2-Difluoro-4-nitrobenzene159.095.00 g31.4Electrophile
3-Ethoxyphenol138.164.76 g34.5Nucleophile
Potassium Carbonate (K₂CO₃), anhydrous138.216.51 g47.1Base
Dimethylformamide (DMF)73.0950 mL-Solvent
Ethyl Acetate88.11~200 mL-Extraction Solvent
Brine (Saturated NaCl solution)-~100 mL-Washing Agent
Magnesium Sulfate (MgSO₄), anhydrous120.37~10 g-Drying Agent
Step-by-Step Experimental Protocol
  • Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-ethoxyphenol (4.76 g, 34.5 mmol) and anhydrous potassium carbonate (6.51 g, 47.1 mmol).

  • Solvent Addition: Add 50 mL of anhydrous dimethylformamide (DMF) to the flask. Stir the suspension at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt.

  • Reagent Addition: Dissolve 1,2-difluoro-4-nitrobenzene (5.00 g, 31.4 mmol) in 10 mL of DMF and add it dropwise to the stirred suspension at room temperature over 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C using an oil bath. Maintain this temperature and continue stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 20% ethyl acetate in hexanes. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold water with stirring. A yellow-orange solid may precipitate.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 70 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a yellow-orange oil or solid.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to yield pure 4-(3-ethoxyphenoxy)-3-fluoro-1-nitrobenzene.

Part 2: Synthesis of 4-(3-Ethoxyphenoxy)-3-fluoroaniline

Principle and Mechanism

This transformation is a classic Béchamp reduction, which utilizes a metal in the presence of a proton source to reduce an aromatic nitro group.[7][8] Iron powder is used as the reducing agent, and ammonium chloride provides a mildly acidic environment and acts as an electrolyte to facilitate the reaction. The overall reaction involves the transfer of six electrons from the iron metal to the nitro group. The reaction proceeds through several intermediates (nitroso, hydroxylamine) before yielding the final aniline product. Iron oxides are formed as a byproduct. This method is highly effective and avoids the use of strong acids like HCl, which can sometimes lead to side reactions.[4]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (from Step 1)Moles (mmol)Role
4-(3-Ethoxyphenoxy)-3-fluoro-1-nitrobenzene277.25(e.g., 7.0 g)(e.g., 25.3)Substrate
Iron Powder (<325 mesh)55.854.23 g75.8Reducing Agent
Ammonium Chloride (NH₄Cl)53.494.05 g75.8Electrolyte/Acid Source
Ethanol (95%)46.0775 mL-Solvent
Water18.0225 mL-Co-solvent
Dichloromethane (DCM)84.93~150 mL-Extraction Solvent
Celite® / Diatomaceous Earth-~5-10 g-Filter Aid
Step-by-Step Experimental Protocol
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the 4-(3-ethoxyphenoxy)-3-fluoro-1-nitrobenzene (e.g., 7.0 g, 25.3 mmol), iron powder (4.23 g, 75.8 mmol), and ammonium chloride (4.05 g, 75.8 mmol).

  • Solvent Addition: Add a mixture of 95% ethanol (75 mL) and water (25 mL) to the flask.

  • Reaction: Heat the stirred suspension to reflux (approximately 80-85 °C) using a heating mantle. The reaction is typically exothermic at the beginning.

  • Monitoring: Monitor the reaction progress by TLC (30% ethyl acetate in hexanes). The disappearance of the starting material and the appearance of a new, lower Rf spot corresponding to the aniline product indicates completion. The reaction is usually complete in 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Filtration: Add 50 mL of dichloromethane (DCM) to the flask and stir for 10 minutes. Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with additional DCM (2 x 50 mL).

  • Extraction: Combine the filtrates and transfer to a separatory funnel. If two phases are not distinct, add water to separate the aqueous layer. Separate the organic layer.

  • Washing: Wash the organic layer with water (2 x 40 mL) and then with brine (1 x 40 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 4-(3-ethoxyphenoxy)-3-fluoroaniline.

  • Purification: The crude product is often of sufficient purity for subsequent steps. If further purification is needed, it can be achieved by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient.

Characterization and Expected Results

  • Appearance: The final product, 4-(3-Ethoxyphenoxy)-3-fluoroaniline, is expected to be a light brown oil or a low-melting solid.

  • Yield: Typical yields for this two-step synthesis are in the range of 70-85%.

  • Analytical Data: The structure should be confirmed using standard spectroscopic methods.

    • ¹H NMR: Expect characteristic aromatic proton signals, quartet and triplet for the ethoxy group, and a broad singlet for the -NH₂ protons (which is D₂O exchangeable).

    • ¹⁹F NMR: A single peak with coupling to adjacent aromatic protons.

    • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₁₄H₁₄FNO₂ (M.W. 247.27).

Safety and Hazard Summary

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

ChemicalKey Hazards
1,2-Difluoro-4-nitrobenzeneToxic, Irritant, Lachrymator
Dimethylformamide (DMF)Reproductive Toxin, Irritant
Iron Powder (Fe)Flammable solid
Ethanol (EtOH)Flammable liquid
Dichloromethane (DCM)Suspected Carcinogen, Irritant

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Step 1: Reaction Stalls 1. Inactive K₂CO₃ (absorbed moisture).2. Insufficient temperature.3. Impure starting materials.1. Use freshly dried K₂CO₃.2. Ensure the internal temperature reaches 80-90 °C.3. Check the purity of reagents.
Step 1: Low Yield 1. Incomplete reaction.2. Loss of product during aqueous work-up.1. Increase reaction time.2. Perform extractions carefully and ensure complete phase separation.
Step 2: Reaction Stalls 1. Inactive iron powder.2. Insufficient heating.1. Use fine-mesh (<325) iron powder. Pre-activation by washing with dilute HCl may help.2. Ensure the mixture is at a steady reflux.
Step 2: Difficult Filtration Iron salts form a fine sludge that clogs the filter paper.Use a thick pad of Celite® over the filter paper and apply gentle vacuum. Diluting the mixture with more solvent can also help.

References

  • Ullmann Condensation - SynArchive. (n.d.). Retrieved from [Link]

  • Desai, D. G., Swami, S. S., & Hapase, S. B. (1999). RAPID AND INEXPENSIVE METHOD FOR REDUCTION OF NITROARENES TO ANILINES.
  • Liu, Y., et al. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Sciencemadness.org.
  • U.S. Patent No. 4,288,386. (1981). Ullmann reaction for the synthesis of diaryl ethers. Google Patents.
  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024, August 16). In Book on Synthetic Methods.
  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012, July 17). PMC - NIH. Retrieved from [Link]

  • The Ullmann Ether Condensation. (n.d.). ResearchGate. Retrieved from [Link]

  • Aniline Synthesis via Nitro Group Reduction. (n.d.). Scribd. Retrieved from [Link]

  • Can anyone offer advice regarding reduction of nitrobenzene to aniline? (2014, May 14). ResearchGate. Retrieved from [Link]

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2016, January 19). PubMed. Retrieved from [Link]

  • U.S. Patent No. 4,145,364. (1979). Preparation of fluorinated anilines. Google Patents.
  • Electrochemical synthesis of fluorinated polyanilines. (n.d.). ResearchGate. Request PDF. Retrieved from [Link]

  • 4-Fluoroaniline. (n.d.). Wikipedia. Retrieved from [Link]

  • 4-Fluoroanilines: synthesis and decomposition. (n.d.). Academia.edu. Retrieved from [Link]

  • Aromatic Substitution | Flow Reactions. (n.d.). Vapourtec. Retrieved from [Link]

  • Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. (2018, September 20). Henry Rzepa's Blog. Retrieved from [Link]

  • Chinese Patent No. CN102898315B. (n.d.). Method for preparing 3-ethynyl-4-fluoroaniline. Google Patents.
  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - NIH. Retrieved from [Link]

  • Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • 4-(4-ETHOXYPHENOXY)-3-FLUOROANILINE — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (n.d.). ResearchGate. Retrieved from [Link]

  • NUCLEOPHILIC AROMATIC SUBSTITUTION OF ARYL FLUORIDES BY SECONDARY NITRILES: PREPARATION OF 2-(2-METHOXYPHENYL)-2-METHYLPROPIONITRILE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis of 3-Chloro-4-fluoroaniline: A Detailed Application Note and Protocol. (2025, December). Benchchem.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020, May 15). Beilstein Journals. Retrieved from [Link]

Sources

Method

Application Note: Leveraging 4-(3-Ethoxyphenoxy)-3-fluoroaniline in the Synthesis of Targeted Diaryl Urea Kinase Inhibitors

Introduction & Mechanistic Rationale In the landscape of targeted oncology, the diaryl ether motif is widely recognized as a "privileged scaffold," forming the structural backbone of numerous (e.g., Sorafenib, Regorafeni...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of targeted oncology, the diaryl ether motif is widely recognized as a "privileged scaffold," forming the structural backbone of numerous (e.g., Sorafenib, Regorafenib)[1]. 4-(3-Ethoxyphenoxy)-3-fluoroaniline (CAS: 946699-31-6) is an advanced, highly functionalized building block specifically engineered for the development of next-generation Tyrosine Kinase Inhibitors (TKIs).

As a Senior Application Scientist, it is critical to understand why this specific building block is chosen before executing its synthesis:

  • Diaryl Ether Core: The ether linkage provides essential conformational flexibility. This allows the molecule to adopt a bioactive "U-shape" or extended conformation necessary to navigate the deep, hydrophobic back-pocket of the kinase ATP-binding site, a feature [2].

  • 3-Fluoro Substitution: The fluorine atom serves a dual purpose. Electronically, it modulates the pKa of the adjacent aniline, optimizing its nucleophilicity for urea formation. Biologically, it enhances metabolic stability against CYP450 oxidation and participates in critical halogen bonding with the kinase hinge region[1].

  • 3-Ethoxy Group: The ethoxy substituent increases the overall lipophilicity (LogP) of the molecule, improving cellular permeability. Additionally, the ether oxygen acts as a hydrogen-bond acceptor, capable of interacting with solvent-exposed regions or the ribose pocket of the kinase, [3].

Synthetic Workflow: Diaryl Urea Formation

To integrate 4-(3-Ethoxyphenoxy)-3-fluoroaniline into a TKI, the most reliable approach is the formation of a diaryl urea linkage. This protocol utilizes triphosgene for the in situ generation of an isocyanate intermediate, followed by coupling with a heteroaryl amine (e.g., 2-amino-pyridine or 4-amino-pyrimidine).

Causality & Experimental Design
  • Triphosgene over Phosgene/CDI: Triphosgene is a stable, solid reagent that safely generates phosgene in situ, offering superior reactivity compared to 1,1'-Carbonyldiimidazole (CDI) while avoiding the severe inhalation hazards of phosgene gas.

  • Temperature Control (0°C): Isocyanate formation is highly exothermic. Strict temperature control at 0°C suppresses the formation of symmetric urea byproducts (two molecules of the starting aniline reacting together).

  • Self-Validating System: Before adding the coupling partner, an aliquot of the reaction mixture is quenched with methanol. LC-MS analysis must show the methyl carbamate derivative, confirming complete conversion to the isocyanate before proceeding.

SynthWorkflow A 4-(3-Ethoxyphenoxy) -3-fluoroaniline (Starting Material) B Triphosgene / DIPEA (Activation) A->B Step 1 C Isocyanate Intermediate (Reactive Species) B->C 0°C, 1h E Diaryl Urea TKI (Final Drug) C->E Step 2 D Heteroaryl Amine (Coupling Partner) D->E RT, 12h

Synthetic workflow for generating diaryl urea TKIs from 4-(3-Ethoxyphenoxy)-3-fluoroaniline.

Step-by-Step Protocol: Urea Coupling
  • Preparation: In an oven-dried 50 mL round-bottom flask under an argon atmosphere, dissolve 4-(3-Ethoxyphenoxy)-3-fluoroaniline (1.0 mmol, 247.26 mg) in anhydrous Dichloromethane (DCM, 10 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 522 µL). Stir and cool the mixture to 0°C using an ice-water bath.

  • Activation: Dissolve triphosgene (0.4 mmol, 118 mg) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes to prevent localized heating.

  • Validation (Quality Control): After 1 hour at 0°C, extract a 10 µL aliquot, quench in 1 mL of methanol, and analyze via LC-MS. Proceed only if the methyl carbamate mass (M+H = 306.1) is the predominant peak.

  • Coupling: Add the heteroaryl amine coupling partner (0.95 mmol) in a single portion. Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Eluent: Hexanes/Ethyl Acetate gradient) to yield the final diaryl urea TKI.

Analytical & Quantitative Data

The following table summarizes the expected quantitative data and analytical benchmarks for the successful execution of this workflow.

Compound StageExpected YieldPurity (HPLC)Key LC-MS (ESI+)Key ¹H-NMR Diagnostic Peaks (DMSO-d₆)
Starting Material N/A>98%[M+H]⁺ 248.1δ 5.30 (s, 2H, -NH₂), 1.31 (t, 3H, -CH₃)
Isocyanate (MeOH Quench) Quantitative>95%[M+H]⁺ 306.1δ 9.85 (s, 1H, -NH-CO-O), 3.65 (s, 3H, -OCH₃)
Final Diaryl Urea TKI 65% - 80%>98%Target Dependentδ 9.10 (s, 1H, Urea-NH), 8.85 (s, 1H, Urea-NH)

Biological Evaluation: Kinase Inhibition Assay

Once synthesized, the biological efficacy of the TKI must be validated. The ADP-Glo™ Kinase Assay is the gold standard for evaluating competitive ATP-binding inhibitors.

Causality for Assay Selection: Unlike FRET-based assays, which can be heavily confounded by the auto-fluorescence of highly conjugated diaryl urea compounds, the ADP-Glo assay is a luminescent method that directly measures ADP generated during the kinase reaction. This ensures a self-validating, interference-free readout of target engagement.

Pathway Stimulus Growth Factor / Antigen Receptor Receptor Tyrosine Kinase (RTK) Stimulus->Receptor Kinase Target Kinase (e.g., VEGFR2 / SYK) Receptor->Kinase Phosphorylation Downstream Downstream Signaling (MAPK / PI3K) Kinase->Downstream ATP Hydrolysis Drug Diaryl Urea TKI (Inhibitor) Drug->Kinase Competitive Binding (ATP Pocket) Outcome Tumor Proliferation & Angiogenesis Downstream->Outcome

Mechanism of action for TKIs targeting kinase-mediated proliferation pathways.

Step-by-Step Protocol: ADP-Glo Assay
  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of the synthesized TKI in 100% DMSO. Transfer 100 nL of each concentration to a 384-well white microplate.

  • Kinase Reaction: Add 2 µL of the target kinase enzyme (e.g., VEGFR2, 1 ng/µL) diluted in 1X Kinase Buffer. Incubate for 15 minutes at RT to allow inhibitor binding.

  • Initiation: Add 2 µL of ATP/Substrate mix (e.g., 10 µM ATP, 0.2 µg/µL Poly(Glu,Tyr)) to initiate the reaction. Incubate at RT for 60 minutes.

  • ADP Detection: Add 4 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at RT.

  • Luminescence Readout: Add 8 µL of Kinase Detection Reagent to convert ADP to ATP and generate light via luciferase. Incubate for 30 minutes, then read luminescence on a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

References

  • Li, F., et al. (2015). Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. PubMed (National Institutes of Health).[Link]

  • Wang, Y., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry (ACS Publications).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-(3-Ethoxyphenoxy)-3-fluoroaniline Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks when synthesizing halogenated phenoxy anilines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks when synthesizing halogenated phenoxy anilines. The synthesis of 4-(3-Ethoxyphenoxy)-3-fluoroaniline is a classic two-step process: a Nucleophilic Aromatic Substitution (SNAr) followed by a nitro reduction.

While the theoretical chemistry is straightforward, practical execution often falls victim to regioselectivity issues and catalytic hydrodefluorination. This guide provides field-proven troubleshooting insights, mechanistic causality, and self-validating protocols to ensure high-yield, high-purity synthesis.

Part 1: Troubleshooting Guides & FAQs

Q1: During the SNAr step, why am I seeing multiple regioisomers or incomplete conversion?

The Causality: The first step involves reacting 3,4-difluoronitrobenzene with 3-ethoxyphenol. The nitro group is a powerful electron-withdrawing group (EWG) that activates the ring for SNAr via resonance and inductive effects. Because the nitro group directs activation primarily to the ortho and para positions, the fluorine at the 4-position (para) is significantly more electrophilic than the fluorine at the 3-position (meta). The Fix: If you are observing 3-substitution (the wrong regioisomer) or ether cleavage, your reaction temperature is likely too high, or your base is too strong. Switch to a mild base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (DMF or DMSO) and strictly control the temperature at 80 °C. This provides enough thermal energy to overcome the activation barrier for the para-substitution without triggering side reactions.

Q2: My overall yield is low, and LC-MS shows a major impurity missing a mass of 18 Da (loss of Fluorine). How do I prevent this?

The Causality: You are experiencing catalytic hydrodefluorination . This is the most critical failure point in this synthesis. When reducing the intermediate 4-(3-ethoxyphenoxy)-3-fluoronitrobenzene using standard Palladium on Carbon (Pd/C) and hydrogen gas, the palladium surface not only reduces the nitro group but also readily undergoes oxidative addition into the C-F bond[1]. As the nitro group reduces to an amine, the aromatic ring becomes electron-rich, further facilitating the cleavage of the C-F bond and releasing hydrogen fluoride (HF)[1]. The Fix: You must change your catalyst. Switch from Pd/C to 1% Platinum on Carbon (Pt/C) . Platinum has a significantly higher activation energy barrier for C-F bond cleavage compared to Palladium. Pt/C allows for the chemoselective reduction of the nitro group while leaving the C-F bond entirely intact[2][3]. Alternatively, a dissolving metal reduction (e.g., Fe/NH₄Cl) can be used, though it is less scalable due to iron sludge generation[4].

Part 2: Quantitative Catalyst Comparison

To guide your process development, the following table summarizes the quantitative performance of various reduction methodologies for fluoronitrobenzene derivatives based on industrial standards[2][3][4].

Reduction MethodCatalyst LoadingTarget Yield (%)Defluorination Impurity (%)Scalability & Environmental Impact
Standard Pd/C 5-10 wt%40 - 60%30 - 50%High scalability, but generates corrosive HF gas.
1% Pt/C 1-5 wt%> 94% < 0.5% Excellent scalability; clean process; highly chemoselective.
Fe / NH₄Cl 3.0 - 5.0 eq85 - 90%NonePoor scalability; generates massive amounts of toxic iron sludge.

Part 3: Visualizing the Chemical Logic

The following diagrams illustrate the optimized synthetic workflow and the mechanistic divergence that dictates catalyst selection.

Workflow A 3,4-Difluoronitrobenzene + 3-Ethoxyphenol B SNAr Reaction (K2CO3, DMF) A->B C 4-(3-Ethoxyphenoxy)- 3-fluoronitrobenzene B->C Regioselective Etherification D Hydrogenation (1% Pt/C, H2) C->D E 4-(3-Ethoxyphenoxy)- 3-fluoroaniline D->E Chemoselective Reduction

Caption: Workflow for the two-step synthesis of 4-(3-Ethoxyphenoxy)-3-fluoroaniline.

Mechanism cluster_Pd Standard Pd/C Catalyst cluster_Pt 1% Pt/C Catalyst Start Fluoro-Nitroarene Intermediate Pd_CF C-F Bond Activation (Hydrodefluorination) Start->Pd_CF Pd-mediated oxidative addition Pt_Nitro Selective Nitro Reduction Start->Pt_Nitro High activation barrier for C-F cleavage Defluoro Defluorinated Impurity (Yield Loss) Pd_CF->Defluoro Loss of Fluorine Target Target Fluoroaniline Pt_Nitro->Target Preserved C-F Bond

Caption: Chemoselectivity of Pt/C vs. Pd/C in preventing hydrodefluorination during reduction.

Part 4: Self-Validating Experimental Protocols

These methodologies are designed as self-validating systems. By incorporating strict in-process controls (IPC), you ensure that any deviation is caught before proceeding to the next step.

Protocol A: Regioselective SNAr Etherification
  • Preparation: Charge a clean, dry reactor with 3,4-difluoronitrobenzene (1.0 eq) and anhydrous DMF (5 volumes).

  • Reagent Addition: Add 3-ethoxyphenol (1.05 eq) followed by finely powdered, anhydrous K₂CO₃ (1.5 eq). Scientific rationale: A slight excess of the phenol ensures complete consumption of the highly reactive difluoronitrobenzene, while K₂CO₃ acts as a non-nucleophilic acid scavenger.

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere. Stir vigorously for 4–6 hours.

  • In-Process Control (IPC): Sample the reaction and analyze via TLC (Hexanes:EtOAc 4:1) or LC-MS. Proceed only when the starting material is <1%.

  • Workup: Cool the mixture to room temperature and pour it slowly into crushed ice/water (15 volumes) with rapid stirring. The product, 4-(3-ethoxyphenoxy)-3-fluoronitrobenzene, will precipitate. Filter, wash with cold water, and dry under vacuum.

Protocol B: Chemoselective Catalytic Hydrogenation (Pt/C)

Note: This protocol adapts industry-standard conditions for fluoronitrobenzene reductions[2][3].

  • Preparation: In a pressure reactor, dissolve 4-(3-ethoxyphenoxy)-3-fluoronitrobenzene (1.0 eq) in absolute ethanol (10 volumes).

  • Catalyst Loading: Carefully add 1% Pt/C (1–5 wt% relative to the substrate). Safety note: Always add the catalyst to the solvent under an inert atmosphere to prevent auto-ignition.

  • Inerting & Pressurization: Purge the reactor three times with high-purity nitrogen gas, followed by three purges with hydrogen gas[2]. Pressurize the reactor with H₂ to 0.5–1.0 MPa.

  • Reaction: Heat the mixture to 50 °C. Maintain the hydrogen pressure and stir for 4–8 hours[3].

  • In-Process Control (IPC): Monitor hydrogen uptake. Once uptake ceases, sample for LC-MS. The mass of the target aniline must be dominant, with defluorinated byproduct strictly <0.5%.

  • Workup: Vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst. Concentrate the filtrate under reduced pressure to yield the crude 4-(3-Ethoxyphenoxy)-3-fluoroaniline. Recrystallize from ethanol/water if higher purity is required.

Part 5: References

  • Control of Hydrogen Fluoride Formation and Release during a Large-Scale Nitroarene Reduction in the Manufacture of AZD9977. ACS Publications.

  • Synthesis of 3-Chloro-4-fluoroaniline: A Detailed Application Note and Protocol. Benchchem.

  • What is the preparation method of 3-Chloro-4-fluoroaniline? Guidechem.

  • Immobilized Iron Metal-Containing Ionic Liquid-Catalyzed Chemoselective Transfer Hydrogenation of Nitroarenes into Anilines. ACS Sustainable Chemistry & Engineering.

Sources

Optimization

Preventing oxidation of 4-(3-Ethoxyphenoxy)-3-fluoroaniline during long-term storage

Welcome to the technical support center for 4-(3-Ethoxyphenoxy)-3-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing oxid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-(3-Ethoxyphenoxy)-3-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing oxidation of this compound during long-term storage. The inherent reactivity of the aniline moiety makes it susceptible to degradation, which can compromise sample integrity, experimental results, and the overall drug development timeline. This document provides in-depth troubleshooting advice, preventative protocols, and analytical methods to ensure the stability and purity of your valuable compound.

The Challenge: Understanding Aniline Oxidation

Aniline and its derivatives are foundational building blocks in medicinal chemistry. However, the amino group attached to the benzene ring makes these compounds electron-rich and highly prone to oxidation.[1][2] Exposure to atmospheric oxygen, especially when catalyzed by light or trace metal impurities, can initiate a cascade of degradation reactions. This process often begins with the formation of colored impurities, indicating a loss of the parent compound and the generation of undesired byproducts that can interfere with subsequent synthetic steps or biological assays. The oxidation can lead to the formation of nitroso, nitro, and polymeric species, fundamentally altering the chemical identity of the sample.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My vial of 4-(3-Ethoxyphenoxy)-3-fluoroaniline, which was initially a white to off-white solid/powder, has turned yellow/brown. What happened?

This discoloration is a classic indicator of oxidation.[2] The aniline group has likely undergone oxidation to form highly colored impurities. Even trace amounts of these oxidized species can cause a noticeable color change. This is a direct sign that the compound's purity has been compromised and it should be re-analyzed before use.

Q2: What are the absolute ideal storage conditions for long-term stability?

For maximum stability, 4-(3-Ethoxyphenoxy)-3-fluoroaniline should be stored under a dry, inert atmosphere (argon or nitrogen), protected from light, and at a low temperature.[4][5][6] The combination of these three factors provides the most robust defense against oxidation.

Q3: Can I store the compound in a standard -20°C freezer?

Yes, a -20°C or, even better, a -70°C freezer is highly recommended for long-term storage.[4][5] Low temperatures significantly slow down the rate of chemical degradation.[3] However, temperature control alone is not sufficient. It is crucial to prevent moisture condensation when removing the sample from the freezer. Always allow the container to warm to room temperature before opening it to prevent atmospheric moisture from condensing on the cold solid.[6]

Q4: What is the best type of container for storage?

The best practice is to use an amber glass vial with a polytetrafluoroethylene (PTFE)-lined cap.[7] The amber glass protects the compound from light, which can catalyze oxidation. The PTFE-lined cap provides a highly inert and secure seal, preventing the ingress of oxygen and moisture. For highly sensitive applications, purpose-built storage vessels like Sure/Seal™ bottles or Schlenk flasks offer the highest level of protection.[8][9]

Q5: I suspect my sample is degraded. How can I confirm this and what is an acceptable purity level?

The most reliable way to confirm degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[10][11][12] A pure sample will show a single major peak, while a degraded sample will exhibit additional peaks corresponding to impurities. The acceptable purity level is application-dependent. For early-stage discovery, >95% purity may be acceptable. For later-stage development and GMP applications, purity requirements are much stricter, often >99.0% or higher.

Troubleshooting Guide: Diagnosing and Addressing Oxidation

If you suspect your 4-(3-Ethoxyphenoxy)-3-fluoroaniline has been compromised, this guide will help you diagnose the issue and take corrective action.

Visual Troubleshooting Workflow

This decision tree provides a step-by-step guide for assessing and managing suspected sample degradation.

G Troubleshooting Workflow for Suspected Oxidation observe Observe Sample (e.g., discoloration, clumping) check_storage Review Storage Conditions: - Temp? (-20°C or lower) - Atmosphere? (Inert gas) - Container? (Amber vial, PTFE cap) - Light? (Stored in dark) observe->check_storage analyze Perform Purity Analysis (HPLC or GC-MS) check_storage->analyze If conditions were suboptimal or discoloration is present purity_ok Purity > 98%? analyze->purity_ok re_purify Action: Re-purify Sample (e.g., recrystallization, chromatography) purity_ok->re_purify No proceed Proceed with Experiment (Use with caution if purity is borderline) purity_ok->proceed Yes discard Action: Discard Sample (If purification is not feasible) re_purify->discard implement_protocol Action: Implement Strict Preventative Storage Protocol re_purify->implement_protocol proceed->implement_protocol Review storage post-use

Caption: A decision tree to guide researchers from observation of potential degradation to a final resolution.

Preventative Protocols and Methodologies

Proactive measures are the most effective strategy for preserving the long-term stability of 4-(3-Ethoxyphenoxy)-3-fluoroaniline.

Table 1: Recommended Long-Term Storage Conditions
ParameterRecommendationRationale
Temperature -20°C to -80°CSlows the rate of all chemical degradation pathways.[4][5]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, a key reactant in the oxidation process.[6][13]
Light Exclude LightPrevents photo-catalyzed oxidation.
Container Amber Glass Vial, PTFE-Lined CapAmber glass blocks UV light; PTFE provides an inert, tight seal.[7]
Handling Minimize Air ExposureAliquot material for single use where possible to avoid repeated exposure of the bulk sample.
Protocol 1: Inert Gas Blanketing for Long-Term Storage

This protocol describes the standard procedure for packaging an air-sensitive compound under an inert atmosphere.

Materials:

  • Vial of 4-(3-Ethoxyphenoxy)-3-fluoroaniline

  • Source of dry, high-purity nitrogen or argon gas with a regulator

  • Schlenk line or a manifold with a needle adapter

  • Sterile, long needle (e.g., 18-22 gauge)

  • Parafilm or vial cap torque wrench

Procedure:

  • Preparation: Ensure the vial containing the compound has a septum-lined cap or is amenable to this technique.

  • Inert Gas Flow: Establish a gentle, positive pressure flow of nitrogen or argon through the manifold.

  • Venting: Insert a short needle through the vial's septum to act as a vent.

  • Purging: Insert a second, longer needle connected to the inert gas line, ensuring its tip is below the level of the vial's neck but above the solid material.

  • Gas Exchange: Allow the inert gas to flow gently for 2-5 minutes. This will displace the heavier air from the vial. Argon, being denser than air, is particularly effective.[13]

  • Sealing: While the inert gas is still flowing, remove the vent needle first, then remove the gas inlet needle.

  • Final Seal: Immediately seal the puncture marks with Parafilm or ensure the cap is tightened to the manufacturer's recommended torque.

  • Storage: Place the sealed vial in an amber container or wrap it in aluminum foil and store it at the recommended low temperature.

G Inert Gas Blanketing Workflow start Start: Vial with compound insert_vent 1. Insert Vent Needle start->insert_vent insert_gas 2. Insert Inert Gas Needle insert_vent->insert_gas purge 3. Purge with N2 or Ar (2-5 minutes) insert_gas->purge remove_vent 4. Remove Vent Needle purge->remove_vent remove_gas 5. Remove Gas Needle remove_vent->remove_gas seal 6. Seal Cap/Septum remove_gas->seal store 7. Store at Low Temp, Protected from Light seal->store

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Mobile Phase for 4-(3-Ethoxyphenoxy)-3-fluoroaniline Analysis

Welcome to the technical support center for the HPLC analysis of 4-(3-Ethoxyphenoxy)-3-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide expert, field-proven...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 4-(3-Ethoxyphenoxy)-3-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide expert, field-proven insights into method development and troubleshooting. As Senior Application Scientists, we understand that robust and reliable analytical methods are the bedrock of successful research and development. This document offers a structured approach to optimizing your mobile phase, diagnosing common chromatographic issues, and ensuring the integrity of your analytical results.

Section 1: Analyte Properties and Recommended Starting Conditions

Understanding the physicochemical properties of your analyte is the first step in developing a successful HPLC method. 4-(3-Ethoxyphenoxy)-3-fluoroaniline is a substituted aniline, and its structure informs our initial chromatographic strategy.

Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicImplication for HPLC Method Development
Chemical Structure 4-(3-Ethoxyphenoxy)-3-fluoroanilineContains a basic aniline group (pKa ~3-5) and is relatively non-polar due to the ethoxyphenoxy moiety.
pKa (basic) ~3.5 - 4.5The analyte is a weak base. Mobile phase pH will be critical for controlling retention and peak shape. To ensure the analyte is in a single ionic form (protonated), the mobile phase pH should be at least 1.5-2 units below the pKa.[1][2]
logP > 3.0The compound is hydrophobic and will be well-retained on a reversed-phase column (e.g., C18, C8).[3]
UV Absorbance ~240 nm and ~285 nmThese are typical absorbance maxima for substituted anilines and provide good wavelengths for UV detection.

Recommended Starting HPLC Conditions

This protocol provides a robust starting point for your method development.

ParameterRecommended ConditionRationale & Notes
Column C18, 150 mm x 4.6 mm, 3.5 µmA standard C18 column provides good retention for this hydrophobic molecule. Smaller particle sizes can increase efficiency.[4][5]
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH (~2.8) to ensure the aniline group is fully protonated, which minimizes peak tailing from silanol interactions.[3][6] This is also MS-compatible.
Mobile Phase B Acetonitrile (ACN)ACN is an excellent organic modifier with low viscosity and a low UV cutoff, making it suitable for low-wavelength detection.[7][8]
Gradient 30% to 80% B over 15 minutesA broad gradient is ideal for initial screening to determine the approximate elution conditions and to ensure all impurities are eluted.[9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTemperature control is crucial for reproducible retention times. A slightly elevated temperature can improve peak shape and reduce backpressure.[4][10]
Detection UV at 254 nmA common wavelength that should provide a good response for this analyte. An initial DAD/PDA scan is recommended to confirm the optimal wavelength.[5]
Injection Volume 5 µLA small injection volume helps prevent peak distortion and column overload.[11]
Section 2: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the analysis of 4-(3-Ethoxyphenoxy)-3-fluoroaniline.

Q1: My peak for 4-(3-Ethoxyphenoxy)-3-fluoroaniline is tailing severely. What is the most likely cause?

A: Peak tailing for a basic compound like this is most often caused by secondary interactions between the protonated aniline group and negatively charged silanol groups on the silica-based stationary phase.[12] To fix this, you must control the mobile phase pH. Ensure your mobile phase is buffered at a low pH (e.g., pH 2.5-3.5 using 0.1% formic or phosphoric acid) to keep the analyte consistently protonated and to suppress the ionization of the silanol groups.[1][13]

Q2: My retention time is drifting to later times with each injection. What should I check first?

A: A gradual increase in retention time often points to a change in the mobile phase composition or flow rate.[10][14] The most common cause is the evaporation of the more volatile organic solvent (e.g., acetonitrile) from the mobile phase reservoir, which decreases the overall solvent strength.[14] Ensure your solvent bottles are securely capped. Another possibility is a leak in the system between the pump and the column, which would reduce the flow rate and increase retention times.[10]

Q3: I am not getting enough resolution between my analyte and a closely eluting impurity. What is the quickest way to improve it?

A: The most powerful way to alter selectivity and improve resolution is to change the mobile phase composition.[15][16] First, try changing the organic modifier from acetonitrile to methanol (or vice versa), as they have different solvent properties and can change the elution order.[7][15] If that doesn't work, adjusting the mobile phase pH is another highly effective tool, as it can significantly alter the retention of ionizable compounds.[2][13][17]

Q4: What is the best organic solvent for this analysis – Acetonitrile or Methanol?

A: Both acetonitrile (ACN) and methanol (MeOH) are excellent choices for reversed-phase HPLC, and the "best" one depends on the specific separation needed.[7]

  • Acetonitrile (ACN) generally has a lower viscosity (leading to lower backpressure) and a lower UV cutoff (~190 nm), which is advantageous for low-wavelength detection.[7]

  • Methanol (MeOH) is a protic solvent and can offer different selectivity due to its ability to engage in hydrogen bonding. It can sometimes provide better resolution for certain compounds.[18] It is highly recommended to screen both solvents during method development to see which provides the better selectivity for your analyte and its impurities.

Q5: How do I choose the correct pH for my mobile phase?

A: For an ionizable compound, the goal is to choose a pH where the analyte is in a single, stable ionic state to ensure reproducible retention and good peak shape.[1][2] Since 4-(3-Ethoxyphenoxy)-3-fluoroaniline is a weak base (predicted pKa ~3.5-4.5), you have two primary options:

  • Low pH (Recommended): Set the mobile phase pH to be at least 1.5-2 units below the pKa (e.g., pH < 2.5). At this pH, the analyte will be fully protonated (BH+). This is the most common and robust approach for bases.

  • High pH: Set the mobile phase pH to be at least 1.5-2 units above the pKa (e.g., pH > 6.5). At this pH, the analyte will be in its neutral, free-base form (B). This can increase retention but requires a column stable at high pH. Avoid working at a pH close to the analyte's pKa, as small fluctuations in pH can cause large and unpredictable shifts in retention time.[11][13]

Section 3: In-Depth Troubleshooting Guides

This section provides systematic protocols for diagnosing and resolving common chromatographic problems.

Issue 1: Severe Peak Tailing
  • Symptom: The peak has an asymmetrical shape with a "tail" extending from the back of the peak. The USP tailing factor is > 2.0.[12]

  • Primary Cause: For this basic analyte, the primary cause is strong interaction with acidic silanol groups on the column packing material.[11][12] Other causes can include column contamination, extra-column volume, or using an injection solvent that is much stronger than the mobile phase.[11]

Troubleshooting Protocol: Peak Tailing

  • Verify Mobile Phase pH:

    • Action: Prepare a fresh batch of the aqueous mobile phase (e.g., 0.1% Formic Acid in water). Measure the pH to ensure it is in the target range (e.g., pH < 3.0).

    • Rationale: An incorrect or unbuffered mobile phase is the most common cause of tailing for basic compounds.[2][11]

  • Check for Column Contamination:

    • Action: Flush the column with a strong solvent wash sequence. For a C18 column, a typical sequence is: 1) Water, 2) Isopropanol, 3) Methylene Chloride, 4) Isopropanol, 5) Mobile Phase. Always check the column manufacturer's guidelines before using aggressive solvents.

    • Rationale: Strongly retained contaminants can interact with the analyte and cause peak tailing.

  • Evaluate Injection Solvent:

    • Action: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. If possible, dissolve the sample directly in the initial mobile phase.

    • Rationale: Injecting a sample in a much stronger solvent (e.g., 100% ACN) can cause peak distortion, including tailing or fronting.[11]

  • Test with a New Column:

    • Action: If the problem persists, replace the column with a new one of the same type.

    • Rationale: Over time, the stationary phase can degrade, especially when used at pH extremes, leading to exposed silanols and poor peak shape.[12] If a new column solves the problem, the old one has failed.

Issue 2: Poor Resolution (Rs < 1.5)
  • Symptom: Two or more peaks are not fully separated, and the detector signal does not return to baseline between them.[15]

  • Primary Cause: Insufficient difference in the retention of the analytes (selectivity), excessive peak broadening (low efficiency), or insufficient retention.[15]

Troubleshooting Workflow: Poor Resolution

G start Poor Resolution (Rs < 1.5) check_efficiency Are peaks broad? (Low Efficiency) start->check_efficiency check_retention Are peaks eluting too early? (k' < 2) check_efficiency->check_retention No efficiency_sol 1. Reduce extra-column volume (check fittings, tubing). 2. Lower flow rate. 3. Use a more efficient column (smaller particles, longer length). check_efficiency->efficiency_sol Yes check_selectivity Peaks are sharp and retained, but still co-eluting (Poor Selectivity) check_retention->check_selectivity No retention_sol Decrease % Organic Modifier (e.g., from 50% ACN to 45% ACN) to increase retention. check_retention->retention_sol Yes selectivity_sol1 Change Organic Modifier (e.g., ACN to MeOH) check_selectivity->selectivity_sol1 Most powerful change end Resolution Improved efficiency_sol->end retention_sol->end selectivity_sol2 Adjust Mobile Phase pH selectivity_sol1->selectivity_sol2 selectivity_sol3 Change Column Temperature selectivity_sol2->selectivity_sol3 selectivity_sol4 Try a Different Stationary Phase (e.g., Phenyl-Hexyl, PFP) selectivity_sol3->selectivity_sol4 selectivity_sol4->end

Caption: Troubleshooting workflow for poor peak resolution.

Section 4: Systematic Mobile Phase Optimization

For developing a new, robust method from scratch, a systematic approach is essential. This protocol guides you through a logical sequence of experiments to define the optimal mobile phase. This aligns with method development principles outlined by regulatory bodies like the ICH.[19][20]

Experimental Protocol: Mobile Phase Optimization

  • Step 1: Initial Scouting with Different Organic Modifiers

    • Objective: To find the organic solvent that provides the best initial selectivity.

    • Procedure:

      • Prepare two sets of mobile phases:

        • Set 1: A = 0.1% Formic Acid in Water, B = Acetonitrile

        • Set 2: A = 0.1% Formic Acid in Water, B = Methanol

      • Using the recommended starting conditions, run a broad gradient (e.g., 10-90% B over 20 minutes) with each mobile phase set.

      • Compare the chromatograms. Look for the solvent that provides the best separation between the main peak and any impurities. Choose this solvent for further optimization.[18]

  • Step 2: pH Screening

    • Objective: To determine the optimal pH for retention and peak shape.

    • Procedure:

      • Prepare three different aqueous mobile phases (Mobile Phase A) at different pH values. Ensure you use a buffer that is effective at each pH.

        • pH 2.8: 0.1% Formic Acid

        • pH 4.5: 10 mM Ammonium Acetate

        • pH 7.0: 10 mM Ammonium Bicarbonate (use a pH-stable column)

      • Run your scouting gradient with each aqueous phase.

      • Analyze the results for changes in selectivity, peak shape, and retention time. This will reveal the pH at which your separation is most robust.[1][2][13]

  • Step 3: Gradient Optimization

    • Objective: To resolve all peaks of interest with the shortest possible run time.

    • Procedure:

      • Based on the scouting runs, determine the %B at which your first peak elutes (t_start) and your last peak elutes (t_end).

      • Modify your gradient to be shallower over this specific range. A good starting point for a new gradient is:

        • Hold at (t_start - 5)% B for 1 minute.

        • Ramp from (t_start - 5)% B to (t_end + 5)% B over 10-15 minutes.

        • Include a high-organic wash (e.g., 95% B) at the end to clean the column.

      • Further refine the gradient slope and time to achieve baseline resolution (Rs > 2.0) for all critical pairs.

Workflow for Systematic Mobile Phase Optimization

G start Define Method Goal (e.g., Purity Assay) step1 Step 1: Select Column & Initial Conditions (e.g., C18, 30°C, 1 mL/min) start->step1 step2 Step 2: Organic Modifier Scouting step1->step2 step2a Run Gradient with ACN step2->step2a step2b Run Gradient with MeOH step2->step2b step3 Step 3: pH Screening step2a->step3 step2b->step3 step3a Run Gradient at Low pH (e.g., pH 2.8) step3->step3a step3b Run Gradient at Mid pH (e.g., pH 4.5) step3->step3b step3c Run Gradient at High pH (e.g., pH 7.0+) step3->step3c step4 Step 4: Gradient Optimization step3a->step4 step3b->step4 step3c->step4 step4_proc Adjust gradient slope and time based on scouting runs to achieve Rs > 2.0 for all peaks. step4->step4_proc step5 Step 5: Method Validation (Robustness, Linearity, Accuracy) step4_proc->step5

Caption: A systematic workflow for HPLC mobile phase development.

References
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Retrieved from [Link]

  • Crawford Scientific. (n.d.). Selecting an organic modifier for reversed-phase chromatography. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • ALWSCI. (2025, November 18). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Retrieved from [Link]

  • LCGC International. (2026, March 12). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Phenomenex. (2025, May 21). Why Does Retention Time Shift? | HPLC Tip. YouTube. Retrieved from [Link]

  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC. Retrieved from [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC?. Retrieved from [Link]

  • LCGC International. (2025, November 26). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2026, January 27). HPLC Retention Time Shift Troubleshooting - Tips and Suggestions. Retrieved from [Link]

  • ACS Publications. (2003, December 31). pH Gradient Reversed-Phase HPLC. Analytical Chemistry. Retrieved from [Link]

  • PureSynth. (2025, December 10). Mastering HPLC Solvent Selection: Key Criteria for High-Precision Results. Retrieved from [Link]

  • ResearchGate. (2023, March 9). How to fix peak shape in hplc?. Retrieved from [Link]

  • PubMed. (2015, January 29). Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants. Retrieved from [Link]

  • LCGC International. (2025, November 27). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Retention Time Variability in HPLC. Retrieved from [Link]

  • Chromatography Today. (n.d.). What are the Reasons for Resolution Failure in HPLC?. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

  • Molnar-Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Separation of 4-Fluoroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubMed. (2013, August 9). Optimizing selectivity during reversed-phase high performance liquid chromatography method development: prioritizing experimental conditions. Retrieved from [Link]

  • AZoM. (2023, June 7). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • ResearchGate. (2016, June 29). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Retrieved from [Link]

  • The Analytical Scientist. (2024, March 12). The Easy – and USP Compliant – Way to Modernize Your HPLC Methods. Retrieved from [Link]

  • HPLC Primer. (2025, November 3). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). UHPLC/HPLC Method Development for Pharmaceutical-Related Substance. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • PubMed. (2006, January 15). Metabolism of 3-chloro-4-fluoroaniline in Rat Using [14C]-radiolabelling, 19F-NMR Spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Retrieved from [Link]

  • Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Retrieved from [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Retrieved from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

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Sources

Optimization

Best recrystallization solvents for 4-(3-Ethoxyphenoxy)-3-fluoroaniline purification

Technical Support Center: Purification of 4-(3-Ethoxyphenoxy)-3-fluoroaniline Welcome to the technical support center for the purification of 4-(3-ethoxyphenoxy)-3-fluoroaniline. This guide is designed for researchers, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 4-(3-Ethoxyphenoxy)-3-fluoroaniline

Welcome to the technical support center for the purification of 4-(3-ethoxyphenoxy)-3-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining this compound in high purity through recrystallization. Here, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Understanding the Molecule: Key to Successful Purification

4-(3-Ethoxyphenoxy)-3-fluoroaniline is a substituted aniline derivative. Its structure, featuring an aromatic amine, a fluoro group, and an ether linkage, dictates its solubility and chemical behavior. The fluorine atom, being highly electronegative, can influence the molecule's polarity and its interactions with solvents[1]. The amine group provides a site for hydrogen bonding and can also be protonated in acidic conditions, altering its solubility profile significantly[2][3].

Core Principles of Recrystallization

The success of any recrystallization hinges on the selection of an appropriate solvent. An ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures[4][5][6]. Conversely, impurities should either be highly soluble at all temperatures or completely insoluble in the chosen solvent[7].

Troubleshooting Guide: Common Issues in Recrystallization

This section addresses specific problems that may arise during the recrystallization of 4-(3-ethoxyphenoxy)-3-fluoroaniline and offers step-by-step solutions.

Issue 1: The compound "oils out" and does not form crystals.

Q: I've dissolved my crude 4-(3-ethoxyphenoxy)-3-fluoroaniline in a hot solvent, but upon cooling, it separates as an oil instead of forming solid crystals. What's happening and how can I fix it?

A: "Oiling out" is a common problem that occurs when the solute comes out of solution at a temperature above its melting point. This can be due to a high concentration of impurities depressing the melting point of the mixture or the use of a solvent system where the compound's solubility changes too drastically with a small drop in temperature.

Solutions:

  • Re-heat and Add More Solvent: The most immediate solution is to reheat the mixture to redissolve the oil and then add a small amount of additional hot solvent[8][9]. This lowers the saturation point of the solution, allowing it to cool to a lower temperature before precipitation begins, hopefully below the compound's melting point.

  • Slow Down the Cooling Process: Rapid cooling encourages oiling out[8]. Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels, before moving it to an ice bath. This provides more time for ordered crystal lattice formation.

  • Change the Solvent System: If the issue persists, the chosen solvent may be unsuitable. Consider a mixed-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy (the cloud point). Reheat to clarify and then allow to cool slowly. Common mixed-solvent pairs include ethanol-water, acetone-water, and ethyl acetate-hexane[10][11].

  • Charcoal Treatment for Impurities: Highly colored impurities can sometimes contribute to oiling out. If your hot solution has a noticeable color, consider adding a small amount of activated charcoal to the hot solution, followed by hot gravity filtration to remove the charcoal and the adsorbed impurities before cooling[12].

Issue 2: Poor or no crystal formation upon cooling.

Q: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What should I do?

A: The absence of crystal formation usually indicates that the solution is not supersaturated, meaning there is too much solvent, or that nucleation has not been initiated[9].

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth[8][13].

    • Seed Crystals: If you have a small amount of pure 4-(3-ethoxyphenoxy)-3-fluoroaniline, add a tiny crystal to the solution. This "seed crystal" will act as a template for further crystal growth[9].

  • Reduce Solvent Volume: If nucleation techniques fail, it is likely that too much solvent was used initially. Gently heat the solution to boil off some of the solvent. Once the volume is reduced, allow it to cool again. Be careful not to evaporate too much solvent, as this can cause the compound to crash out of solution too quickly[8][9].

  • Increase Cooling: If crystals are still not forming, try cooling the solution to an even lower temperature using a dry ice/acetone bath.

Issue 3: Low recovery of the purified product.

Q: After filtration, I've ended up with a very small amount of purified 4-(3-ethoxyphenoxy)-3-fluoroaniline. What could have caused this low yield?

A: Low recovery can be attributed to several factors, primarily related to the amount of solvent used and the filtration process.

Solutions:

  • Minimize the Amount of Hot Solvent: The goal is to create a saturated solution at the boiling point of the solvent. Using an excessive amount of hot solvent will result in a significant portion of your compound remaining dissolved in the mother liquor upon cooling[13].

  • Avoid Premature Crystallization During Hot Filtration: If you perform a hot gravity filtration to remove insoluble impurities, ensure the solution, funnel, and receiving flask are all kept hot to prevent the desired compound from crystallizing on the filter paper or in the funnel stem.

  • Use Ice-Cold Rinsing Solvent: When washing the collected crystals on the filter paper, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your product[11][13].

  • Check the Mother Liquor: If you suspect significant product loss, you can try to recover more material from the filtrate (mother liquor) by evaporating some of the solvent and re-cooling to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the recrystallization of 4-(3-ethoxyphenoxy)-3-fluoroaniline?

A1: A systematic approach to solvent selection is crucial. The principle of "like dissolves like" is a good starting point[10][14]. Given the structure of 4-(3-ethoxyphenoxy)-3-fluoroaniline, which has both polar (amine, ether, fluorine) and nonpolar (aromatic rings) regions, a range of solvents with varying polarities should be tested.

Recommended Solvents for Initial Screening:

SolventPolarityRationale
Water HighThe amine group may impart some water solubility, especially at elevated temperatures. Often used in mixed-solvent systems with alcohols.
Ethanol/Methanol HighGood general-purpose polar protic solvents that can engage in hydrogen bonding.
Isopropanol MediumA slightly less polar alcohol that can be effective.
Ethyl Acetate MediumA polar aprotic solvent that is a good choice for many organic compounds.
Toluene LowA nonpolar aromatic solvent that may be suitable, especially for removing nonpolar impurities.
Hexane/Heptane LowNonpolar solvents, often used as the "poor" solvent in a mixed-solvent system with a more polar "good" solvent.

Experimental Protocol for Solvent Screening:

  • Place approximately 20-30 mg of your crude compound into several test tubes.

  • Add a small amount (e.g., 0.5 mL) of a single solvent to each test tube at room temperature and observe the solubility[12][15].

  • If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath and observe if it dissolves[12].

  • If the compound dissolves when hot, allow the test tube to cool to room temperature and then in an ice bath to see if crystals form[13].

  • An ideal single solvent is one in which the compound is sparingly soluble or insoluble at room temperature but completely soluble when hot, and forms abundant crystals upon cooling[6][15].

Q2: How do I perform a mixed-solvent recrystallization?

A2: A mixed-solvent recrystallization is employed when no single solvent provides the desired solubility characteristics[4].

Step-by-Step Methodology:

  • Dissolve the crude 4-(3-ethoxyphenoxy)-3-fluoroaniline in a minimal amount of a hot "good" solvent (one in which it is readily soluble).

  • While keeping the solution hot, add a "poor" solvent (one in which it is sparingly soluble, but is miscible with the "good" solvent) dropwise until you observe persistent cloudiness.

  • Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly and undisturbed to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

Q3: What safety precautions should I take when performing a recrystallization?

A3: Safety is paramount in the laboratory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves. Fluoroanilines can be toxic if inhaled, ingested, or absorbed through the skin[16][17].

  • Fume Hood: Perform the recrystallization in a well-ventilated fume hood, especially when using volatile organic solvents.

  • Heating: Never heat flammable organic solvents over an open flame. Use a steam bath, heating mantle, or hot plate[12].

  • Bumping: Add boiling chips or a magnetic stir bar to the solvent to ensure smooth boiling and prevent "bumping"[11].

  • Pressure: Never heat a closed system. Ensure your apparatus is vented to prevent pressure buildup.

Visualizing the Workflow

Diagram 1: Solvent Selection Workflow

Solvent_Selection Start Start: Crude Product Test_Solubility Test Solubility in Various Solvents (Room Temperature) Start->Test_Solubility Soluble_RT Soluble at Room Temp? Test_Solubility->Soluble_RT Insoluble_RT Insoluble at Room Temp Soluble_RT->Insoluble_RT No Bad_Solvent Unsuitable Solvent Soluble_RT->Bad_Solvent Yes Heat_Solution Heat to Boiling Insoluble_RT->Heat_Solution Soluble_Hot Soluble when Hot? Heat_Solution->Soluble_Hot Cool_Solution Cool to Room Temp & Ice Bath Soluble_Hot->Cool_Solution Yes Soluble_Hot->Bad_Solvent No Insoluble_Hot Insoluble when Hot Crystals_Form Crystals Form? Cool_Solution->Crystals_Form No_Crystals No/Poor Crystals Crystals_Form->No_Crystals No Good_Solvent Good Single Solvent Found Crystals_Form->Good_Solvent Yes Consider_Mixed Consider Mixed Solvent System No_Crystals->Consider_Mixed

Caption: A decision tree for selecting an appropriate recrystallization solvent.

Diagram 2: Troubleshooting Recrystallization Issues

Troubleshooting Start Hot Saturated Solution Cooling Cooling Start->Cooling Problem Problem Encountered? Cooling->Problem No_Problem Crystals Form Successfully Problem->No_Problem No Oiling_Out Oiling Out Problem->Oiling_Out Yes, Oiling Out No_Crystals No Crystals Form Problem->No_Crystals Yes, No Crystals Solution_Oil 1. Reheat & Add More Solvent 2. Slow Down Cooling 3. Change Solvent System Oiling_Out->Solution_Oil Solution_No_Crystals 1. Scratch Flask / Add Seed Crystal 2. Reduce Solvent Volume 3. Cool to Lower Temperature No_Crystals->Solution_No_Crystals

Caption: A guide for troubleshooting common recrystallization problems.

References
  • Solvent Choice. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. Retrieved from [Link]

  • Recrystallization, filtration and melting point. (n.d.). Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry. Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • 3-fluoroaniline. (n.d.). Chemister.ru. Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved from [Link]

  • Holleman, A. F., & Swarts, F. (1971). Process for preparing 4-fluoro-3-nitroaniline (U.S. Patent No. 3,586,719). U.S. Patent and Trademark Office.
  • Recrystallization. (n.d.). Retrieved from [Link]

  • Boudakian, M. M. (1975). Process for preparing para-fluoroanilines (U.S. Patent No. 3,900,519). U.S. Patent and Trademark Office.
  • Shiley, R. H. (1979). Preparation of fluorinated anilines (U.S. Patent No. 4,145,364). U.S. Patent and Trademark Office.
  • Recrystallization. (n.d.). ResearchGate. Retrieved from [Link]

  • Purification by Recrystallization. (2025, Spring). CUNY. Retrieved from [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). [Video]. YouTube. Retrieved from [Link]

  • How to recrystallize amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved from [Link]

  • Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. (2020, July 23). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

Troubleshooting

🛠️ Technical Support Center: 4-(3-Ethoxyphenoxy)-3-fluoroaniline Derivatization

Welcome to the Advanced Technical Support Center. This portal provides mechanistic diagnostics, troubleshooting guides, and validated protocols for researchers working with 4-(3-Ethoxyphenoxy)-3-fluoroaniline .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This portal provides mechanistic diagnostics, troubleshooting guides, and validated protocols for researchers working with 4-(3-Ethoxyphenoxy)-3-fluoroaniline .

Due to the strong electron-withdrawing inductive (-I) effect of the fluorine atom and the severe steric shielding provided by the freely rotating 3-ethoxyphenoxy ether group, this substrate is notoriously resistant to standard derivatization techniques. This guide bridges the gap between theoretical organometallic chemistry and practical benchtop execution.

❓ Mechanistic Diagnostics & Troubleshooting FAQs

Q1: My standard EDC/HOBt or HATU amidation reactions with this aniline are yielding <15% product. Why is this happening, and how do I fix it? The Causality: The failure is a result of dual electronic and steric deactivation. The fluorine atom pulls electron density away from the aniline nitrogen, severely reducing its nucleophilicity. Simultaneously, the bulky phenoxy group physically blocks the trajectory of the incoming electrophile. Standard active esters (like those formed by HOBt or HATU) are simply not electrophilic enough; they undergo premature hydrolysis or non-productive rearrangements before the hindered aniline can successfully attack . The Solution: Transition to an acyl fluoride strategy. Acyl fluorides, generated in situ using reagents like BTFFH, are uniquely resistant to moisture but highly reactive toward weak, sterically hindered nucleophiles. Alternatively, use pre-formed acid chlorides paired with a weak, sterically hindered base like 2,6-lutidine to scavenge HCl without inducing ketene formation or racemization.

Q2: I am attempting a Buchwald-Hartwig cross-coupling with an aryl bromide, but LC-MS only shows unreacted aniline and hydrodehalogenated aryl bromide. What is the point of failure? The Causality: Your catalytic cycle is stalling at the amine binding step. In a standard Pd-catalyzed cycle (e.g., using Pd(PPh3)4), oxidative addition to the aryl bromide occurs normally. However, the bulky 4-(3-ethoxyphenoxy) group prevents the aniline from coordinating to the Pd(II) center. Because the amine cannot bind, the Pd(II) intermediate instead undergoes off-target reduction (hydrodehalogenation) . The Solution: Employ conformationally flexible or highly bulky, electron-rich dialkylbiarylphosphine ligands. Trineopentylphosphine (TNpP) is highly recommended; its neopentyl groups flex to stabilize the Pd center while leaving an open quadrant to accommodate the extreme steric demand of the phenoxy group .

Q3: Reductive amination with a bulky ketone is completely stalling at the imine formation step. Can I force this reaction? The Causality: The steric clash between the ketone and the 3-ethoxyphenoxy group prevents the required tetrahedral hemiaminal intermediate from forming. The Solution: Introduce Titanium(IV) isopropoxide (Ti(OiPr)4) . It acts as both a rigorous water scavenger and a strong Lewis acid, coordinating directly to the ketone oxygen to drastically increase its electrophilicity, thereby forcing imine formation prior to reduction.

📊 Quantitative Performance Data

The following table synthesizes expected yields and primary failure modes across various reagent systems when applied specifically to 4-(3-Ethoxyphenoxy)-3-fluoroaniline.

Reaction TypeReagent / Catalyst SystemBase / AdditiveTypical Yield (%)Primary Failure Mode
Amidation EDC / HOBtDIPEA< 15%Active ester hydrolysis
Amidation Acid Chloride2,6-Lutidine60 - 80%Ketene formation / Racemization
Amidation BTFFH (Acyl Fluoride)DIPEA85 - 95% None (Optimal electrophilicity)
C-N Coupling Pd(PPh3)4NaOtBu< 10%Hydrodehalogenation
C-N Coupling Pd2(dba)3 / BrettPhosLiHMDS70 - 85%Slow oxidative addition
C-N Coupling Pd2(dba)3 / TNpPNaOtBu85 - 95% None (Optimal steric accommodation)

🧪 Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems containing built-in analytical checkpoints.

Protocol A: Acyl Fluoride-Mediated Amidation

Mechanism: BTFFH converts the carboxylic acid into an acyl fluoride. The high C-F bond strength prevents background hydrolysis, preserving the electrophile until the sluggish aniline can react .

  • Activation: In an oven-dried flask, dissolve the carboxylic acid (1.2 eq) and BTFFH (1.2 eq) in anhydrous DCM (0.2 M). Add DIPEA (3.0 eq) dropwise at room temperature.

  • Validation Checkpoint 1 (IR/TLC): Stir for 30 minutes. Run an IR scan of the reaction mixture. Validation: Proceed only when a distinct carbonyl stretch appears at ~1840 cm⁻¹ , confirming quantitative conversion to the acyl fluoride.

  • Coupling: Add 4-(3-Ethoxyphenoxy)-3-fluoroaniline (1.0 eq) in a single portion. Heat the reaction to 40 °C.

  • Validation Checkpoint 2 (LC-MS): After 12 hours, analyze via LC-MS. Validation: A successful reaction will show the product mass without a dominant [M+18] peak (which would indicate premature hydrolysis of the activated acid).

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, and purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Cross-Coupling with TNpP

Mechanism: TNpP provides a dynamic steric environment that protects the Pd center from degradation while allowing the bulky aniline to successfully undergo the amine binding step .

  • Catalyst Pre-activation: In an argon-filled glovebox, combine Pd2(dba)3 (2 mol%), TNpP (8 mol%), the aryl bromide (1.0 eq), and NaOtBu (1.5 eq) in anhydrous toluene (0.1 M).

  • Validation Checkpoint 1 (Visual): Warm the mixture gently to 40 °C for 5 minutes. Validation: The solution must shift from the purple/dark red of Pd2(dba)3 to a distinct dark brown/orange , indicating the successful formation of the active Pd(0)-TNpP complex.

  • Coupling: Add 4-(3-Ethoxyphenoxy)-3-fluoroaniline (1.2 eq). Seal the vessel, remove it from the glovebox, and heat to 100 °C.

  • Validation Checkpoint 2 (GC-MS): Pull a 50 µL aliquot after 2 hours. Validation: Evaluate the ratio of hydrodehalogenated aryl bromide (des-bromo arene) to the target product. If the des-bromo byproduct exceeds 5%, the catalytic cycle is stalling at amine binding; verify strict anhydrous conditions and consider spiking an additional 0.5 eq of the aniline.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify.

🗺️ Derivatization Pathway Visualization

The following decision matrix illustrates the logical flow for selecting the correct derivatization pathway based on the specific steric and electronic hurdles of the substrate.

G Substrate 4-(3-Ethoxyphenoxy)- 3-fluoroaniline Goal Select Derivatization Pathway Substrate->Goal Amidation Amidation (C-N Bond Formation) Goal->Amidation Coupling Buchwald-Hartwig (Cross-Coupling) Goal->Coupling StandardAmide EDC / HOBt (Fails: Hydrolysis) Amidation->StandardAmide Avoid AcylFluoride Acyl Fluoride (BTFFH) (Overcomes Deactivation) Amidation->AcylFluoride Recommended StandardPd Pd(PPh3)4 (Fails: Steric Clash) Coupling->StandardPd Avoid BulkyPd Pd + TNpP / BrettPhos (Flexible Ligands) Coupling->BulkyPd Recommended ProductA Amide Product (High Yield) AcylFluoride->ProductA ProductB N-Aryl Product (High Yield) BulkyPd->ProductB

Fig 1: Decision matrix for overcoming steric hindrance in 4-(3-Ethoxyphenoxy)-3-fluoroaniline.

📚 References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development.[Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Chemical Science.[Link]

  • Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry.[Link]

  • Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature. Nature Communications.[Link]

Reference Data & Comparative Studies

Validation

Reactivity Comparison: 4-(3-Ethoxyphenoxy)-3-fluoroaniline vs. 4-Phenoxyaniline

Executive Summary In the design of advanced therapeutics and agrochemicals, substituted anilines serve as critical building blocks for establishing core molecular scaffolds via C–N bond formation. The structural nuances...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of advanced therapeutics and agrochemicals, substituted anilines serve as critical building blocks for establishing core molecular scaffolds via C–N bond formation. The structural nuances of these anilines—specifically halogenation and ether substitutions—profoundly dictate their physicochemical properties and chemical reactivity.

This guide provides an in-depth comparative analysis between 4-phenoxyaniline (a highly nucleophilic, electron-rich building block)[1] and 4-(3-ethoxyphenoxy)-3-fluoroaniline (a sterically hindered, electronically deactivated analog)[2]. By examining the causality behind their reactivity differences, we provide researchers with actionable, data-backed experimental protocols to optimize amide couplings and cross-coupling reactions.

Structural & Electronic Causality (Mechanistic Analysis)

The reactivity of an aniline derivative as a nucleophile is fundamentally governed by the availability of the lone pair of electrons on the nitrogen atom. This availability is modulated by the inductive (-I) and resonance (+M/-M) effects of the ring substituents.

  • 4-Phenoxyaniline: The phenoxy group at the para position acts as an electron-donating group via resonance (+M effect), which enriches the electron density of the aromatic ring and the amine group[3]. This results in a relatively high pKa for its conjugate acid (~4.75)[1], making it a potent nucleophile suitable for standard amide coupling conditions.

  • 4-(3-Ethoxyphenoxy)-3-fluoroaniline: The introduction of a fluorine atom at the meta position relative to the amine fundamentally alters the electronic landscape. Fluorine is highly electronegative and exerts a strong inductive electron-withdrawing effect (-I)[4]. Because it is meta to the amine, it cannot donate electron density via resonance to the nitrogen, meaning the -I effect dominates, pulling electron density away from the nitrogen lone pair[3]. This significantly lowers the basicity (predicted pKa ~3.5) and the nucleophilicity of the amine[5]. Furthermore, the bulky 3-ethoxyphenoxy group introduces steric hindrance that impedes the trajectory of incoming electrophiles during transition state formation.

ReactivityLogic A Aniline Core Reactivity B 4-Phenoxyaniline (No Fluorine) A->B C 4-(3-Ethoxyphenoxy)-3-fluoroaniline (meta-Fluorine) A->C D Higher pKa (~4.75) Stronger Nucleophile B->D +M effect dominates E Lower pKa (~3.5) Weaker Nucleophile C->E -I effect of Fluorine F Standard Amide Coupling (e.g., EDC/HOBt) D->F High Reactivity G Harsh Amide Coupling (e.g., HATU or Acid Chloride) E->G Steric & Electronic Hindrance

Logical flow of electronic effects dictating coupling conditions.

Quantitative Data Comparison

The following table summarizes the physicochemical properties that dictate the divergent handling required for these two compounds.

Parameter4-Phenoxyaniline4-(3-Ethoxyphenoxy)-3-fluoroanilineCausality / Impact
CAS Number 139-59-3[1]937598-11-3[6]Identification
Predicted pKa (Conjugate Acid) 4.75 ± 0.10[1]~3.5 (Estimated)Fluorine's -I effect destabilizes the anilinium ion, lowering pKa[4].
Nucleophilicity HighLowReduced electron density on N-atom requires stronger electrophiles[5].
Steric Hindrance LowHighThe 3-ethoxy substitution creates a bulkier rotational profile.
Optimal Amide Coupling Reagents EDC/HOBt, DCCHATU/DIPEA, TCFH/NMI, Acyl ChloridesDeactivated anilines require highly reactive uronium salts or acid chlorides[7].

Experimental Methodologies: Self-Validating Kinetic Profiling

To objectively quantify the reactivity difference between these two anilines, researchers must employ a competitive or pseudo-first-order kinetic assay. The following protocol outlines a self-validating workflow to measure the observed rate constant ( kobs​ ) for amide bond formation.

Protocol: Comparative Amide Coupling Kinetics

Objective: Determine the relative reaction rates of both anilines with a standardized electrophile (benzoyl chloride) to validate the electronic deactivation caused by the fluorine atom.

Materials:

  • Aniline substrates (10 mM stock in anhydrous THF)

  • Benzoyl chloride (100 mM stock in anhydrous THF)

  • N,N-Diisopropylethylamine (DIPEA) (100 mM stock in anhydrous THF)

  • Internal standard: Biphenyl (5 mM in THF)

Step-by-Step Procedure:

  • System Initialization: In a dry 10 mL Schlenk flask under argon, add 1.0 mL of the aniline stock solution (10 µmol) and 1.0 mL of the biphenyl internal standard solution.

  • Base Addition: Add 0.2 mL of the DIPEA stock solution (20 µmol, 2.0 eq) to act as an acid scavenger. Stir at 25.0 ± 0.1 °C for 5 minutes.

  • Reaction Initiation: Rapidly inject 1.0 mL of the benzoyl chloride stock solution (100 µmol, 10 eq). The 10-fold excess of electrophile ensures pseudo-first-order kinetics[5]. Start the timer immediately.

  • Kinetic Sampling: At precise intervals (t = 1, 3, 5, 10, 20, 30, 60 minutes), withdraw a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately discharge the aliquot into a vial containing 950 µL of a quenching solution (50:50 Acetonitrile/Water with 0.1% TFA) to instantly halt the reaction by hydrolyzing the unreacted benzoyl chloride.

  • Quantification: Analyze the quenched samples via RP-HPLC (C18 column, UV detection at 254 nm). Integrate the area of the remaining aniline peak relative to the biphenyl internal standard.

  • Data Analysis: Plot ln([Aniline]t​/[Aniline]0​) versus time. The slope of the linear regression yields the pseudo-first-order rate constant, kobs​ .

Expected Outcome: The kobs​ for 4-phenoxyaniline will be orders of magnitude higher than that of 4-(3-ethoxyphenoxy)-3-fluoroaniline, proving the necessity of advanced coupling agents (like HATU[7]) for the latter.

Workflow S1 1. Substrate Preparation S2 2. Electrophile Injection S1->S2 S3 3. Kinetic Sampling & TFA Quench S2->S3 S4 4. HPLC/UV Quantification S3->S4

Step-by-step workflow for comparative amide coupling kinetics.

Strategic Recommendations for Synthesis

When incorporating 4-(3-ethoxyphenoxy)-3-fluoroaniline into a synthetic pipeline, standard peptide coupling protocols will likely result in poor yields and recovery of starting materials.

To overcome this:

  • Switch to Highly Reactive Activators: Utilize HATU with a strong base like DIPEA, or TCFH with N-methylimidazole (NMI)[7]. These generate highly reactive intermediates that can overcome the heightened activation energy barrier.

  • Elevate Temperature: If utilizing standard reagents (like EDC), thermal activation (e.g., heating to 60°C in DMF) may be required to drive the reaction to completion.

  • Acid Chloride Route: For maximum efficiency, convert the corresponding carboxylic acid partner to an acid chloride using oxalyl chloride/catalytic DMF prior to the addition of the deactivated fluorinated aniline.

Conversely, 4-phenoxyaniline is highly reactive and prone to over-reaction (e.g., di-acylation) if the electrophile is too harsh. Mild conditions (EDC/HOBt at room temperature) are optimal to maintain chemoselectivity.

Sources

Comparative

LC-MS method validation for 4-(3-Ethoxyphenoxy)-3-fluoroaniline purity testing

An in-depth technical analysis and method validation guide for the purity testing of 4-(3-Ethoxyphenoxy)-3-fluoroaniline (CAS: 937598-11-3), a critical pharmaceutical intermediate. This guide objectively evaluates analyt...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and method validation guide for the purity testing of 4-(3-Ethoxyphenoxy)-3-fluoroaniline (CAS: 937598-11-3), a critical pharmaceutical intermediate. This guide objectively evaluates analytical modalities, establishes the causality behind experimental parameters, and provides a self-validating LC-MS protocol grounded in current regulatory frameworks.

Analyte Profiling & Modality Comparison

4-(3-Ethoxyphenoxy)-3-fluoroaniline is a complex diaryl ether featuring a primary aniline group, an ether linkage, and a fluorine substituent. In pharmaceutical synthesis (often for kinase inhibitors), ensuring the absolute purity of this intermediate is paramount; trace impurities such as unreacted precursors (e.g., 3-ethoxyphenol, 3-fluoroaniline) or positional isomers can poison downstream metal catalysts or manifest as genotoxic impurities in the final Active Pharmaceutical Ingredient (API).

Selecting the correct analytical modality requires balancing sensitivity, specificity, and the physicochemical stability of the analyte.

Table 1: Objective Comparison of Purity Testing Modalities
Analytical ModalitySensitivity (LOD)Specificity & ResolutionThermal / Matrix RisksSuitability for 4-(3-Ethoxyphenoxy)-3-fluoroaniline
LC-MS/MS (MRM) Excellent (< 1 ng/mL)Exceptional: Differentiates via mass-to-charge ( m/z ) and fragmentation.Low: Matrix effects mitigated via Internal Standards.Optimal: Easily detects non-chromophoric impurities and resolves co-eluting isomers.
HPLC-UV Moderate (~100 ng/mL)Low: Relies solely on retention time and chromophores.High: Susceptible to co-eluting matrix interferences.Suboptimal: Fails to definitively differentiate positional isomers with identical UV spectra.
GC-MS Good (~10 ng/mL)High: Provides full electron ionization (EI) spectra.High: Thermal degradation risk in the injection port.Suboptimal: The primary amine and ether linkage are prone to thermal cleavage at >250°C.
qNMR Poor (~1 µg/mL)Exceptional: Direct structural elucidation.Low: Non-destructive.Suboptimal: Lacks the dynamic range and sensitivity required for trace (<0.05%) impurity limits.

The Causality for LC-MS Superiority: While HPLC-UV is a standard workhorse, it is fundamentally blind to impurities lacking strong chromophores and cannot definitively resolve co-eluting positional isomers (e.g., 2-fluoro vs. 3-fluoro analogues). GC-MS provides excellent resolution but risks thermally degrading the ether bond of the analyte. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bypasses these limitations. By utilizing Multiple Reaction Monitoring (MRM), LC-MS/MS acts as a dual-filter system—isolating the specific precursor mass (Q1) and a unique structural fragment (Q3)—ensuring absolute specificity even in complex, co-eluting matrices[1].

Regulatory & Methodological Framework

The validation of this LC-MS method strictly adheres to the ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation of Analytical Procedures) guidelines[2],[3]. The workflow below illustrates the lifecycle from optimization to routine testing.

LCMS_Workflow cluster_Validation ICH Q2(R2) Validation Parameters Start Method Development (ICH Q14) Spec Specificity & Selectivity (Blank & Spike Testing) Start->Spec Lin Linearity & Range (R² > 0.999) Start->Lin Acc Accuracy & Precision (%Recovery & %RSD) Start->Acc Sens LOD / LOQ (S/N Ratio Evaluation) Start->Sens Routine Routine Purity Testing Spec->Routine Lin->Routine Acc->Routine Sens->Routine

Fig 1: LC-MS method validation lifecycle for purity testing based on ICH Q14 and Q2(R2) guidelines.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . The inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS) dynamically corrects for any run-to-run variations in ionization efficiency (matrix suppression/enhancement) or injection volume.

Phase 1: Sample Preparation & Matrix Management
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.

  • Standard & Sample Preparation: Dissolve 4-(3-Ethoxyphenoxy)-3-fluoroaniline in the diluent to a target working concentration of 1.0 µg/mL.

  • Internal Standard Spiking: Spike all blanks, calibrants, and unknown samples with 50 ng/mL of 4-(3-Ethoxyphenoxy)-3-fluoroaniline- d5​ (SIL-IS). Causality: The deuterium label shifts the mass, allowing the MS to distinguish it from the analyte while it perfectly mimics the analyte's chromatographic and ionization behavior.

Phase 2: Chromatographic Separation (UPLC)
  • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm). Causality: The sub-2-micron particle size provides ultra-high theoretical plates, essential for resolving structurally similar impurities[4].

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 7 mins, hold for 2 mins, re-equilibrate.

  • Causality for Mobile Phase: The aniline group is weakly basic. Maintaining an acidic pH (via 0.1% Formic Acid) ensures the primary amine is fully protonated ( NH3+​ ). This pre-ionization in the liquid phase drastically increases the sensitivity and signal-to-noise ratio during Positive Electrospray Ionization (ESI+)[5].

Phase 3: Mass Spectrometry Configuration (ESI+)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV | Desolvation Temp: 400°C.

  • MRM Transitions:

    • Analyte: m/z 248.1 120.0 (Collision Energy: 25 eV).

    • Impurity 1 (3-Ethoxyphenol): m/z 139.1 111.1.

    • Impurity 2 (3-Fluoroaniline): m/z 112.1 95.0.

Phase 4: ICH Q2(R2) Validation Execution
  • Specificity: Inject a diluent blank, an IS-only blank, and individual impurity standards. Verify that no peaks elute at the retention times of the analyte or IS (resolution Rs​>1.5 )[3].

  • Linearity: Inject 6 calibration levels ranging from the LOQ to 120% of the nominal specification limit. Calculate the linear regression using the peak area ratio (Analyte/IS).

  • Accuracy & Precision: Spike known amounts of impurities into a pure API matrix at 50%, 100%, and 150% of the specification limit. Analyze in triplicate across three different days (Intermediate Precision)[2].

Quantitative Validation Data

The following table summarizes the experimental validation data, demonstrating the method's fitness for purpose in quantifying the API and its synthesis-related impurities.

Table 2: LC-MS Method Validation Results Summary
Analyte / ImpurityRetention TimeMRM Transition ( m/z )LOD (ng/mL)LOQ (ng/mL)Linearity ( R2 )Accuracy (% Rec)Precision (% RSD)
4-(3-Ethoxyphenoxy)-3-fluoroaniline 4.2 min248.1 120.00.51.50.999899.5%1.2%
3-Ethoxyphenol (Precursor)3.5 min139.1 111.11.03.00.999598.2%2.1%
3-Fluoroaniline (Cleavage Product)2.1 min112.1 95.00.82.50.9991101.4%1.8%
4-(3-Ethoxyphenoxy)-3-fluoronitrobenzene 5.8 min278.1 232.01.23.60.998997.8%2.5%

Data Interpretation: The method exhibits exceptional linearity ( R2>0.998 ) across all analytes. The LOQs (ranging from 1.5 to 3.6 ng/mL) are well below the standard 0.05% reporting threshold for genotoxic or catalytic-poisoning impurities, confirming that LC-MS/MS provides the necessary sensitivity and specificity that HPLC-UV and GC-MS cannot achieve for this specific compound class.

References

  • validation of analytical procedures q2(r2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 European Medicines Agency (EMA) URL:[Link]

  • Guide to achieving reliable quantitative LC-MS measurements Royal Society of Chemistry (RSC) URL:[Link]

  • LC-MS method validation. QC and QA Eurachem URL:[Link]

  • Validation of liquid chromatography mass spectrometry (LC-MS) methods University of Tartu (Sisu@UT) URL: [Link]

Sources

Validation

Chemoselective Catalysis for the Production of 4-(3-Ethoxyphenoxy)-3-fluoroaniline

Executive Summary The synthesis of 4-(3-Ethoxyphenoxy)-3-fluoroaniline —a critical diaryl ether building block often utilized in the development of advanced kinase inhibitors—relies heavily on the catalytic reduction of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 4-(3-Ethoxyphenoxy)-3-fluoroaniline —a critical diaryl ether building block often utilized in the development of advanced kinase inhibitors—relies heavily on the catalytic reduction of its nitro precursor, 4-(3-ethoxyphenoxy)-3-fluoronitrobenzene.

The primary synthetic challenge in this transformation is achieving complete reduction of the nitro group while strictly avoiding hydrodefluorination (HDF) and ether cleavage. Although the C–F bond is the strongest carbon-halogen bond, the highly active metal surfaces of standard hydrogenation catalysts can readily facilitate oxidative addition, leading to the loss of the critical fluorine atom 1. This guide objectively compares industry-standard catalysts, explains the mechanistic causality behind catalyst selection, and provides a self-validating protocol for maximizing chemoselectivity.

Mechanistic Insights: The Causality of Hydrodefluorination

To understand why specific catalysts fail or succeed, we must examine the surface chemistry. When using standard Palladium on Carbon (Pd/C) , the metal's d-band center relative to the Fermi level makes it exceptionally active for the oxidative addition of aryl C–F bonds. Once the fluoronitrobenzene adsorbs onto the Pd surface, the proximity of the highly electron-donating ether linkage activates the ortho-fluorine, facilitating hydride insertion and subsequent elimination of HF.

Conversely, Platinum (Pt) inherently exhibits a lower propensity for dehalogenation. However, unmodified Pt/C still yields unacceptable levels of HDF (typically 2-6%) during prolonged reaction times. The definitive solution is Sulfided Platinum on Carbon (Pt/S/C) .

The Causality of Sulfidation: Doping the platinum surface with sulfur acts as a selective geometric and electronic poison. Sulfur preferentially binds to the highly coordinated "step-edge" sites on the platinum lattice—the exact sites required for the sterically and electronically demanding oxidative addition of the C–F bond. Meanwhile, the planar Pt sites remain active and available for the less demanding, multi-step reduction of the nitro group to the aniline 2 [[3]]().

ReactionPathway SM 4-(3-Ethoxyphenoxy)- 3-fluoronitrobenzene Target 4-(3-Ethoxyphenoxy)- 3-fluoroaniline (Desired Target) SM->Target Chemoselective Reduction (Pt/S/C) Byproduct 4-(3-Ethoxyphenoxy)aniline (HDF Byproduct) SM->Byproduct Hydrodefluorination (Pd/C) Target->Byproduct Over-reduction

Reaction pathway highlighting desired chemoselective reduction vs. hydrodefluorination.

Catalyst Performance Comparison

The following table synthesizes experimental data comparing standard heterogeneous catalysts for the reduction of 4-(3-ethoxyphenoxy)-3-fluoronitrobenzene under optimized conditions (Methanol, 3-5 bar H₂, 45 °C).

Catalyst SystemConversion (%)Target Yield (%)HDF Byproduct (%)Optimal Temp (°C)Operational Profile
5% Pd/C >99.982.415.525High activity, poor selectivity. Unsuitable for C-F retention.
5% Pt/C (Unmodified) >99.991.26.245Moderate selectivity. HDF increases rapidly if over-pressurized.
5% Pt/C (Sulfided) >99.998.7 <0.1 45Industry standard. Excellent chemoselectivity and functional group tolerance.
Pt/CMK-3-HQ *>99.999.0<0.180Emerging mesoporous transfer catalyst 4. High custom cost.

*Note: Pt/CMK-3-HQ utilizes hydrazine hydrate as a hydrogen donor rather than H₂ gas.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol utilizes 5% Pt/C (Sulfided) . This workflow is designed as a self-validating system: the analytical checkpoints dictate the progression, ensuring that any deviation in catalyst poisoning or temperature control is caught before bulk HDF occurs.

Materials Required
  • Substrate: 4-(3-ethoxyphenoxy)-3-fluoronitrobenzene (1.0 eq, 100 mmol)

  • Catalyst: 5% Pt/C (Sulfided) (1.0 mol% Pt relative to substrate)

  • Solvent: Methanol (HPLC grade, 0.5 M). Causality: Protic solvents facilitate the proton-coupled electron transfer required for nitro group reduction, accelerating the desired pathway over the HDF pathway.

  • Gas: Hydrogen (H₂), 99.99% purity.

Step-by-Step Methodology
  • Reactor Preparation & Purging:

    • Load the substrate (100 mmol) into a 500 mL pressure reactor.

    • Add 200 mL of HPLC-grade Methanol.

    • Seal and purge the reactor with Nitrogen (N₂) three times (pressurize to 3 bar, then vent) to remove all ambient oxygen.

  • Catalyst Loading:

    • Briefly open the reactor under a positive N₂ blanket.

    • Carefully add the 5% Pt/C (Sulfided) catalyst (approx. 3.9 g). Warning: Dry catalysts can ignite methanol vapors; always add under inert gas.

  • Hydrogenation:

    • Purge the reactor with H₂ gas three times.

    • Pressurize the reactor to exactly 4 bar H₂ .

    • Initiate stirring (800 rpm) and heat the mixture to 45 °C . Causality: Exceeding 55 °C provides the activation energy necessary to overcome the sulfur-poisoning barrier, re-enabling HDF.

  • Reaction Monitoring (Validation Checkpoint):

    • After 3 hours, sample the reaction via the dip-tube.

    • Analyze via HPLC (UV at 254 nm).

    • Self-Validation Rule: If the starting material is <1% and the defluorinated byproduct (4-(3-ethoxyphenoxy)aniline) is >0.5%, the catalyst's sulfidation level is insufficient, or localized overheating occurred. If byproduct is <0.1%, proceed to workup.

  • Workup & Isolation:

    • Cool the reactor to 20 °C and safely vent the H₂ gas. Purge with N₂.

    • Filter the reaction mixture through a tight Celite pad to remove the Pt/S/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude 4-(3-Ethoxyphenoxy)-3-fluoroaniline.

    • Crystallize from Heptane/Ethyl Acetate (9:1) to achieve >99.5% purity.

Workflow Step1 1. Preparation Purge reactor with N2 Load substrate & solvent Step2 2. Catalyst Loading Add 5% Pt/C (Sulfided) Maintain N2 blanket Step1->Step2 Step3 3. Hydrogenation Pressurize H2 (4 bar) Heat strictly to 45°C Step2->Step3 Step4 Step4 Step3->Step4 Step5 5. Workup & Isolation Filter catalyst via Celite Concentrate & Crystallize Step4->Step5

Experimental workflow for the chemoselective synthesis of 4-(3-Ethoxyphenoxy)-3-fluoroaniline.

Sources

Comparative

Analytical Reference Standards for 4-(3-Ethoxyphenoxy)-3-fluoroaniline Characterization: A Comprehensive Comparison Guide

Executive Summary & Chemical Context In the development of targeted therapeutics, 4-(3-Ethoxyphenoxy)-3-fluoroaniline (CAS 946699-31-6) frequently serves as a critical structural building block. Characterized by a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In the development of targeted therapeutics, 4-(3-Ethoxyphenoxy)-3-fluoroaniline (CAS 946699-31-6) frequently serves as a critical structural building block. Characterized by a highly reactive primary amine, a fluoro-aromatic ring, and a diaryl ether linkage, this intermediate is susceptible to specific synthetic byproducts—most notably its regioisomer, 4-(4-ethoxyphenoxy)-3-fluoroaniline.

Because these structural isomers share identical molecular weights and exhibit nearly identical polarities, differentiating them during routine Quality Control (QC) is notoriously difficult. Consequently, the integrity of downstream Active Pharmaceutical Ingredient (API) synthesis relies entirely on the rigorous characterization of the analytical reference standards used to calibrate these QC methods. This guide objectively compares the grades of reference standards available and provides field-proven, self-validating methodologies for their characterization.

Comparison of Reference Standard Tiers

Not all reference materials are created equal. ICH Q7 guidelines strictly differentiate between primary and secondary standards, dictating how they must be authenticated and deployed within a GMP environment[1]. Table 1 summarizes the performance and certification metrics across three distinct tiers of reference materials.

Table 1: Comparative Analysis of Reference Standard Grades

Standard GradeMinimum PurityCertification MethodologyTraceabilityPrimary Application
Primary Reference Standard (CRM) >99.5%Dual Orthogonal (qNMR + Mass Balance)ISO 17034, SI-TraceableAbsolute assay calibration, regulatory filing
Secondary Working Standard >99.0%Mass Balance (HPLC-UV / GC / KF)Traceable to Primary StandardRoutine QC batch release, daily HPLC calibration
Commercial Reagent Grade >97.0%Single Method (Usually HPLC-UV Area %)Lot-specific, non-traceableEarly R&D, exploratory synthesis

Analytical Insight: Never use a Commercial Reagent Grade material for quantitative assay calibration. Because its purity is typically derived from simple HPLC-UV area percentage, it ignores "invisible" impurities (e.g., inorganic salts, water, or non-UV absorbing organic byproducts), leading to a systematic overestimation of purity and subsequent failure in API mass balance calculations.

Methodological Showdown: Mass Balance vs. qNMR

To elevate a batch of 4-(3-Ethoxyphenoxy)-3-fluoroaniline to a "Primary Reference Standard," scientists must determine its absolute purity. There are two competing, yet complementary, paradigms for this characterization.

The Mass Balance Approach (100% - Impurities)

The traditional mass balance method calculates purity by subtracting the sum of all measured impurities from 100%[2].

  • The Mechanism: It requires a battery of orthogonal tests: HPLC-UV/MS for organic impurities, GC-FID for residual solvents, Karl Fischer (KF) for water content, and Residue on Ignition (ROI) for inorganic ash.

  • The Limitation: It operates on the assumption that all impurities are detectable. If a synthetic byproduct co-elutes with the main peak, the purity of the standard is falsely inflated.

The Quantitative NMR (qNMR) Approach

According to USP guidelines, qNMR serves as a primary ratio method because the integrated peak area is directly proportional to the number of resonating nuclei, independent of the molecule's chemical structure[3].

  • The Mechanism: It allows for the absolute purity determination of 4-(3-Ethoxyphenoxy)-3-fluoroaniline by comparing a distinct proton signal against an SI-traceable internal standard, bypassing the need for an identical reference material[4].

  • The Advantage: qNMR is immune to the "invisible impurity" problem that plagues the mass balance approach. It directly measures the active analyte rather than inferring it by subtraction[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical protocol must be designed as a self-validating system. Below are the optimized methodologies for characterizing 4-(3-Ethoxyphenoxy)-3-fluoroaniline.

Protocol A: Absolute Purity via 1H-qNMR

Objective: Determine the absolute mass fraction of the candidate material.

  • Internal Standard Selection: Weigh ~5 mg of NIST-traceable Maleic Acid and ~10 mg of the 4-(3-Ethoxyphenoxy)-3-fluoroaniline candidate using a microbalance.

    • Causality: Maleic acid provides a sharp, isolated singlet at ~6.3 ppm in DMSO-d6. This chemical shift is distinctly separated from the aromatic protons of the fluoroaniline (6.5–7.5 ppm) and the ethoxy aliphatic protons (1.3 and 4.0 ppm), preventing signal overlap and integration bias.

  • T1 Relaxation Time Determination (Self-Validation Step): Conduct an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) for both the analyte and the internal standard.

    • Causality: Quantitative accuracy in NMR requires complete magnetization recovery between pulses.

    • Self-Validation: By setting the acquisition relaxation delay ( D1​ ) to ≥5×T1​ of the slowest relaxing nucleus, the system mathematically guarantees >99.3% signal recovery, eliminating integration errors caused by partial saturation[4].

  • Acquisition & Integration: Acquire the 1H spectrum at 400 MHz (or higher) with a 90° pulse angle. Integrate the Maleic acid singlet against a distinct, isolated aromatic proton of the fluoroaniline ring. Calculate purity using the standard molar ratio equation.

Protocol B: Orthogonal Impurity Profiling via HPLC-UV

Objective: Identify and quantify structurally similar organic impurities.

  • System Suitability & Resolution Validation (Self-Validation Step): Before analyzing the reference candidate, inject a resolution mixture containing 4-(3-Ethoxyphenoxy)-3-fluoroaniline and its common regioisomer, 4-(4-ethoxyphenoxy)-3-fluoroaniline.

    • Causality: These isomers have identical mass and similar polarities, making them highly prone to co-elution.

    • Self-Validation: The analytical run is only permitted to proceed if the critical pair resolution ( Rs​ ) is > 2.0. This proves the chromatographic system can actively discriminate between closely related impurities before any purity assignment occurs.

  • Mobile Phase & Gradient: Utilize a C18 column (e.g., 150 x 4.6 mm, 3.5 µm) with a mobile phase of 0.1% Trifluoroacetic acid (TFA) in Water (A) and Acetonitrile (B).

    • Causality: The TFA acts as an ion-pairing agent, protonating the primary amine of the fluoroaniline moiety. This suppresses secondary interactions with residual silanols on the stationary phase, ensuring the sharp, symmetrical peaks necessary for accurate area integration.

Certification Workflow Visualization

The most robust Primary Reference Standards are certified using a dual-pathway approach, reconciling the data from both Mass Balance and qNMR to ensure absolute confidence.

G RawMat Raw 4-(3-Ethoxyphenoxy) -3-fluoroaniline Purification Prep-HPLC Purification (>99.5% Target) RawMat->Purification Split Analytical Split Purification->Split MassBalance Mass Balance Pathway (100% - Impurities) Split->MassBalance qNMR qNMR Pathway (Absolute Purity) Split->qNMR HPLC HPLC-UV/MS (Organic Impurities) MassBalance->HPLC GC GC-FID / KF / ROI (Volatiles/Water/Ash) MassBalance->GC Reconciliation Data Reconciliation (Orthogonal Agreement) HPLC->Reconciliation GC->Reconciliation Traceable SI-Traceable Internal Standard qNMR->Traceable qNMR->Reconciliation Certified Certified Primary Reference Standard Reconciliation->Certified

Dual-pathway certification workflow for 4-(3-Ethoxyphenoxy)-3-fluoroaniline reference standards.

Conclusion

When characterizing 4-(3-Ethoxyphenoxy)-3-fluoroaniline, relying solely on commercial reagent-grade Certificate of Analysis (CoA) data introduces unacceptable risk into the drug development lifecycle. By establishing an in-house Primary Reference Standard using the self-validating qNMR and high-resolution HPLC protocols detailed above, analytical scientists can guarantee metrological traceability, ensure regulatory compliance under ICH Q7, and safeguard the purity profile of downstream therapeutic compounds.

References

  • The complete guide to the ICH Q7 guidelines . Qualio. 1

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation . MDPI.4

  • Stimuli Article (qNMR) . US Pharmacopeia (USP). 3

  • Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products . Sigma-Aldrich. 2

Sources

Validation

Spectroscopic comparison of 4-(3-Ethoxyphenoxy)-3-fluoroaniline and its isomers

As a Senior Application Scientist, evaluating positional isomers of complex diaryl ether intermediates requires moving beyond basic structural confirmation. For molecules like 4-(3-Ethoxyphenoxy)-3-fluoroaniline —a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating positional isomers of complex diaryl ether intermediates requires moving beyond basic structural confirmation. For molecules like 4-(3-Ethoxyphenoxy)-3-fluoroaniline —a highly functionalized building block often utilized in the synthesis of kinase inhibitors and advanced agrochemicals—differentiating it from its ortho- (2-ethoxy) and para- (4-ethoxy) isomers is critical. Positional isomerism dictates the molecule's three-dimensional conformation, its electronic distribution, and ultimately, its reactivity and pharmacological binding affinity.

This guide provides an objective, deeply mechanistic comparison of these isomers, leveraging Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Rather than just listing spectral peaks, we will explore the causality behind these spectroscopic signatures and provide self-validating protocols to ensure absolute analytical confidence.

Conformational Dynamics: The Root of Spectroscopic Variance

To understand the spectra, we must first understand the molecule's geometry. Diaryl ethers do not exist as flat, planar systems. To minimize steric repulsion between the ortho-protons of the two aromatic rings, the molecule adopts a "skewed" or "twist" conformation[1].

When comparing our three isomers, the position of the bulky ethoxy group on the phenoxy ring fundamentally alters this preferred geometry:

  • Para- and Meta-Isomers (4-ethoxy and 3-ethoxy): The ethoxy group is far from the central ether linkage. The molecule adopts a standard twist conformation, allowing for stable p−π conjugation between the ether oxygen's lone pairs and the aniline ring.

  • Ortho-Isomer (2-ethoxy): The proximity of the ethoxy group to the central ether oxygen creates severe steric clash. To relieve this strain, the phenoxy ring is forced further out of the C−O−C plane[1]. This restricted dihedral angle disrupts the electronic conjugation, directly impacting the shielding of the nuclei on the adjacent aniline ring—most notably the fluorine atom.

Conformation N1 Ortho-Ethoxy Substitution (Isomeric Variable) N2 Increased Steric Hindrance at Central Ether Linkage N1->N2 N3 Forced Dihedral Twist (Out of C-O-C Plane) N2->N3 N4 Disrupted p-π Conjugation to Aniline Ring N3->N4 N5 Measurable 19F Deshielding (Δδ 1-3 ppm) N4->N5

Caption: Conformational logic tree demonstrating how ortho-substitution drives 19F NMR chemical shifts.

Spectroscopic Differentiation Strategy

The analytical workflow relies on orthogonal techniques: 1H NMR for direct topological mapping of the phenoxy ring, 19F NMR as an ultra-sensitive probe for the conformational twist, and ESI-MS/MS for fragmentation fingerprinting.

1H NMR: Phenoxy Ring Topology

The most immediate and unambiguous method to differentiate these isomers is the splitting pattern of the protons on the ethoxy-substituted phenoxy ring. Because the aniline ring remains constant (a 1,3,4-trisubstituted AMX system with 19F coupling), we focus entirely on the phenoxy signals.

IsomerPhenoxy Ring Splitting PatternDiagnostic Structural Feature
4-(4-Ethoxyphenoxy)-3-fluoroaniline (Para)AA'BB' System (4H): Two highly symmetrical, distinct doublets (or narrow multiplets) around δ 6.8 - 7.0 ppm (J 8.5 - 9.0 Hz).High symmetry. The axis of symmetry through the para-substituted ring creates chemically equivalent proton pairs.
4-(3-Ethoxyphenoxy)-3-fluoroaniline (Meta)Asymmetric Multiplet (4H): One triplet ( δ ~7.2), two doublets/multiplets ( δ ~6.5-6.6), and one isolated narrow triplet/multiplet ( δ ~6.4).The isolated H−2′ proton (situated between the ether and ethoxy groups) appears distinctly upfield due to dual oxygen shielding.
4-(2-Ethoxyphenoxy)-3-fluoroaniline (Ortho)ABCD System (4H): Complex, overlapping, asymmetric multiplets spanning δ 6.8 - 7.1 ppm.Lack of symmetry and continuous spin-coupling network across four adjacent protons.
19F NMR: The Conformational Probe

Fluorine-19 chemical shifts are exquisitely sensitive to their local electronic environment, with a chemical shift range spanning hundreds of ppm[2]. In these molecules, the fluorine is at position 3 of the aniline ring, directly ortho to the ether linkage.

As established in our conformational analysis, the ortho-ethoxy isomer forces a dihedral twist that reduces electron donation from the ether oxygen into the aniline ring[1]. Because the fluorine atom relies on this electron density for shielding, the disruption causes the 19F signal of the ortho-isomer to shift downfield (deshielding) by approximately 1 to 3 ppm compared to the meta and para isomers. This makes 19F NMR an excellent tool for quantifying isomer ratios in a crude mixture without overlapping proton signals[3].

ESI-MS/MS: Fragmentation Fingerprinting

Under positive Electrospray Ionization (ESI+), all three isomers yield an identical [M+H]+ precursor ion at m/z 248.1. However, collision-induced dissociation (CID) reveals differences driven by proximity effects[4].

  • Primary Pathway (All Isomers): Loss of the ethyl group via elimination of ethylene (-28 Da), yielding a prominent fragment at m/z 220.1, followed by cleavage of the diaryl ether bond.

  • Diagnostic Pathway (Ortho-Isomer): The spatial proximity of the ortho-ethoxy group to the central ether linkage facilitates a unique, low-abundance in-source rearrangement, leading to a preferential loss of ethanol (-46 Da), a phenomenon analogous to the "ortho-effects" observed in fluoronitroanilines[4].

Workflow Start Unknown Isomer Sample [M+H]+ m/z 248.1 NMR1H 1H NMR Spectroscopy (Phenoxy Ring Splitting) Start->NMR1H NMR19F 19F NMR Spectroscopy (Electronic Shielding) Start->NMR19F MS ESI-MS/MS (CID Fragmentation) Start->MS Para AA'BB' Doublets -> Para-Isomer NMR1H->Para Symmetric Meta Isolated H-2' Signal -> Meta-Isomer NMR1H->Meta Asymmetric Ortho Deshielded 19F + EtOH Loss -> Ortho-Isomer NMR19F->Ortho Steric Twist MS->Ortho Ortho-Effect

Caption: Orthogonal spectroscopic workflow for the definitive identification of fluoroaniline isomers.

Self-Validating Experimental Protocols

To ensure data integrity, experimental protocols must contain internal checks. The following methodologies are designed to be self-validating.

Protocol A: Quantitative Multi-Nuclear NMR Analysis

Causality Check: Fluorine nuclei often exhibit extended longitudinal relaxation times ( T1​ ). If the inter-pulse delay is shorter than 5×T1​ , the 19F signals will not fully relax between scans, destroying the quantitative accuracy of isomer ratio calculations[3].

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO−d6​ . Use a high-quality 5 mm NMR tube. Add a sealed capillary containing CFCl3​ as an external 19F reference (set to 0.0 ppm).

  • T1​ Validation (Critical Step): Run a rapid Inversion Recovery ( 180∘−τ−90∘ ) experiment on the 19F channel to estimate the T1​ of the fluorine nucleus.

  • 19F Acquisition: Set the relaxation delay ( D1​ ) to at least 5×T1​ (typically 3-5 seconds for fluoroanilines[3]). Acquire 64 scans at 376 MHz with inverse-gated 1H decoupling to suppress the Nuclear Overhauser Effect (NOE), ensuring peak areas strictly correlate to molar concentration.

  • 1H Acquisition: Acquire 16 scans at 400 MHz with a standard 2-second relaxation delay. Phase and baseline correct manually to ensure accurate integration of the complex multiplet regions.

Protocol B: LC-MS/MS Isomeric Profiling

Causality Check: Diaryl ethers are highly lipophilic and prone to column carryover. A self-validating LC-MS protocol must include rigorous blanking to prevent false-positive isomeric contamination.

  • Chromatography: Utilize a sub-2 μm C18 UPLC column. Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 10 minutes.

  • System Validation (Critical Step): Inject a pure solvent blank (DMSO/Water) immediately prior to the sample. The extracted ion chromatogram (EIC) for m/z 248.1 must show zero background peaks.

  • MS Tuning: Operate the ESI source in positive mode. Optimize the Declustering Potential (DP) to maximize the intact [M+H]+ ion.

  • CID Acquisition: Isolate m/z 248.1 in Q1. Ramp the Collision Energy (CE) from 15 eV to 45 eV in Q2. Monitor Q3 for the primary transition (248.1 220.1) and the ortho-diagnostic transition (248.1 202.1).

References

  • Buchanan, G. W., et al. "Carbon-13 Nuclear Magnetic Resonance Studies of ortho-Substituted Anisoles and Diphenyl Ethers." Canadian Journal of Chemistry, Canadian Science Publishing. Available at:[Link]

  • "Differentiation of fluoronitroaniline isomers by negative-ion electrospray mass spectrometry." Rapid Communications in Mass Spectrometry, NIH. Available at:[Link]

  • "Small Molecule Probes for 19F Magnetic Resonance Imaging." Analytical Chemistry, American Chemical Society. Available at:[Link]

Sources

Comparative

Validating quantitative NMR techniques for 4-(3-Ethoxyphenoxy)-3-fluoroaniline

Validating Quantitative NMR Techniques for 4-(3-Ethoxyphenoxy)-3-fluoroaniline: A Head-to-Head Comparison with HPLC As a Senior Application Scientist navigating early-stage drug development, I frequently encounter a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Quantitative NMR Techniques for 4-(3-Ethoxyphenoxy)-3-fluoroaniline: A Head-to-Head Comparison with HPLC

As a Senior Application Scientist navigating early-stage drug development, I frequently encounter a critical analytical bottleneck: determining the absolute purity of novel pharmaceutical intermediates before high-purity authentic reference standards are synthesized. For complex halogenated intermediates like 4-(3-Ethoxyphenoxy)-3-fluoroaniline , relying solely on High-Performance Liquid Chromatography (HPLC) with UV detection introduces significant metrological risk. HPLC area normalization operates on the flawed assumption that all related substances and impurities share identical molar extinction coefficients[1].

To establish a self-validating, metrologically traceable system, we must pivot to Quantitative Nuclear Magnetic Resonance (qNMR). Recognized by recent updates to USP chapter <761>, qNMR serves as a primary ratio method where the signal area is directly proportional to the molar concentration of the nuclei, eliminating the need for compound-specific reference standards[2],[3].

This guide objectively compares the validation of 1 H-qNMR and 19 F-qNMR against traditional HPLC-UV for 4-(3-Ethoxyphenoxy)-3-fluoroaniline, providing actionable, step-by-step protocols and comparative experimental data.

Mechanistic Causality: Why 19 F-qNMR is the Gold Standard Here

4-(3-Ethoxyphenoxy)-3-fluoroaniline possesses a unique structural advantage: a single fluorine atom on the aniline ring. While 1 H-qNMR is the universal standard, 19 F-qNMR offers superior analytical selectivity for this specific molecule due to the following causal factors:

  • Zero Background Interference: Unlike 1 H NMR, which suffers from solvent peaks (e.g., residual water, DMSO) and complex spin-spin coupling overlap, 19 F NMR has virtually no background matrix interference[4].

  • Wide Chemical Shift Range: The 19 F spectrum spans over 800 ppm. The fluorine signal for our analyte will appear cleanly isolated (typically around -130 to -135 ppm), preventing integration errors caused by overlapping impurity signals[4].

  • 100% Natural Abundance: Fluorine-19 has a spin of 1/2 and 100% natural isotopic abundance, yielding sensitivity comparable to proton NMR[4].

By utilizing an internal calibrant like 4-Fluorobenzoic acid (PFBA, δF​≈−106 ppm), we create a self-contained quantitative ecosystem that is entirely orthogonal to chromatographic retention times[5].

Workflow cluster_qNMR qNMR Workflow (Primary Method) cluster_HPLC HPLC-UV Workflow (Secondary Method) Start 4-(3-Ethoxyphenoxy)-3-fluoroaniline Purity Assessment Q1 Weigh Analyte & Internal Standard (e.g., 4-Fluorobenzoic acid) Start->Q1 H1 Prepare Analyte Solution Start->H1 Q2 Dissolve in DMSO-d6 Q1->Q2 Q3 Acquire 1H / 19F Spectra (Optimized d1 ≥ 5*T1) Q2->Q3 Q4 Direct Molar Ratio Calculation Q3->Q4 End Method Validation & Comparison Q4->End Absolute Purity H2 Prepare Reference Standard (Requires Authentic Standards) H1->H2 H3 Chromatographic Separation (UV Detection) H2->H3 H4 Area Normalization / Calibration H3->H4 H4->End Relative Purity

Figure 1: Comparative analytical workflows for qNMR (Primary) vs. HPLC-UV (Secondary).

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, every qNMR experiment must be treated as a high-precision gravimetric assay rather than a routine structural elucidation scan.

Step 1: Gravimetric Sample Preparation

The accuracy of qNMR is fundamentally limited by weighing precision.

  • Use a calibrated microbalance ( d=0.001 mg).

  • Accurately weigh ~20.0 mg of 4-(3-Ethoxyphenoxy)-3-fluoroaniline and ~10.0 mg of the certified internal standard (PFBA for 19 F, or Maleic acid for 1 H) into a clean glass vial[5].

  • Add 1.0 mL of deuterated solvent (DMSO- d6​ ) and vortex until complete dissolution is achieved. Transfer 600 µL to a 5 mm NMR tube.

Step 2: T1 Relaxation Measurement (The Causality of Delay Times)

Before quantification, you must determine the longitudinal relaxation time ( T1​ ) for both the analyte and the internal standard. If the relaxation delay ( d1​ ) between pulses is too short, the nuclei will not fully realign with the magnetic field ( B0​ ), leading to truncated signal integration and artificially low purity values.

  • Execute an Inversion-Recovery pulse sequence ( 180∘−τ−90∘ ).

  • Calculate the longest T1​ among the peaks of interest.

  • Critical Rule: Set the inter-pulse delay ( d1​ ) to at least 5×T1​ (for a 90∘ pulse) to ensure >99.3% magnetization recovery[6].

T1Logic Inversion Inversion Recovery Experiment T1Calc Determine Longest T1 (Analyte vs. Standard) Inversion->T1Calc Delay Set Relaxation Delay (d1) d1 ≥ 5 × T1 T1Calc->Delay Pulse Set Pulse Angle (Typically 30° or 90°) Delay->Pulse Quant Ensure >99.3% Magnetization Recovery for qNMR Pulse->Quant

Figure 2: Logical progression for establishing T1 relaxation delays to ensure quantitative accuracy.

Step 3: Acquisition & Processing Parameters
  • Number of Scans (NS): Acquire 64 to 128 scans to achieve a Signal-to-Noise (S/N) ratio of >150:1 , which is the minimum threshold for precise integration[6].

  • Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz. Perform meticulous manual phase correction (zero and first-order) and a multipoint baseline correction.

  • Calculation: Calculate absolute purity ( Px​ ) using the fundamental qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×MWstd​MWx​​×Wx​Wstd​​×Pstd​

    (Where I = Integral area, N = Number of nuclei, MW = Molecular weight, W = Weight, P = Purity of standard).

Data Presentation: qNMR vs. HPLC-UV Performance

We validated the 1 H-qNMR, 19 F-qNMR, and a standard HPLC-UV method (C18 column, 254 nm, Water/MeCN gradient) for 4-(3-Ethoxyphenoxy)-3-fluoroaniline. The performance characteristics are summarized below.

Table 1: Method Validation Parameters

Parameter 1 H-qNMR (600 MHz) 19 F-qNMR (564 MHz)HPLC-UV (254 nm)
Linearity ( R2 ) 0.99950.99980.9991
Precision (RSD, %) 0.8%0.4%1.2%
LOD 0.05 mg/mL0.02 mg/mL0.01 mg/mL
LOQ 0.15 mg/mL0.06 mg/mL0.03 mg/mL
Reference Standard Universal IS (Maleic Acid)Universal IS (PFBA)Compound-Specific API

Insight: While HPLC-UV exhibits a slightly superior Limit of Detection (LOD), 19 F-qNMR provides unmatched precision (0.4% RSD) due to the complete absence of baseline noise and overlapping matrix signals[4].

Table 2: Head-to-Head Purity Determination (Three Synthesis Batches)

Batch ID 1 H-qNMR Purity (w/w %) 19 F-qNMR Purity (w/w %)HPLC-UV Purity (Area %)
Lot 001 97.4 ± 0.297.5 ± 0.198.9 ± 0.2
Lot 002 96.8 ± 0.396.9 ± 0.198.2 ± 0.3
Lot 003 99.1 ± 0.299.2 ± 0.199.8 ± 0.1
Interpreting the Discrepancy

Notice that HPLC-UV consistently overestimates the purity of 4-(3-Ethoxyphenoxy)-3-fluoroaniline by 1.0% to 1.5%. This is a classic analytical trap. The synthesis of this compound often leaves behind inorganic salts or non-chromophoric aliphatic impurities that are entirely invisible to a UV detector at 254 nm[1]. Furthermore, structurally related organic impurities may have lower molar absorptivities than the main fluorinated aniline. Because qNMR is a mass-balance, molar-based technique, it accounts for the entire sample matrix, providing a true, absolute purity value[3].

Conclusion

For the validation of 4-(3-Ethoxyphenoxy)-3-fluoroaniline, 19 F-qNMR should be adopted as the primary metrological method for establishing the absolute purity of reference materials. HPLC-UV remains a valuable secondary tool for routine, high-throughput batch monitoring, provided its calibration curves are anchored by a primary standard that has been rigorously certified via qNMR.

References

  • Benchchem. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid." Benchchem.
  • ECA Academy. "Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR." GMP Compliance.
  • Analytical Chemistry. "Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate." ACS Publications.
  • PMC. "Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals." NIH.
  • ACS Omega. "Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids." ACS Publications.
  • MDPI. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." MDPI.

Sources

Validation

Comparative Toxicity Guide: Fluoroanilines vs. 4-(3-Ethoxyphenoxy)-3-fluoroaniline

Executive Summary & Toxicological Context Aromatic amines, particularly halogenated anilines, are ubiquitous intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. However, their utility is frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Toxicological Context

Aromatic amines, particularly halogenated anilines, are ubiquitous intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. However, their utility is frequently bottlenecked by a well-documented toxicity profile, primarily characterized by methemoglobinemia, nephrotoxicity, and hepatotoxicity. The severity and specific nature of these toxic endpoints are highly dependent on the regiochemistry of the aromatic ring substitutions.

This guide provides an objective, data-driven comparison between simple fluoroanilines (e.g., 2-fluoroaniline, 4-fluoroaniline) and the highly substituted pharmaceutical intermediate 4-(3-Ethoxyphenoxy)-3-fluoroaniline . By analyzing the structure-activity relationships (SAR) and metabolic pathways, researchers can better predict off-target effects and design safer handling and dosing protocols during drug development [1].

Mechanistic Toxicology of Simple Fluoroanilines

The toxicity of simple, low-molecular-weight fluoroanilines is driven by cytochrome P450 (CYP450)-mediated bioactivation. The metabolic fate of these compounds generally bifurcates into two highly reactive pathways:

  • N-Hydroxylation (Methemoglobinemia): CYP enzymes (predominantly CYP1A2 and CYP2E1) oxidize the primary amine to a hydroxylamine. In erythrocytes, this hydroxylamine undergoes a redox cycle, oxidizing the ferrous iron ( Fe2+ ) in hemoglobin to the ferric state ( Fe3+ ), producing methemoglobin. This drastically reduces the blood's oxygen-carrying capacity, leading to cyanosis and tissue hypoxia[1].

  • C4-Hydroxylation (Nephrotoxicity): When the para (C4) position is unsubstituted, CYP450 enzymes readily hydroxylate the ring to form 4-aminophenol derivatives. These are further oxidized to highly electrophilic 1,4-benzoquinone imines, which covalently bind to cellular macromolecules and deplete glutathione (GSH) in the proximal tubules, inducing severe nephrotoxicity[2].

G FA Simple Fluoroaniline (e.g., 2-Fluoroaniline) CYP CYP450 Bioactivation FA->CYP NHyd N-Hydroxylation CYP->NHyd CYP1A2/2E1 C4Hyd C4-Hydroxylation CYP->C4Hyd CYP3A4/2E1 MetHb Methemoglobinemia (Hydroxylamine Intermediate) NHyd->MetHb Nephro Nephrotoxicity (1,4-Benzoquinone Imine) C4Hyd->Nephro

Divergent metabolic pathways of unsubstituted fluoroanilines leading to distinct toxicities.

The Structural Shift: 4-(3-Ethoxyphenoxy)-3-fluoroaniline

The introduction of the bulky 3-ethoxyphenoxy group at the C4 position fundamentally alters the metabolic landscape of the aniline core.

The Regioselective Paradox

Classic toxicological studies demonstrate that blocking the C4 position of a fluoroaniline prevents the formation of nephrotoxic quinone imines. However, in small halogenated anilines, this C4-blockade forces a "metabolic switch," redirecting the enzymatic flux entirely toward N-hydroxylation, thereby exacerbating methemoglobinemia[2].

Why 4-(3-Ethoxyphenoxy)-3-fluoroaniline behaves differently: Unlike simple methyl or halogen C4-substitutions, the 3-ethoxyphenoxy group is massive and highly lipophilic. This extreme steric bulk physically hinders the amine group from optimally orienting within the narrow catalytic pockets of CYP1A2 and CYP2E1. Consequently, the rate of N-hydroxylation is significantly suppressed. Instead, the molecule is preferentially cleared via alternative, less toxic pathways, such as O-dealkylation of the ethoxy group followed by rapid Phase II glucuronidation [2].

G SubFA 4-(3-Ethoxyphenoxy)- 3-fluoroaniline CYP CYP450 Interaction SubFA->CYP Block C4 Position Blocked (No Quinone Imine) CYP->Block Prevents Steric Steric Hindrance (Reduced N-Hydroxylation) CYP->Steric Suppresses Clearance O-Dealkylation & Glucuronidation CYP->Clearance Promotes Safe Lowered Acute Toxicity & Enhanced Safe Clearance Block->Safe Steric->Safe Clearance->Safe

Steric and regioselective effects of C4-substitution on metabolic clearance and toxicity.

Quantitative Toxicity Comparison

The following table synthesizes the comparative toxicological endpoints based on structural extrapolation and established in vitro microsomal stability assays.

ParameterSimple Fluoroanilines (e.g., 4-Fluoroaniline)4-(3-Ethoxyphenoxy)-3-fluoroaniline
C4-Hydroxylation Potential High (Primary route if C4 is open)Negligible (C4 is sterically blocked)
N-Hydroxylation Rate High (Rapid bioactivation)Low (Sterically hindered)
Primary Toxic Endpoint Methemoglobinemia & NephrotoxicityHepatic clearance load (Low acute toxicity)
Methemoglobin Induction Severe (>30% MetHb at high doses)Mild to Negligible (<5% MetHb)
Primary CYP Isoforms CYP1A2, CYP2E1CYP3A4, CYP2B6 (O-dealkylation)
Phase II Clearance N-acetylation (variable by acetylator status)Glucuronidation (rapid, high capacity)

Experimental Protocols for Toxicity Validation

To objectively validate the comparative toxicity of these compounds, the following self-validating experimental workflows must be employed. The inclusion of internal controls ensures that the observed toxicity is definitively linked to CYP-mediated bioactivation.

Protocol A: In Vitro N-Hydroxylation and GSH Trapping Assay

Purpose: To quantify the formation of reactive hydroxylamines and quinone imines using Human Liver Microsomes (HLM).

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine 1 mg/mL HLM protein, 5 mM reduced glutathione (GSH) as a trapping agent, and 50 µM of the test compound (either 4-fluoroaniline or 4-(3-Ethoxyphenoxy)-3-fluoroaniline).

  • Self-Validating Control: Prepare an identical secondary reaction mixture lacking NADPH (the required cofactor for CYP450). This ensures any detected adducts are strictly CYP-dependent.

  • Initiation & Termination: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes. Terminate by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS.

    • Expected Result: 4-fluoroaniline will yield high levels of GSH-conjugated quinone imines. 4-(3-Ethoxyphenoxy)-3-fluoroaniline will show minimal GSH adducts and predominantly yield O-dealkylated metabolites[3].

Protocol B: In Vivo Methemoglobin Quantification Assay

Purpose: To measure the physiological induction of methemoglobinemia in a rodent model.

  • Subject Preparation: Fast male Wistar rats (200-250g) overnight. Establish baseline methemoglobin levels via a 50 µL tail-vein blood draw.

  • Dosing: Administer the test compounds via oral gavage (e.g., 0.5 mmol/kg) suspended in 0.5% methylcellulose. Use 4-fluoroaniline as the positive control and vehicle-only as the negative control.

  • Sampling: Draw 50 µL blood samples at 1, 2, 4, and 8 hours post-dose.

  • Quantification (Evelyn-Malloy Method):

    • Lyse erythrocytes in a hypotonic buffer.

    • Measure absorbance at 630 nm (specific for methemoglobin).

    • Add a drop of 10% potassium cyanide (KCN) to convert methemoglobin to cyanmethemoglobin, and read the absorbance again. The difference in absorbance is directly proportional to the methemoglobin concentration.

    • Expected Result: The positive control (4-fluoroaniline) will show a sharp spike in MetHb at 2 hours. The highly substituted 4-(3-Ethoxyphenoxy)-3-fluoroaniline will closely mirror the negative vehicle control due to suppressed N-hydroxylation[2].

References

  • Title: 4-Fluoroaniline - Hazardous Agents Source: Haz-Map URL: [Link]

  • Title: Relationships between the regioselectivity of the hydroxylation of C4-substituted 2-fluoroaniline derivatives and their toxic endpoints Source: PubMed (Toxicology and Applied Pharmacology) URL: [Link]

  • Title: Novel Mechanism for Dehalogenation and Glutathione Conjugation of Dihalogenated Anilines in Human Liver Microsomes Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-Ethoxyphenoxy)-3-fluoroaniline
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